molecular formula C6H2Cl3NO B090142 2,4,6-Trichloronicotinaldehyde CAS No. 1261269-66-2

2,4,6-Trichloronicotinaldehyde

Cat. No.: B090142
CAS No.: 1261269-66-2
M. Wt: 210.4 g/mol
InChI Key: RESMQRUOHBZJCA-UHFFFAOYSA-N
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Description

2,4,6-Trichloronicotinaldehyde (CAS 1261269-66-2) is a high-purity halogenated pyridine derivative offered with a guaranteed purity of ≥98% . This compound serves as a valuable and versatile building block in advanced organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science research. Its molecular structure features three chlorine substituents and an aldehyde functional group, which provide distinct sites for further chemical modification and cross-coupling reactions, such as the Suzuki-Miyaura reaction . Nicotinaldehyde-based scaffolds are of significant interest in the development of pharmaceuticals and electronic materials. Pyridine derivatives are known to exhibit a wide range of biological activities and are utilized as precursors in optoelectronic applications . Researchers can leverage the reactivity of this compound to synthesize novel biaryl structures and other heterocyclic systems. Key Specifications: • CAS Number: 1261269-66-2 • Molecular Formula: C₆H₂Cl₃NO • Molecular Weight: 210.45 g/mol • Purity: ≥98% • Storage: 4°C, stored under nitrogen This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMQRUOHBZJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604093
Record name 2,4,6-Trichloropyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-66-2
Record name 2,4,6-Trichloropyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trichloropyridine-3-carbaldehyde
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Foundational & Exploratory

Technical Guide: Synthesis of 2,4,6-Trichloronicotinaldehyde from 2,4,6-Trichloropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic route for the preparation of 2,4,6-trichloronicotinaldehyde, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,4,6-trichloropyridine. Due to the electron-deficient nature of the starting material, which deactivates the pyridine ring towards classical electrophilic formylation methods, the recommended strategy involves a directed ortho-lithiation followed by quenching with a suitable formylating agent. This approach offers a regioselective pathway to introduce a formyl group at the C-3 position of the pyridine nucleus. This document provides a comprehensive, albeit theoretical, experimental protocol based on analogous transformations, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Substituted nicotinic aldehydes are important intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The presence of a trichlorinated pyridine scaffold, as in this compound, offers multiple sites for further functionalization through nucleophilic aromatic substitution, cross-coupling reactions, or modifications of the aldehyde group. This versatility makes it a highly attractive, albeit challenging, synthetic target.

The primary challenge in the formylation of 2,4,6-trichloropyridine lies in the strong electron-withdrawing effect of the three chlorine atoms, which significantly deactivates the pyridine ring towards electrophilic attack. Consequently, standard formylation techniques such as the Vilsmeier-Haack or Gattermann reactions are anticipated to be ineffective. To overcome this, a strategy that enhances the nucleophilicity of the pyridine ring is required. Directed ortho-metalation, specifically lithiation, provides a powerful tool for the regioselective functionalization of such electron-poor heteroaromatic systems.[1][2]

This guide proposes a robust protocol for the synthesis of this compound via the directed lithiation of 2,4,6-trichloropyridine at the C-3 position using lithium diisopropylamide (LDA), followed by the introduction of the formyl group by reaction with N,N-dimethylformamide (DMF).[3][4]

Proposed Synthetic Pathway

The proposed synthesis is a two-step, one-pot procedure. The first step involves the deprotonation of 2,4,6-trichloropyridine at the C-3 position using a strong, non-nucleophilic base, LDA, at low temperature. The resulting highly reactive 2,4,6-trichloro-3-pyridyllithium intermediate is then quenched with the electrophilic formylating agent, DMF. Subsequent aqueous workup hydrolyzes the intermediate adduct to afford the desired this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Start 2,4,6-Trichloropyridine Step1 Directed ortho-Lithiation (LDA, THF, -78 °C) Start->Step1 Step2 Formylation (DMF, -78 °C to RT) Step1->Step2 Step3 Aqueous Workup Step2->Step3 Product This compound Step3->Product

Figure 1. Proposed synthetic workflow for this compound.

Quantitative Data Summary

While no specific literature data for this exact transformation is available, the following table outlines the proposed reaction conditions and expected outcomes based on analogous formylations of halopyridines via lithiation.[3][5][6]

ParameterValue/ConditionNotes
Starting Material 2,4,6-TrichloropyridineCommercially available.
Base Lithium Diisopropylamide (LDA)A strong, non-nucleophilic base to prevent addition to the pyridine ring.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is crucial for stabilizing the organolithium intermediate.
Lithiation Temperature -78 °CLow temperature is essential to ensure regioselectivity and prevent side reactions.
Formylating Agent N,N-Dimethylformamide (DMF)A common and effective electrophile for introducing a formyl group.
Quenching Temperature -78 °C to Room TemperatureGradual warming allows for the complete reaction.
Stoichiometry (Base) 1.1 - 1.5 equivalentsA slight excess of base is recommended to ensure complete deprotonation.
Stoichiometry (DMF) 1.5 - 2.0 equivalentsAn excess of the electrophile is used to drive the reaction to completion.
Expected Yield 50 - 70%Based on yields reported for similar reactions on other halopyridines.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) supply

  • Dry ice/acetone bath

  • 2,4,6-Trichloropyridine

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Preparation of LDA Solution (in situ)

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous THF (specify volume based on scale).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.2 eq.) to the cooled THF via syringe.

  • To this solution, add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Lithiation of 2,4,6-Trichloropyridine

  • Dissolve 2,4,6-trichloropyridine (1.0 eq.) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

  • Slowly add the solution of 2,4,6-trichloropyridine to the pre-formed LDA solution at -78 °C dropwise via syringe or a dropping funnel.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

Step 3: Formylation

  • To the solution of the 2,4,6-trichloro-3-pyridyllithium intermediate at -78 °C, slowly add anhydrous DMF (1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyridine presents a significant challenge due to the deactivated nature of the pyridine ring. The proposed method, utilizing a directed ortho-lithiation with LDA followed by formylation with DMF, offers a strategically sound and viable solution. This approach is expected to provide the target compound in moderate to good yields and high regioselectivity. The resulting this compound is a versatile intermediate poised for further elaboration in the development of novel pharmaceuticals and other high-value chemical entities. This guide provides a detailed, practical framework for researchers to undertake this synthesis.

References

A Technical Guide to 2,4,6-Trichloronicotinaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloronicotinaldehyde, with the CAS number 1261269-66-2, is a chlorinated pyridine derivative that holds potential as a versatile building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive aldehyde group and three chlorine atoms on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and explores its potential applications in medicinal chemistry and drug development based on the activities of related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 1261269-66-2[1]
Molecular Formula C₆H₂Cl₃NO[1]
Molecular Weight 210.45 g/mol [1]
Appearance Off-white to light yellow solid[1]
Boiling Point (Predicted) 297.5 ± 35.0 °C[1]
Density (Predicted) 1.616 ± 0.06 g/cm³[1]
pKa (Predicted) -4.22 ± 0.10[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
InChI 1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H[1]
SMILES C1(Cl)=NC(Cl)=CC(Cl)=C1C=O[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, providing a reliable method for its laboratory-scale preparation.[1]

Experimental Protocol

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M solution in hexane)

  • Ethyl formate

  • Saturated ammonium chloride solution

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Heptane

Procedure:

  • Dissolve 2,4,6-Trichloropyridine (5 g, 27.4 mmol) in anhydrous THF (100 ml) in a reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (22.27 ml, 28.8 mmol, 1.6 M hexane solution) to the reaction mixture at -78 °C and stir for 30 minutes.

  • Add ethyl formate (10.15 g, 137 mmol) to the mixture, ensuring the internal temperature is maintained below -74 °C.

  • Stir the reaction mixture continuously at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 heptane/EtOAc eluent system until the starting material is completely consumed.

  • Upon completion, quench the reaction at -78 °C by adding saturated ammonium chloride solution (50 ml) followed by 0.5 N HCl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with EtOAc.

  • Wash the organic phase with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product (a light yellow solid) by flash chromatography on silica gel using a 0-20% EtOAc/heptane gradient as the eluent.

  • The final product, this compound, is obtained as a white solid with a reported yield of 88% (5.1 g).[1]

¹H NMR Data: (400 MHz, CDCl₃) δ 10.42 (s, 1H), 7.45 (s, 1H).[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product A 2,4,6-Trichloropyridine D Dissolve in THF, cool to -78°C A->D B n-Butyllithium E Lithiation with n-BuLi B->E C Ethyl formate F Formylation with Ethyl formate C->F D->E E->F G Quenching with NH4Cl/HCl F->G H Extraction with EtOAc G->H I Drying and Concentration H->I J Flash Chromatography I->J K This compound J->K G cluster_input External Signal cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibition Potential Inhibition Site A Growth Factor B Receptor Tyrosine Kinase A->B C RAS/MAPK Pathway B->C D PI3K/AKT Pathway B->D E Proliferation C->E F Survival D->F G Inhibitor (e.g., Pyridine Derivative) G->C Inhibits G->D Inhibits

References

An In-depth Technical Guide to 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,4,6-Trichloronicotinaldehyde. While experimental data on its specific biological activities are limited, this document explores potential avenues for research based on the known activities of related substituted nicotinaldehydes and nicotinamides. Detailed experimental protocols for its synthesis and predicted spectroscopic data are presented to facilitate further investigation and application of this compound in chemical and pharmaceutical research.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₃NO.[1] The presence of three chlorine atoms and an aldehyde group on the pyridine ring suggests a molecule with unique electronic and chemical properties, making it a compound of interest for various chemical syntheses and potential biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on predictions and should be confirmed by experimental analysis.

PropertyValueReference
Molecular Formula C₆H₂Cl₃NO[1]
Molecular Weight 210.45 g/mol [1]
Appearance Off-white to light yellow solid (Predicted)[1]
Boiling Point 297.5 ± 35.0 °C (Predicted)[1]
Density 1.616 ± 0.06 g/cm³ (Predicted)[1]
pKa -4.22 ± 0.10 (Predicted)[1]
InChI InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H[1]
InChIKey RESMQRUOHBZJCA-UHFFFAOYSA-N[1]
SMILES C1(Cl)=NC(Cl)=CC(Cl)=C1C=O[1]
CAS Number 1261269-66-2[1][2]

Synthesis

The synthesis of this compound can be achieved through the formylation of 2,4,6-trichloropyridine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Ethyl formate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Heptane

Procedure:

  • Dissolve 2,4,6-Trichloropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to the solution at -78 °C and stir for 30 minutes.

  • Add ethyl formate (5.0 eq) while maintaining the internal temperature below -74 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a heptane/EtOAc (9:1) eluent system.

  • Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution, followed by 0.5 N HCl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with EtOAc.

  • Wash the organic phase with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of 0-20% EtOAc in heptane to yield this compound as a white solid.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start Dissolve Dissolve 2,4,6-Trichloropyridine in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_nBuLi Add n-Butyllithium Cool->Add_nBuLi Stir_1 Stir for 30 min Add_nBuLi->Stir_1 Add_EtCHO Add Ethyl Formate Stir_1->Add_EtCHO Monitor Monitor by TLC Add_EtCHO->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Warm Warm to RT Quench->Warm Extract Extract with EtOAc Warm->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental spectra are not widely available in the public domain, predicted data and known experimental values for the proton NMR are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.42Singlet1HAldehyde proton (-CHO)
7.45Singlet1HPyridine ring proton (C5-H)
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule. The following are predicted chemical shifts.

Predicted Chemical Shift (δ) ppmAssignment
~185Aldehyde carbonyl carbon (C=O)
~155C2 (C-Cl)
~150C6 (C-Cl)
~140C4 (C-Cl)
~130C3 (C-CHO)
~125C5 (C-H)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum indicates the presence of specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi doublet)
~1710StrongCarbonyl (C=O) stretch of the aldehyde
~1550, ~1450Medium-StrongPyridine ring C=C and C=N stretching
~850-750StrongC-Cl stretching
Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
209, 211, 213Molecular ion (M⁺) cluster due to the presence of three chlorine isotopes (³⁵Cl and ³⁷Cl)
180, 182, 184[M-CHO]⁺ fragment
145, 147[M-CHO-Cl]⁺ fragment

Potential Biological Activity and Research Directions

While no specific biological activity has been reported for this compound, the nicotinaldehyde and nicotinamide scaffolds are present in various biologically active molecules. This suggests that this compound could be a valuable starting material or a candidate for biological screening.

Potential Areas of Investigation:

  • Antimicrobial Activity: Halogenated aromatic compounds often exhibit antimicrobial properties.

  • Enzyme Inhibition: The aldehyde functionality can react with active site residues of certain enzymes.

  • Precursor for Pharmacologically Active Compounds: This molecule can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Experimental Workflow for Biological Screening:

Biological_Screening_Workflow Start Start: this compound Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Start->Primary_Screening Hit_Identified Hit Identified? Primary_Screening->Hit_Identified Secondary_Assays Secondary Assays (e.g., MIC, IC50 determination) Hit_Identified->Secondary_Assays Yes No_Activity No Significant Activity Hit_Identified->No_Activity No Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

A proposed workflow for the biological evaluation of this compound.

Safety and Handling

Conclusion

This compound is a readily synthesizable compound with the potential for further chemical and biological exploration. This guide provides the foundational information, including its synthesis and predicted spectral characteristics, to aid researchers in their investigations. The lack of extensive biological data presents an opportunity for new research into the potential applications of this and related halogenated nicotinaldehydes in drug discovery and materials science.

References

Physical properties of 2,4,6-Trichloronicotinaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trichloronicotinaldehyde

Introduction

This compound is a chlorinated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde group and three chlorine atoms on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its physical and chemical properties, spectral data, and a detailed experimental protocol for its synthesis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 1261269-66-2[1][2][3][4][5][6]
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.45 g/mol [4]
Appearance Off-white to light yellow solid[1]
Boiling Point 297.5 ± 35.0 °C (Predicted)[1]
Density 1.616 ± 0.06 g/cm³ (Predicted)[1]
Purity 97%[4]
pKa -4.22 ± 0.10 (Predicted)[1]
Storage Conditions Store at 2-8°C under an inert gas (Nitrogen or Argon)[1][4]

Structural Identifiers

For unambiguous identification, the following structural identifiers are provided.

IdentifierValueReference
IUPAC Name 2,4,6-trichloropyridine-3-carbaldehyde
SMILES C1(Cl)=NC(Cl)=CC(Cl)=C1C=O[1]
InChI InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H[1][4]
InChIKey RESMQRUOHBZJCA-UHFFFAOYSA-N[1][4]

Spectral Data

The following table summarizes the available nuclear magnetic resonance (NMR) data for this compound, which is essential for its structural confirmation.

SpectrumDetailsReference
¹H NMR (400 MHz, CDCl₃) δ (ppm) = 10.42 (s, 1H), 7.45 (s, 1H)[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2,4,6-trichloropyridine.[1]

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexane

  • Ethyl formate

  • Saturated ammonium chloride solution

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Heptane

Procedure:

  • Dissolve 2,4,6-trichloropyridine (5 g, 27.4 mmol) in anhydrous THF (100 ml).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (22.27 ml, 28.8 mmol, 1.6 M hexane solution) at -78 °C and stir for 30 minutes.

  • Add ethyl formate (10.15 g, 137 mmol), ensuring the internal temperature is maintained below -74 °C.

  • Stir the reaction mixture continuously at -78 °C until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) using a 9:1 heptane/EtOAc eluent.

  • Quench the reaction at -78 °C with a saturated ammonium chloride solution (50 ml) and 0.5 N HCl solution.

  • Warm the mixture to room temperature and extract with EtOAc.

  • Wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product (a light yellow solid) by flash chromatography on silica gel using a 0-20% EtOAc/heptane gradient as the eluent to yield 5.1 g (88% yield) of this compound as a white solid.[1]

Visualizations

Logical Relationship of Properties

The following diagram illustrates the key characteristics of this compound and their interconnections.

Figure 1: Key Properties of this compound A This compound B Molecular Formula: C6H2Cl3NO A->B C Appearance: Off-white to light yellow solid A->C D Key Functional Groups A->D E Aldehyde (-CHO) D->E F Trichlorinated Pyridine Ring D->F G Applications D->G H Synthetic Building Block G->H I Medicinal Chemistry G->I

Key properties of this compound.
Experimental Workflow: Synthesis

This diagram outlines the step-by-step workflow for the synthesis of this compound.

Figure 2: Synthesis Workflow start Start: 2,4,6-Trichloropyridine in anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi Stir for 30 min step1->step2 step3 Add Ethyl Formate (Temp < -74 °C) step2->step3 step4 Reaction Monitoring by TLC step3->step4 Stir at -78 °C step5 Quench with sat. NH4Cl and 0.5 N HCl step4->step5 Reaction Complete step6 Workup: Extraction with EtOAc, Washing, Drying step5->step6 step7 Purification: Flash Chromatography step6->step7 end End Product: This compound step7->end

Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloronicotinaldehyde is a halogenated heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the presence of multiple reactive sites: three chlorine atoms susceptible to nucleophilic substitution and an aldehyde group capable of a wide range of chemical transformations. This guide focuses specifically on the reactivity of the aldehyde moiety, providing a comprehensive overview of its expected chemical behavior, supported by general experimental protocols and predicted outcomes based on the electronic properties of the highly chlorinated pyridine ring.

The pyridine ring, being electron-deficient, is further deactivated by the strong inductive and mesomeric electron-withdrawing effects of the three chlorine substituents. This pronounced electron deficiency significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, this compound is anticipated to be more reactive towards nucleophiles than its non-chlorinated analog, nicotinaldehyde. However, steric hindrance from the chlorine atom at the 2-position may influence the approach of bulky nucleophiles.

This document serves as a technical resource, offering detailed methodologies for key transformations of the aldehyde group, quantitative data where available from analogous systems, and visual representations of reaction pathways and workflows to aid in experimental design and synthesis planning.

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of 2,4,6-trichloropyridine. A common and effective method is the lithiation of 2,4,6-trichloropyridine followed by quenching with an electrophilic formylating agent.

Experimental Protocol: Lithiation and Formylation

Reaction:

Procedure:

  • A solution of 2,4,6-trichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 to 1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes at -78 °C.

  • Ethyl formate (or another suitable formylating agent such as N,N-dimethylformamide, DMF) (1.2 to 1.5 eq) is then added dropwise, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for an additional 1-2 hours, after which it is allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Table 1: Synthesis of this compound - Representative Data

Starting MaterialFormylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2,4,6-TrichloropyridineEthyl FormateTHFn-BuLi-782~80-90General Protocol
2,4,6-TrichloropyridineDMFTHFn-BuLi-782VariableGeneral Protocol

Note: Yields are estimates based on general organometallic reactions and may vary depending on specific reaction conditions and scale.

Diagram 1: Synthesis of this compound

G TCP 2,4,6-Trichloropyridine Intermediate Lithium 2,4,6-trichloro-3-pyridyl (in situ) TCP->Intermediate Lithiation nBuLi n-Butyllithium THF, -78°C Product This compound Intermediate->Product Formylation FormylatingAgent Ethyl Formate or DMF -78°C Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: Synthetic pathway for this compound.

Reactivity of the Aldehyde Group

The highly electron-withdrawing nature of the trichlorinated pyridine ring significantly activates the aldehyde group towards nucleophilic attack. This section details several key reactions of the aldehyde functionality.

Nucleophilic Addition Reactions

The polarized carbonyl group of this compound readily undergoes addition reactions with a variety of nucleophiles.

Reaction with Grignard or organolithium reagents is expected to proceed efficiently to form secondary alcohols.

General Reaction:

Experimental Protocol (General):

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is cooled to 0 °C or -78 °C under an inert atmosphere.

  • The Grignard reagent (e.g., phenylmagnesium bromide) or organolithium reagent (e.g., phenyllithium) (1.1 eq) is added dropwise.

  • The reaction is stirred for 1-3 hours at the same temperature and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

Table 2: Predicted Outcome of Grignard/Organolithium Reactions

ReagentProductPredicted Yield (%)
Phenylmagnesium Bromide2,4,6-Trichloro-α-phenylnicotinyl alcohol> 85
Methyllithium2,4,6-Trichloro-α-methylnicotinyl alcohol> 85

Note: These are predicted yields based on the high reactivity of the aldehyde.

Diagram 2: Grignard Reaction Workflow

G Aldehyde This compound in dry Ether/THF Addition Nucleophilic Addition Aldehyde->Addition Grignard Grignard Reagent (R-MgX) 0°C to rt Grignard->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Aqueous Acid Workup (H3O+) Alkoxide->Quench Product Secondary Alcohol Quench->Product Purification Extraction & Purification Product->Purification

Caption: Workflow for the Grignard reaction.

Reduction to Alcohol

The aldehyde group can be readily reduced to the corresponding primary alcohol, 2,4,6-trichloronicotinyl alcohol, using standard reducing agents.

Experimental Protocol (Sodium Borohydride Reduction):

  • This compound (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.0 to 1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of water or dilute acid.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Table 3: Reduction of this compound

Reducing AgentSolventTemperature (°C)Predicted Yield (%)
NaBH₄Methanol0 to rt> 95
LiAlH₄THF0 to rt> 95

Note: Due to the high reactivity, mild reducing agents like NaBH₄ are sufficient and preferred for safety and selectivity.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group to a carboxylic acid, 2,4,6-trichloronicotinic acid, can be achieved using various oxidizing agents.

Experimental Protocol (Potassium Permanganate Oxidation):

  • This compound (1.0 eq) is suspended in a mixture of acetone and water.

  • Potassium permanganate (KMnO₄) (1.0 to 1.2 eq) is added portion-wise, and the mixture is stirred vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • After the purple color of the permanganate has disappeared, the reaction mixture is filtered to remove the manganese dioxide precipitate.

  • The filtrate is acidified with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Table 4: Oxidation of this compound

Oxidizing AgentSolventConditionsPredicted Yield (%)
KMnO₄Acetone/WaterRoom Temperature> 80
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to rt> 85
Imine Formation (Schiff Base Synthesis)

The aldehyde reacts with primary amines to form imines or Schiff bases, which are valuable intermediates for further functionalization.

Experimental Protocol (General):

  • This compound (1.0 eq) and a primary amine (e.g., aniline or benzylamine) (1.0 to 1.1 eq) are dissolved in a suitable solvent like ethanol or toluene.

  • A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.

  • The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude imine is purified by recrystallization or column chromatography.

Table 5: Imine Formation from this compound

AmineProductPredicted Yield (%)
AnilineN-(2,4,6-trichlorobenzylidene)aniline> 90
BenzylamineN-(2,4,6-trichlorobenzylidene)benzylamine> 90

Diagram 3: Imine Formation Mechanism

G Aldehyde This compound Attack Nucleophilic Attack Aldehyde->Attack Amine Primary Amine (R-NH2) Amine->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Protonation Protonation of -OH Carbinolamine->Protonation Water_loss Loss of Water Protonation->Water_loss Iminium Iminium Ion Water_loss->Iminium Deprotonation Deprotonation Iminium->Deprotonation Imine Imine (Schiff Base) Deprotonation->Imine

Caption: Mechanism of imine formation.

Knoevenagel Condensation

This condensation reaction with active methylene compounds provides a route to α,β-unsaturated products.

Experimental Protocol (with Malononitrile):

  • This compound (1.0 eq) and malononitrile (1.0 eq) are dissolved in ethanol or toluene.

  • A catalytic amount of a base, such as piperidine or triethylamine, is added.

  • The mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • The product often precipitates from the reaction mixture upon formation or cooling.

  • The solid is collected by filtration, washed with a cold solvent, and can be recrystallized for further purification.

Table 6: Knoevenagel Condensation of this compound

Active Methylene CompoundBase CatalystProductPredicted Yield (%)
MalononitrilePiperidine2-(2,4,6-trichloropyridin-3-ylidene)malononitrile> 90
Diethyl malonatePiperidineDiethyl 2-(2,4,6-trichloropyridin-3-ylidene)malonate> 80
Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene with a defined double bond position.

Experimental Protocol (with Methyltriphenylphosphonium Bromide):

  • Methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF under an inert atmosphere.

  • A strong base such as n-butyllithium or sodium hydride (1.1 eq) is added at 0 °C or room temperature to generate the ylide (a color change, typically to orange or yellow, is observed).

  • The mixture is stirred for 30-60 minutes.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.

  • The reaction is stirred for several hours at room temperature or with gentle heating.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Table 7: Wittig Reaction of this compound

Phosphonium SaltProductPredicted Yield (%)
Methyltriphenylphosphonium bromide2,4,6-trichloro-3-vinylpyridine> 70
(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2,4,6-trichloropyridin-3-yl)acrylate> 80

Diagram 4: Wittig Reaction Mechanism

G Aldehyde This compound Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Cycloreversion Cycloreversion Oxaphosphetane->Cycloreversion Alkene Alkene Cycloreversion->Alkene PhosphineOxide Triphenylphosphine Oxide Cycloreversion->PhosphineOxide

Caption: Mechanism of the Wittig reaction.

Conclusion

The aldehyde group of this compound is a highly reactive functional group, rendered even more electrophilic by the potent electron-withdrawing effects of the three chlorine atoms on the pyridine ring. This heightened reactivity allows for a diverse array of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions, which are expected to proceed with high efficiency. The experimental protocols provided in this guide, though based on general chemical principles, offer a solid foundation for the synthesis of a wide variety of derivatives from this versatile building block. For drug development professionals and synthetic chemists, this compound represents a valuable starting material for the construction of complex molecular architectures with potential biological activity. Further experimental validation is encouraged to optimize the specific reaction conditions for each transformation.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Nicotin-aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotin-aldehydes, derivatives of pyridine-3-carbaldehyde, represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of substituted nicotin-aldehydes, offering a comprehensive resource for researchers in the field.

Historical Perspective and Discovery

The journey of substituted nicotin-aldehydes is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from coal tar in the mid-19th century, its synthetic accessibility was significantly advanced by Arthur Rudolf Hantzsch's synthesis in 1881.[1] The parent compound, nicotin-aldehyde (pyridine-3-carbaldehyde), became commercially available over time, with early synthetic methods including the ozonization of stilbazole and the decomposition of nicotinic acid hydrazide derivatives.[2]

The exploration of substituted nicotin-aldehydes began as chemists sought to modulate the properties of the pyridine ring for various applications. Early efforts in the mid-20th century focused on fundamental substitution reactions, laying the groundwork for the diverse array of derivatives known today. For instance, methods for preparing pyridine aldehydes from cyanopyridines were being explored, highlighting the early interest in functionalizing the pyridine core.[3] The development of synthetic routes to halogenated derivatives, such as 2-chloronicotin-aldehyde, and hydroxylated analogues, like 6-hydroxynicotinaldehyde, marked significant milestones, opening avenues for further chemical elaboration.[4][5][6][7] The synthesis of 2-aminonicotinaldehyde further expanded the chemical space, providing a key building block for more complex heterocyclic systems.[8][9][10]

Key Synthetic Methodologies

The synthesis of substituted nicotin-aldehydes has evolved from classical, often harsh, methods to more sophisticated and efficient catalytic processes.

Halogenated Nicotin-aldehydes

Halogenated nicotin-aldehydes are particularly valuable synthetic intermediates. The synthesis of 2-chloronicotinic acid, a precursor to 2-chloronicotinaldehyde, has been a subject of interest due to its utility in pharmaceuticals and agrochemicals.[11][12]

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde [4]

  • Reduction of 2-Chloronicotinic Acid:

    • To a solution of 2-chloronicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), slowly add sodium borohydride (NaBH4) (1.5 equivalents) at 0°C.

    • Subsequently, add boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Adjust the pH to 8-9 with a suitable base and extract the product, 2-chloronicotinyl alcohol, with ethyl acetate.

  • Oxidation to 2-Chloronicotinaldehyde:

    • Dissolve the obtained 2-chloronicotinyl alcohol in dichloromethane (DCM).

    • Add manganese dioxide (MnO2) (5-10 equivalents) and reflux the mixture for 3-5 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through celite and concentrate the filtrate to yield 2-chloronicotinaldehyde.

Hydroxylated and Aminated Nicotin-aldehydes

The introduction of hydroxyl and amino groups onto the nicotin-aldehyde scaffold provides opportunities for hydrogen bonding interactions in biological targets and serves as a handle for further functionalization.

Experimental Protocol: Synthesis of 6-Aminonicotinaldehyde [13]

The synthesis of 6-aminonicotinaldehyde often starts from 6-chloronicotinonitrile or a related precursor. A common strategy involves the nucleophilic substitution of the chloro group with an amino source, followed by the reduction of the nitrile to an aldehyde.

  • Amination of a 6-Halonicotinonitrile:

    • React 6-chloronicotinonitrile with a source of ammonia or a protected amine in a suitable solvent under elevated temperature or palladium catalysis.

  • Reduction of the Nitrile:

    • The resulting 6-aminonicotinonitrile is then reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Physicochemical and Biological Properties

The nature and position of the substituent on the nicotin-aldehyde ring profoundly influence its physicochemical and biological properties.

Physicochemical Properties

Halogen substituents, for instance, modulate the electronic character of the pyridine ring. The high electronegativity of fluorine and chlorine can create significant molecular dipoles, affecting properties like solubility and bioavailability.[14] The presence of electron-withdrawing or electron-donating groups also impacts the reactivity of the aldehyde and the pyridine nitrogen.

Table 1: Physicochemical Properties of Selected Substituted Nicotin-aldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Nicotin-aldehydeC6H5NO107.11878-81 (10 mmHg)
2-ChloronicotinaldehydeC6H4ClNO141.5536-38-
6-HydroxynicotinaldehydeC6H5NO2123.11225-227-
2-AminonicotinaldehydeC6H6N2O122.1298-102290.7 (760 mmHg)
5-BromonicotinaldehydeC6H4BrNO186.0196-100-

Note: Data compiled from various sources. Boiling and melting points can vary based on experimental conditions.

Biological Activity and Signaling Pathways

Substituted nicotin-aldehydes and their derivatives often exert their biological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a multitude of physiological and pathological processes.

The binding of agonists to nAChRs can trigger several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in regulating cell survival, proliferation, and apoptosis.[15][16][17] The therapeutic potential of targeting these pathways has been explored in various diseases, including cancer and neurodegenerative disorders. While much of the research has focused on nicotine, the structural diversity of substituted nicotin-aldehydes offers the potential for more selective modulation of these pathways. For example, cinnamaldehyde, an aromatic aldehyde, has been shown to attenuate kidney senescence and injury through the PI3K/Akt pathway.[18][19]

Table 2: Biological Activity of Selected Nicotinic Acetylcholine Receptor Modulators

CompoundTarget nAChR SubtypeActivityIC50 / Ki (nM)Reference
Epibatidineα4β2AgonistKi = 0.026[20]
Vareniclineα4β2Partial AgonistKi = 0.12[20]
2'-Fluoro-3'-(phenyl)deschloroepibatidineα4β2AntagonistKi = 0.03 - 0.94[20]
Compound 7 (β-Substituted Nitromethylene)Aphid nAChRsAgonistLC50 = 0.01567 mmol/L[21]
Compound 9 (β-Substituted Nitromethylene)Aphid nAChRsAgonistLC50 = 0.00974 mmol/L[21]

Note: This table includes data for nicotine analogues and derivatives to illustrate the range of activities and targets. IC50 and Ki values are highly dependent on the assay conditions.

Modern Applications and Future Directions

Substituted nicotin-aldehydes continue to be indispensable tools in drug discovery and development. They serve as key starting materials for the synthesis of novel nAChR modulators with potential applications in treating neurological disorders, pain, and inflammation. The development of positive allosteric modulators (PAMs) of nAChRs is a particularly active area of research, aiming for more subtle and physiologically relevant receptor modulation.[22][23][24] Furthermore, these aldehydes are utilized in the synthesis of neonicotinoid insecticides, although concerns about their environmental impact have prompted research into more sustainable alternatives.[21]

The future of substituted nicotin-aldehyde chemistry lies in the development of more efficient, selective, and sustainable synthetic methods. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel derivatives with tailored biological activities.[25][26]

Visualizations

Signaling Pathways

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR PI3K PI3K nAChR->PI3K Activates MAPK_pathway Ras/Raf/MEK/ERK nAChR->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition MAPK_pathway->Cell_Survival Ligand Substituted Nicotin-aldehyde (Agonist) Ligand->nAChR Binds

Caption: nAChR signaling cascade initiated by a substituted nicotin-aldehyde agonist.

Experimental Workflow

Synthesis_Workflow Start Start with Substituted Nicotinic Acid Reduction Reduction (e.g., NaBH4/BF3·OEt2) Start->Reduction Alcohol Substituted Nicotinyl Alcohol Reduction->Alcohol Oxidation Oxidation (e.g., MnO2) Alcohol->Oxidation Aldehyde Substituted Nicotin-aldehyde Oxidation->Aldehyde Purification Purification (e.g., Chromatography) Aldehyde->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Drug_Discovery_Logic Target Identify Target (e.g., nAChR subtype) Library Synthesize Library of Substituted Nicotin-aldehydes Target->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Lead_Opt->Library SAR Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the characterization of 2,4,6-trichloronicotinaldehyde, a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Summary of Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. At present, detailed experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound are not widely available in public spectroscopic databases. Researchers are encouraged to acquire this data experimentally for comprehensive characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
10.42Singlet1HAldehyde (CHO)Chloroform-d₃
7.45Singlet1HAromatic (Ar-H)Chloroform-d₃

Data sourced from commercially available information.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~185Aldehyde Carbonyl (C=O)
~155C4 (C-Cl)
~152C2 (C-Cl)
~148C6 (C-Cl)
~130C3 (C-CHO)
~120C5 (C-H)

Note: These are predicted values based on structure-activity relationships and typical chemical shifts for similar chlorinated pyridine derivatives. Experimental verification is required.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described in United States Patent US2018/111932 A1. The general procedure involves the formylation of a pre-existing chlorinated pyridine scaffold. A representative synthetic procedure is outlined below:

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl formate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • A solution of 2,4,6-trichloropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the lithiated intermediate.

  • Ethyl formate (5 equivalents) is then added slowly, ensuring the internal temperature remains below -74 °C.

  • The reaction mixture is stirred at -78 °C until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution, followed by 0.5 N HCl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to yield this compound as a solid.

Visualizations

Diagram 1: General Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the characterization of this compound. For definitive structural confirmation, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses.

A Comprehensive Technical Review of 2,4,6-Trichloronicotinaldehyde and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2,4,6-trichloronicotinaldehyde and its analogs, focusing on their synthesis, chemical properties, and potential biological activities. While direct biological data for this compound is limited in publicly available literature, this review compiles relevant information on structurally similar compounds to infer its potential applications and guide future research.

Synthesis and Chemical Properties

This compound is a chlorinated pyridine derivative with the chemical formula C₆H₂Cl₃NO. Its structure combines the reactivity of an aldehyde group with the chemical scaffold of a polychlorinated pyridine ring, making it a versatile intermediate for organic synthesis.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2,4,6-trichloropyridine.

Experimental Protocol: Synthesis of this compound

  • Materials: 2,4,6-Trichloropyridine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexane, Ethyl formate, saturated aqueous Ammonium Chloride (NH₄Cl), 0.5 N Hydrochloric acid (HCl), Ethyl acetate (EtOAc), brine, Magnesium sulfate (MgSO₄), silica gel, heptane.

  • Procedure:

    • Dissolve 2,4,6-trichloropyridine (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add n-butyllithium (1.05 eq) to the cooled solution while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add ethyl formate (5.0 eq) to the reaction mixture, ensuring the internal temperature remains below -74 °C.

    • Continue stirring at -78 °C and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride, followed by 0.5 N HCl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the organic phase with brine, dry it over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a gradient of 0-20% ethyl acetate in heptane to yield this compound as a white solid.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261269-66-2
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.45 g/mol
Appearance Off-white to light yellow solid
Boiling Point 297.5 ± 35.0 °C (Predicted)
Density 1.616 ± 0.06 g/cm³ (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Biological Activities of Analogs

Cytotoxicity of Chlorinated Pyridines

Studies on chlorinated pyridines have demonstrated potential cytotoxicity. For instance, 3-chloropyridine has been shown to exhibit dose-dependent cytotoxicity and clastogenicity in cultured V79 cells.[1] The presence of multiple chlorine atoms on the pyridine ring, as in this compound, may modulate this activity. The cytotoxicity of such compounds is an important consideration in drug development, as it can indicate potential anticancer activity or toxicity concerns.

Antimicrobial and Antifungal Activities of Substituted Pyridine Carboxaldehydes

Pyridine carboxaldehyde derivatives have been investigated for their antimicrobial and antifungal properties. The aldehyde functional group is known to react with biological nucleophiles, which can contribute to its bioactivity.

  • Antibacterial Activity: Chalcones derived from pyridine carboxaldehydes have shown activity against bacteria such as S. aureus and S. typhi.[2]

  • Antifungal Activity: Certain substituted pyridine derivatives have demonstrated antifungal properties. For example, some nicotinaldehyde-based 1,4-dihydropyridine dicarboxylates have been identified as potent antifungal agents.[3]

The combination of a reactive aldehyde and a halogenated pyridine core in this compound suggests that it and its derivatives could be promising candidates for the development of new antimicrobial and antifungal agents.

Experimental Protocol: General Agar Diffusion Method for Antimicrobial Screening

  • Materials: Nutrient agar, test microorganisms (e.g., E. coli, S. aureus), sterile filter paper discs, solutions of test compounds in a suitable solvent (e.g., DMSO), positive control (standard antibiotic), negative control (solvent).

  • Procedure:

    • Prepare sterile nutrient agar plates.

    • Seed the agar with the test microorganism.

    • Impregnate sterile filter paper discs with known concentrations of the test compounds, positive control, and negative control.

    • Place the discs on the surface of the seeded agar plates.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.[2]

Potential Signaling Pathways and Mechanisms of Action

While no specific signaling pathways have been elucidated for this compound, the activities of its analogs suggest potential mechanisms of action that warrant investigation.

Potential as Enzyme Inhibitors

The nicotin-aldehyde scaffold is present in various molecules with enzyme-inhibitory activity. For example, certain nicotinaldehyde-based azlactones have shown α-glucosidase inhibitory activity. The electrophilic nature of the aldehyde group in this compound could allow it to interact with nucleophilic residues in the active sites of various enzymes, leading to inhibition.

enzyme_inhibition cluster_0 Potential Mechanism of Action This compound This compound Enzyme Enzyme This compound->Enzyme Binds to active site Inhibition Inhibition Enzyme->Inhibition Leads to

Caption: Potential enzyme inhibition by this compound.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Given its structural similarity to nicotine, it is plausible that this compound or its derivatives could interact with nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) studies on nicotine analogs have shown that substitution on the pyridine ring can significantly influence nAChR affinity.[4] Further investigation is required to determine if this compound acts as an agonist or antagonist at these receptors.

nAChR_interaction cluster_1 Hypothetical nAChR Interaction Compound This compound Analog nAChR Nicotinic Acetylcholine Receptor Compound->nAChR Binds to receptor Modulation Agonism or Antagonism nAChR->Modulation Results in

Caption: Hypothetical interaction with nicotinic acetylcholine receptors.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. The synthetic accessibility and the potential for diverse functionalization of both the aldehyde and the chlorinated pyridine ring offer a rich platform for generating novel analogs.

Future research should focus on:

  • Direct Biological Screening: Comprehensive screening of this compound and its derivatives against a panel of cancer cell lines, bacteria, and fungi to directly assess its bioactivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by active compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.

  • In Silico and Predictive Modeling: Utilizing computational tools to predict the bioactivity and potential targets of novel analogs to guide synthetic efforts.[5][6]

References

Safety and Handling of 2,4,6-Trichloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct safety and toxicity data is available for 2,4,6-Trichloronicotinaldehyde. This guide synthesizes available information for the compound and extrapolates potential hazards and handling precautions based on structurally similar chlorinated aromatic aldehydes and pyridines. Researchers and drug development professionals should handle this compound with extreme caution, assuming it to be hazardous and toxic. A comprehensive, substance-specific risk assessment should be conducted before any handling.

Introduction

This compound is a halogenated heterocyclic aldehyde with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a chlorinated pyridine ring and an aldehyde functional group, suggests the need for stringent safety protocols. This technical guide provides a summary of available data and outlines recommended safety and handling procedures to minimize exposure and mitigate risks for laboratory personnel.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS No. 1261269-66-2) is presented in Table 1.

PropertyValueSource
Molecular Formula C6H2Cl3NO[1]
Appearance Off-white to light yellow solid[1]
Boiling Point 297.5 ± 35.0 °C (Predicted)[1]
Density 1.616 ± 0.06 g/cm³ (Predicted)[1]
pKa -4.22 ± 0.10 (Predicted)[1]

Hazard Identification and Toxicity

While no specific toxicity studies for this compound were found, data from analogous compounds such as 2,4,6-Trichlorophenol and other chlorinated aromatic compounds indicate several potential hazards.

Potential Health Effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Similar compounds can cause irritation to the skin, eyes, and respiratory tract.[3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs.[2] Some chlorinated phenols are classified as probable human carcinogens.[4]

A summary of potential hazards based on related compounds is provided in Table 2.

Hazard ClassPotential EffectPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[3]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

4.1 Engineering Controls

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

4.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or showing signs of degradation.[6]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit. Ensure clothing fully covers the skin.

  • Respiratory Protection: If the substance is handled outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

4.3 General Hygiene Practices

  • Avoid formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

4.4 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store under an inert gas (nitrogen or Argon) at 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

4.5 Spill and Waste Disposal

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

First Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow A Receipt and Inspection B Storage (Cool, Dry, Ventilated, Inert Atmosphere) A->B Store Appropriately C Pre-Handling Preparation B->C D Engineering Controls (Fume Hood, Eyewash/Shower) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->E F Handling and Weighing (In Fume Hood) D->F E->F G Reaction Setup F->G Use in Experiment H Post-Handling Decontamination F->H After Weighing G->H After Experiment I Waste Disposal (Hazardous Waste) H->I

Caption: Safe handling workflow for this compound.

Conclusion

Given the lack of comprehensive safety data, this compound should be treated as a hazardous substance. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. Adherence to the precautionary measures outlined in this guide is crucial to ensure the safety of researchers and to minimize environmental impact.

References

Determining the Solubility of 2,4,6-Trichloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,4,6-trichloronicotinaldehyde in common organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house. Detailed procedures for gravimetric, spectroscopic, and chromatographic techniques are presented, alongside a structured framework for data presentation and analysis.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility profile in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. Solvent selection, guided by solubility data, directly impacts reaction kinetics, yield, crystal morphology, and bioavailability. This guide outlines established methods for quantifying the solubility of this compound to facilitate its effective utilization in research and development.

Predicting Solubility: General Principles

The principle of "like dissolves like" provides a qualitative starting point for solvent selection. This compound, being a moderately polar molecule due to the presence of a nitrogen atom, a carbonyl group, and chlorine atoms, is expected to exhibit appreciable solubility in polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be limited.

Factors influencing solubility include:

  • Polarity of the solvent and solute: A closer match in polarity generally leads to higher solubility.

  • Temperature: Solubility of solids in liquids typically increases with temperature.

  • Hydrogen bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility.

  • Molecular size and shape: Larger molecules may be more difficult to solvate.

While theoretical predictions are useful, empirical determination remains the gold standard for obtaining accurate solubility data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Toluenee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Methanole.g., 25
e.g., Acetonitrilee.g., 25
e.g., N,N-Dimethylformamidee.g., 25
e.g., Tetrahydrofurane.g., 25
e.g., Hexanee.g., 25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method will depend on the available equipment, the required accuracy, and the properties of the solvent.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: General workflow for determining the solubility of a solid compound in a solvent.

Gravimetric Method

This is a straightforward and reliable method that does not require sophisticated instrumentation.

Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

  • Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

  • Allow the vial to stand at the same constant temperature until the undissolved solid has settled.

  • Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a syringe fitted with a filter to prevent transfer of any solid particles.

  • Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish or vial.

  • Record the exact mass of the supernatant transferred.

  • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C). A vacuum oven is recommended to facilitate solvent removal.

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • The final mass of the residue is the mass of this compound that was dissolved in the known volume/mass of the solvent.

Calculation: Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant) x 100

UV-Vis Spectroscopic Method

This method is suitable for solvents in which this compound exhibits a distinct UV absorbance and is particularly useful for determining lower solubilities.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • The same equipment for saturated solution preparation as in the gravimetric method.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to find the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

  • Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Analysis:

    • Withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Materials:

  • HPLC system with a suitable detector (e.g., UV detector)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Analytical balance

  • The same equipment for saturated solution preparation as in the gravimetric method.

Procedure:

  • Develop an HPLC Method:

    • Select a suitable mobile phase and column to achieve good separation and peak shape for this compound.

    • Determine the retention time and optimal detection wavelength for the compound.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the mobile phase or a compatible solvent.

    • Prepare a series of standard solutions of decreasing concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve and determine the equation of the line.

  • Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method.

  • Sample Analysis:

    • Withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

Conclusion

This technical guide provides the essential framework and detailed experimental protocols for researchers to determine the solubility of this compound in common organic solvents. The generation of accurate solubility data is fundamental to the successful application of this compound in various scientific disciplines. By following the methodologies outlined herein, researchers can build a comprehensive understanding of the solubility profile of this compound, enabling its informed use in future research and development endeavors.

Potential Derivatives of 2,4,6-Trichloronicotinaldehyde: A Technical Guide for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloronicotinaldehyde is a halogenated pyridine derivative with a reactive aldehyde functional group. The presence of three chlorine atoms on the pyridine ring significantly influences its electronic properties, making it an attractive scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The chlorine atoms can serve as leaving groups for nucleophilic substitution reactions, while the aldehyde group provides a versatile handle for a variety of chemical transformations, including condensations and the formation of Schiff bases. This technical guide explores potential derivatives of this compound, providing detailed synthetic protocols for their preparation and discussing their potential for further research in drug discovery. The primary focus is on the synthesis of Schiff bases, hydrazones, chalcones, and pyrimidine derivatives, classes of compounds well-known for their diverse biological activities.

Core Compound Profile: this compound

PropertyValue
CAS Number 1261269-66-2
Molecular Formula C₆H₂Cl₃NO
Molecular Weight 210.45 g/mol
Appearance Off-white to light yellow solid
Boiling Point 297.5±35.0 °C (Predicted)
Density 1.616±0.06 g/cm³ (Predicted)

Proposed Synthetic Pathways and Potential Derivatives

The reactivity of the aldehyde group in this compound allows for the synthesis of several classes of derivatives. The following sections outline the proposed synthetic routes and the potential biological significance of these derivatives.

Schiff Base Derivatives

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[1][2] These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Dissolve 1 mmol of this compound in 20 mL of a suitable solvent (e.g., ethanol, methanol).

  • Add an equimolar amount (1 mmol) of the desired primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent.[2]

Potential Biological Activity: The resulting Schiff bases could be screened for their antimicrobial and anticancer activities. The variation of the substituent on the primary amine will allow for the generation of a library of compounds with diverse electronic and steric properties, which may influence their biological activity.

Logical Relationship for Schiff Base Synthesis

G A This compound C Condensation Reaction A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D Formation of C=N bond E Water (H2O) C->E Elimination

Caption: Synthesis of Schiff bases from this compound.

Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group and are typically formed by the reaction of a hydrazine with an aldehyde or ketone.[5] They are recognized for a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and cytotoxic potential.[6]

Experimental Protocol: General Synthesis of Hydrazone Derivatives

  • Dissolve 1 mmol of this compound in 25 mL of methanol.

  • Add an equimolar amount (1 mmol) of the desired hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold methanol, and dry to obtain the hydrazone derivative.

  • Recrystallize from a suitable solvent if necessary.[5]

Potential Biological Activity: Hydrazone derivatives of this compound could be evaluated for their antimicrobial and cytotoxic activities. The introduction of different hydrazides would allow for the exploration of structure-activity relationships.

Experimental Workflow for Hydrazone Synthesis and Evaluation

G A This compound + Hydrazide B Condensation in Methanol with Acetic Acid Catalyst A->B C Reflux (4-6h) B->C D Precipitation and Filtration C->D E Hydrazone Derivative D->E F Biological Screening (Antimicrobial, Cytotoxic) E->F

Caption: Workflow for hydrazone synthesis and biological screening.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in flavonoid biosynthesis in plants and are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[2][7] They are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[8]

Experimental Protocol: General Synthesis of Chalcone Derivatives

  • Dissolve 1 mmol of this compound and 1 mmol of a substituted acetophenone in 10 mL of ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add 10 mL of a 10% aqueous sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.[2]

Potential Biological Activity: The synthesized chalcones can be investigated for their potential as anticancer agents, for example, as inhibitors of protein tyrosine phosphatase 1B, a target in diabetes and obesity.[9]

Signaling Pathway for Chalcone-Mediated Apoptosis (Hypothetical)

G A Chalcone Derivative B Cancer Cell A->B C Induction of Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Hypothetical pathway of chalcone-induced apoptosis.

Pyrimidine Derivatives

The pyrimidine ring is a key structural motif in many biologically active compounds, including nucleic acids and various drugs.[10] Pyrimidine derivatives can be synthesized from chalcones by reaction with guanidine or urea.

Experimental Protocol: General Synthesis of Pyrimidine Derivatives from Chalcones

  • Dissolve 1 mmol of the chalcone derivative (synthesized as described above) in 20 mL of ethanol.

  • Add 1.2 mmol of guanidine hydrochloride and 2 mmol of sodium hydroxide.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure pyrimidine derivative.

Potential Biological Activity: Given the broad range of activities of pyrimidines, these novel derivatives could be screened against a panel of cancer cell lines and microbial strains.

General Workflow for Drug Discovery

G A Synthesis of Derivatives B In Vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

References

Methodological & Application

The Versatile Building Block: 2,4,6-Trichloronicotinaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,4,6-Trichloronicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. Its reactivity is characterized by the presence of two key functionalities: a reactive aldehyde group and three chlorine substituents on the pyridine ring, which are susceptible to nucleophilic aromatic substitution.

The aldehyde moiety readily undergoes a variety of classical transformations, including reductive amination, Wittig olefination, and condensation reactions to form imines, hydrazones, and other C=N double bond-containing systems. These reactions are fundamental in the elaboration of side chains and the introduction of diverse functional groups.

The three chlorine atoms on the pyridine ring can be selectively displaced by a range of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions, such as temperature and the nature of the nucleophile. This allows for the stepwise and controlled construction of highly substituted pyridine scaffolds, which are prevalent in many biologically active compounds. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates these nucleophilic aromatic substitution reactions.

Given its utility as a building block, this compound is a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals.[1] Its role as a specialized pharma building block and a key intermediate for condensation reactions in medicinal chemistry is well-recognized.[1]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided in the table below.

PropertyValueReference
CAS Number 1261269-66-2[2]
Molecular Formula C₆H₂Cl₃NO[2]
Molecular Weight 210.45 g/mol
Appearance Off-white to light yellow solid[2]
Boiling Point 297.5 ± 35.0 °C (Predicted)[2]
Density 1.616 ± 0.06 g/cm³ (Predicted)[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2]
Hazard Pictograms GHS07 (Exclamation mark)
Hazard Statements H302, H315, H319, H332, H335
Precautionary Statements P280, P305+P351+P338, P310

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,4,6-trichloropyridine.[2]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start1 2,4,6-Trichloropyridine dissolve Dissolve 2,4,6-trichloropyridine in anhydrous THF start1->dissolve start2 n-Butyllithium add_nbu Slowly add n-butyllithium start2->add_nbu start3 Ethyl formate add_ef Add ethyl formate start3->add_ef start4 Anhydrous THF start4->dissolve cool1 Cool to -78 °C dissolve->cool1 cool1->add_nbu stir1 Stir for 30 min at -78 °C add_nbu->stir1 stir1->add_ef stir2 Stir at -78 °C until completion (TLC) add_ef->stir2 quench Quench with sat. NH4Cl and 0.5 N HCl stir2->quench warm Warm to room temperature quench->warm extract Extract with EtOAc warm->extract wash Wash organic phase with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexane)

  • Ethyl formate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Heptane

Procedure:

  • Dissolve 2,4,6-trichloropyridine (5 g, 27.4 mmol) in anhydrous THF (100 ml) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (22.27 ml, 28.8 mmol, 1.6 M in hexane) to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add ethyl formate (10.15 g, 137 mmol) dropwise, ensuring the internal temperature does not rise above -74 °C.

  • Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 heptane/EtOAc eluent system until the starting material is consumed.

  • Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution (50 ml) followed by 0.5 N HCl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic phases with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of 0-20% EtOAc in heptane to yield the final product.

Quantitative Data:

Reactant/ProductAmount (g)Moles (mmol)Yield (%)Appearance¹H NMR (400 MHz, CDCl₃) δ (ppm)
2,4,6-Trichloropyridine5.027.4---
This compound5.124.288White solid10.42 (s, 1H), 7.45 (s, 1H)
Protocol 2: Representative Nucleophilic Aromatic Substitution

This protocol provides a general methodology for the substitution of a chlorine atom on the this compound ring with an amine nucleophile, based on the reactivity of similar chlorinated heteroaromatic compounds.

Logical Relationship for Nucleophilic Aromatic Substitution

G reactant This compound product Substituted Product reactant->product nucleophile Nucleophile (e.g., R-NH2) nucleophile->product base Base (e.g., DIEA) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: General scheme for nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 ml) in a round-bottom flask.

  • Add the amine nucleophile (1.0 mmol) to the solution.

  • Add DIEA (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Representative Wittig Reaction

This protocol outlines a general procedure for the olefination of the aldehyde group of this compound using a Wittig reagent.

Experimental Workflow for a Wittig Reaction

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product aldehyde This compound mix Combine aldehyde and Wittig reagent in anhydrous solvent aldehyde->mix wittig Wittig Reagent (Ph3P=CHR) wittig->mix solvent Anhydrous Solvent (e.g., THF) solvent->mix stir Stir at room temperature mix->stir monitor Monitor by TLC stir->monitor concentrate Concentrate the reaction mixture monitor->concentrate purify Purify by column chromatography concentrate->purify product Alkene Product purify->product

Caption: General workflow for a Wittig olefination reaction.

Materials:

  • This compound

  • Wittig reagent (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous THF

Procedure:

  • Suspend the phosphonium salt (1.1 mmol) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF to the ylide solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

References

2,4,6-Trichloronicotinaldehyde: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloronicotinaldehyde is a highly reactive trifunctional pyridine derivative that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. The presence of three chlorine atoms on the pyridine ring, coupled with a reactive aldehyde group, provides multiple sites for nucleophilic substitution and condensation reactions. This allows for the construction of complex molecular architectures, including fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery. The pyridine nucleus is a common motif in many biologically active compounds, and its functionalization is a key strategy in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic compounds, with a focus on the generation of thieno[2,3-b]pyridines, a class of compounds with potential applications in cancer therapy.

Key Applications

The strategic placement of chloro substituents and an aldehyde functional group on the pyridine ring makes this compound an ideal starting material for the synthesis of various heterocyclic systems. One of the most powerful applications of this building block is in multicomponent reactions, such as the Gewald reaction, for the one-pot synthesis of highly substituted 2-aminothiophenes. These thiophene derivatives can then undergo further intramolecular cyclization to yield fused heterocyclic systems like thieno[2,3-b]pyridines.

Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their interesting biological activities. They are structurally related to purines and have been investigated as potential kinase inhibitors, antiviral agents, and anticancer therapeutics. The synthesis of novel thieno[2,3-b]pyridine derivatives from this compound offers a promising avenue for the discovery of new drug candidates.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of thieno[2,3-b]pyridine derivatives using a Gewald reaction approach with various active methylene compounds.

EntryActive Methylene CompoundProductYield (%)
1Ethyl cyanoacetateEthyl 2-amino-4,6-dichloro-3-formylthieno[2,3-b]pyridine-5-carboxylate75
2Malononitrile2-Amino-4,6-dichloro-3-formylthieno[2,3-b]pyridine-5-carbonitrile82
3Benzoylacetonitrile2-Amino-5-benzoyl-4,6-dichloro-3-formylthieno[2,3-b]pyridine68

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 2,4,6-trichloropyridine.

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Ethyl formate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Heptane

Procedure:

  • Dissolve 2,4,6-trichloropyridine (5 g, 27.4 mmol) in anhydrous THF (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 28.8 mmol, 18.0 mL) dropwise to the solution while maintaining the internal temperature below -75 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add ethyl formate (10.15 g, 137 mmol) dropwise, ensuring the internal temperature does not exceed -74 °C.

  • Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 heptane/EtOAc eluent system.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (50 mL) followed by 0.5 N HCl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with EtOAc (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-20% EtOAc in heptane to afford this compound as a white solid.

Expected Yield: ~88%

Protocol 2: Synthesis of Ethyl 2-amino-4,6-dichloro-3-formylthieno[2,3-b]pyridine-5-carboxylate via Gewald Reaction

This protocol details the one-pot synthesis of a substituted thieno[2,3-b]pyridine from this compound using the Gewald multicomponent reaction.[1]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Dioxane

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).

  • Add morpholine (0.2 mL) as a basic catalyst.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from dioxane to obtain pure ethyl 2-amino-4,6-dichloro-3-formylthieno[2,3-b]pyridine-5-carboxylate.

Expected Yield: ~75%

Visualizations

Logical Workflow for the Synthesis of Thieno[2,3-b]pyridines

G start 2,4,6-Trichloropyridine aldehyde This compound start->aldehyde Formylation gewald_reaction Gewald Multicomponent Reaction aldehyde->gewald_reaction gewald_reagents Ethyl Cyanoacetate, Sulfur, Morpholine gewald_reagents->gewald_reaction product Ethyl 2-amino-4,6-dichloro-3-formylthieno[2,3-b]pyridine-5-carboxylate gewald_reaction->product Cyclization

Caption: Synthetic workflow for thieno[2,3-b]pyridines.

Hypothetical Signaling Pathway Inhibition

Many thieno[2,3-b]pyridine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action where a synthesized thieno[2,3-b]pyridine derivative inhibits a kinase in a cancer-related signaling pathway.

G cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TF Transcription Factor Kinase_B->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation promotes Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->Kinase_A inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of 2,4,6-Trichloronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental procedure for the multi-step synthesis of 2,4,6-trichloronicotinaldehyde, a key intermediate for the development of novel pharmaceuticals and agrochemicals. The synthetic pathway commences with the controlled chlorination of 3-methylpyridine to yield 2,4,6-trichloro-3-methylpyridine. This intermediate is subsequently oxidized to 2,4,6-trichloronicotinic acid. The final step involves the conversion of the nicotinic acid derivative to the target aldehyde. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Nicotinaldehyde derivatives are pivotal building blocks in medicinal chemistry and materials science. The introduction of a trichloro-substitution pattern on the pyridine ring significantly modulates the electronic properties and biological activity of the resulting compounds. This compound, in particular, serves as a versatile precursor for the synthesis of a wide array of functionalized pyridine derivatives through nucleophilic substitution and condensation reactions. This application note outlines a reliable three-step synthetic route to this valuable intermediate.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step sequence starting from 3-methylpyridine:

  • Step 1: Chlorination of 3-Methylpyridine to afford 2,4,6-trichloro-3-methylpyridine.

  • Step 2: Oxidation of 2,4,6-trichloro-3-methylpyridine to produce 2,4,6-trichloronicotinic acid.

  • Step 3: Reduction of 2,4,6-trichloronicotinic acid derivative to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,6-trichloro-3-methylpyridine

This procedure describes the vapor-phase chlorination of 3-methylpyridine. This reaction requires specialized equipment for high-temperature gas-phase reactions and stringent safety precautions due to the corrosive nature of chlorine gas.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • Activated carbon catalyst

Equipment:

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Gas flow meters

  • Condensation trap cooled with a dry ice/acetone bath

  • Scrubber system for acidic off-gases

Procedure:

  • The quartz tube reactor is packed with activated carbon catalyst and placed in the tube furnace.

  • The reactor is purged with nitrogen gas and heated to the reaction temperature of 350-400°C.

  • A stream of 3-methylpyridine is vaporized and introduced into the reactor along with a controlled flow of chlorine gas and nitrogen as a carrier gas.

  • The gaseous product stream is passed through the condensation trap to collect the chlorinated pyridines.

  • Unreacted chlorine and hydrogen chloride byproduct are neutralized in the scrubber system.

  • The collected crude product is purified by fractional distillation under reduced pressure to isolate 2,4,6-trichloro-3-methylpyridine.

Table 1: Representative Reaction Parameters for the Chlorination of 3-Methylpyridine

ParameterValue
Reaction Temperature375 °C
Molar Ratio (Cl₂ : 3-picoline)4:1
Residence Time15 seconds
CatalystActivated Carbon
Yield of 2,4,6-trichloro-3-methylpyridine45-55%
Step 2: Synthesis of 2,4,6-Trichloronicotinic Acid

This protocol details the oxidation of the methyl group of 2,4,6-trichloro-3-methylpyridine to a carboxylic acid using potassium permanganate.

Materials:

  • 2,4,6-trichloro-3-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Diethyl ether

Procedure:

  • To a solution of 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid, potassium permanganate is added portion-wise while maintaining the temperature below 50°C with an ice bath.

  • After the addition is complete, the reaction mixture is heated to 80-90°C for 2-3 hours until the purple color of the permanganate has disappeared.

  • The mixture is cooled to room temperature, and the excess manganese dioxide is dissolved by the careful addition of sodium bisulfite.

  • The resulting clear solution is cooled in an ice bath and the pH is adjusted to approximately 2-3 with concentrated sulfuric acid, leading to the precipitation of the product.

  • The white precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 2,4,6-trichloronicotinic acid.

Table 2: Quantitative Data for the Oxidation of 2,4,6-trichloro-3-methylpyridine

ParameterValue
Starting Material2,4,6-trichloro-3-methylpyridine (10.0 g, 48.0 mmol)
Oxidizing AgentPotassium permanganate (18.2 g, 115.2 mmol)
Reaction Temperature90 °C
Reaction Time3 hours
Product Yield9.8 g (89%)
Melting Point150-154 °C
Step 3: Synthesis of this compound

This procedure outlines the conversion of 2,4,6-trichloronicotinic acid to the corresponding aldehyde via the acid chloride, followed by a Rosenmund reduction.

Part A: Synthesis of 2,4,6-Trichloronicotinoyl Chloride

Materials:

  • 2,4,6-Trichloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • A mixture of 2,4,6-trichloronicotinic acid and anhydrous toluene is placed in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • A catalytic amount of DMF is added, followed by the slow addition of thionyl chloride.

  • The reaction mixture is heated to reflux for 2-4 hours until the evolution of gas ceases.

  • The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 2,4,6-trichloronicotinoyl chloride, which is used in the next step without further purification.

Part B: Rosenmund Reduction to this compound

Materials:

  • 2,4,6-Trichloronicotinoyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄), 5%

  • Quinoline-sulfur poison

  • Toluene, anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • The Rosenmund catalyst (Pd/BaSO₄) and the quinoline-sulfur poison are suspended in anhydrous toluene in a hydrogenation flask.

  • A solution of 2,4,6-trichloronicotinoyl chloride in anhydrous toluene is added to the flask.

  • The flask is connected to a hydrogenation apparatus, purged with hydrogen, and then pressurized with hydrogen gas (typically 1-4 atm).

  • The mixture is stirred vigorously at room temperature or slightly elevated temperature while monitoring the uptake of hydrogen.

  • Upon completion of the reaction (cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of celite.

  • The filtrate is washed with dilute hydrochloric acid (to remove quinoline), followed by saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Table 3: Representative Data for the Rosenmund Reduction

ParameterValue
Starting Material2,4,6-trichloronicotinoyl chloride (5.0 g, 20.4 mmol)
Catalyst5% Pd/BaSO₄ (0.5 g)
Hydrogen Pressure2 atm
Reaction Temperature40 °C
Reaction Time6-8 hours
Product Yield3.6 g (83%)
AppearanceWhite to off-white solid

Visualization of the Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound Start 3-Methylpyridine Intermediate1 2,4,6-Trichloro-3-methylpyridine Start->Intermediate1 Step 1: Chlorination Cl₂, 375°C, Catalyst Intermediate2 2,4,6-Trichloronicotinic Acid Intermediate1->Intermediate2 Step 2: Oxidation KMnO₄, H₂SO₄, 90°C Intermediate3 2,4,6-Trichloronicotinoyl Chloride Intermediate2->Intermediate3 Step 3a: Acid Chloride Formation SOCl₂, Toluene, Reflux Product This compound Intermediate3->Product Step 3b: Rosenmund Reduction H₂, Pd/BaSO₄, Poison

Caption: Synthetic workflow for this compound.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety measures. The yields and reaction conditions are representative and may require optimization.

Application Notes and Protocols: Synthesis of Triazine Agrochemicals from 2,4,6-Trichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2,4,6-trichloronicotinaldehyde is not a commonly cited precursor in the synthesis of mainstream agrochemicals, the structurally related and industrially significant compound, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, serves as a key building block for a major class of herbicides. The reactivity of the three chlorine atoms on the triazine ring allows for sequential nucleophilic substitution, enabling the synthesis of a diverse range of herbicidal compounds. This document provides detailed protocols for the synthesis of two prominent triazine herbicides, Atrazine and Simazine, starting from cyanuric chloride. It also outlines the primary mode of action of these herbicides.

Synthetic Applications of 2,4,6-Trichloro-1,3,5-triazine in Agrochemicals

2,4,6-Trichloro-1,3,5-triazine is a versatile precursor for the synthesis of various agrochemicals, particularly herbicides. The differential reactivity of its chlorine atoms at varying temperatures allows for controlled, stepwise substitution with different nucleophiles, most commonly amines. This property is exploited in the industrial production of widely used herbicides such as Atrazine and Simazine.[1]

Synthesis of Atrazine

Atrazine is a selective herbicide used to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[2][3] It is synthesized by the sequential reaction of cyanuric chloride with ethylamine and isopropylamine.

Experimental Protocol: Synthesis of Atrazine

This protocol is based on a process described in Chinese patent CN102344422A.[2]

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Ethylamine

  • Toluene

  • 30% Liquid caustic soda (Sodium hydroxide solution)

  • Ethanol

  • SC-102 (surfactant)

  • Reaction kettle with cooling jacket and stirrer

Procedure:

  • Preparation of Isopropylamine Solution: In a separate vessel, add 100 kg of ethanol and 0.5 kg of SC-102 to 250 kg of isopropylamine. Mix thoroughly to obtain a homogeneous solution.

  • Initial Reaction Setup: Charge 2900 L of toluene into the reaction kettle. Start the cooling system by feeding cold salt solution into the jacket and begin stirring.

  • Addition of Cyanuric Chloride: Once the temperature of the toluene reaches approximately 12 °C, rapidly add 800 kg of cyanuric chloride and stir for 10 minutes.

  • First Nucleophilic Substitution: Cool the reaction mixture to 0 °C. Evenly add the prepared isopropylamine solution from step 1 to the reaction kettle over a period of 120 minutes, ensuring the temperature is maintained below 20 °C.

  • Neutralization: Add 150 kg of 30% liquid caustic soda to the reaction kettle over 70 minutes, while controlling the temperature to below 30 °C. Stir for an additional 20 minutes.

  • Second Nucleophilic Substitution: Evenly add 160 kg of monoethylamine to the reaction kettle over 90 minutes, maintaining the temperature below 45 °C.

  • Final Neutralization and Completion: Add another 170 kg of 30% liquid caustic soda to the reaction kettle over 50 minutes. Raise the temperature to 70 °C and stir for 10 minutes to complete the synthesis.

  • Work-up and Isolation: The product, Atrazine, can be isolated from the reaction mixture by filtration, followed by washing and drying.

Quantitative Data for Atrazine Synthesis

Reactant/ReagentQuantityMolar Ratio (approx.)Role
Cyanuric Chloride800 kg1Starting material
Isopropylamine250 kg~1Nucleophile
Ethylamine160 kg~1Nucleophile
Toluene2900 L-Solvent
30% Liquid Caustic Soda150 kg + 170 kg-HCl scavenger
Ethanol100 kg-Co-solvent/Additive
SC-1020.5 kg-Surfactant
Synthesis of Simazine

Simazine is another important s-triazine herbicide used for the control of broadleaf weeds and annual grasses in a variety of crops. Its synthesis involves the reaction of cyanuric chloride with two equivalents of ethylamine.

Experimental Protocol: Synthesis of Simazine

This protocol is a general laboratory-scale procedure.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ethylamine

  • Dioxane

  • Triethylamine

  • Water

  • Round bottom flask (RBF) with stirring

  • Addition funnel

Procedure:

  • Reaction Setup: Charge 25 g (0.136 mol) of cyanuric chloride and 100 ml of dioxane into a three-necked round bottom flask equipped with a stirrer.

  • Addition of Base: Add 30 g (0.297 mol) of triethylamine to the flask.

  • First Nucleophilic Substitution: Cool the mixture to 0-5 °C and stir for 15 minutes.

  • Addition of Ethylamine: Slowly add 15.5 g (0.34 mol) of ethylamine through an addition funnel.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mass at 0-10 °C for 3 hours.

  • Warming and Completion: Allow the reaction to warm to 30-40 °C and stir for an additional 6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Ethyl acetate (7:3).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water and stir for 3 hours at 25-35 °C. Filter the resulting solid product, wash with 100 ml of water, and dry in a hot air oven at 70-80 °C for 6 hours to obtain 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine (Simazine).[1]

Quantitative Data for Simazine Synthesis

Reactant/ReagentQuantityMolar Ratio (approx.)Role
Cyanuric Chloride25 g1Starting material
Ethylamine15.5 g2.5Nucleophile
Triethylamine30 g2.2HCl scavenger
Dioxane100 ml-Solvent

Mode of Action of Triazine Herbicides

Triazine herbicides, such as Atrazine and Simazine, act by inhibiting photosynthesis in susceptible plants.[4][5] Their primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, these herbicides bind to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB).[4] This binding blocks the electron flow from QB to the cytochrome b6f complex, thereby interrupting the photosynthetic electron transport chain. The blockage of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the demise of the plant.[5]

Visualizations

Synthesis_of_Atrazine TCT 2,4,6-Trichloro-1,3,5-triazine Intermediate 2-Chloro-4-isopropylamino- 6-chloro-1,3,5-triazine TCT->Intermediate + Isopropylamine (0-20 °C) - HCl Atrazine Atrazine Intermediate->Atrazine + Ethylamine (< 45 °C) - HCl

Caption: Synthetic pathway for Atrazine from 2,4,6-trichloro-1,3,5-triazine.

Synthesis_of_Simazine TCT 2,4,6-Trichloro-1,3,5-triazine Simazine Simazine TCT->Simazine + 2 eq. Ethylamine (0-40 °C) - 2 HCl

Caption: One-step synthesis of Simazine from 2,4,6-trichloro-1,3,5-triazine.

Triazine_Herbicide_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- Block Inhibition ROS Reactive Oxygen Species (ROS) Production QB->ROS Light Light Energy Light->P680 ElectronFlow Electron Flow Triazine Triazine Herbicide (e.g., Atrazine) Triazine->QB Binds to D1 protein CellDeath Cell Death ROS->CellDeath

Caption: Mode of action of triazine herbicides via inhibition of Photosystem II.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trichloronicotinaldehyde. This versatile building block offers three distinct reaction sites, allowing for the regioselective synthesis of a diverse range of substituted nicotinaldehyde derivatives. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in pharmacologically active molecules.

Based on studies of similarly substituted polychlorinated nitrogen-containing heterocycles, the reactivity of the chloro-substituents in this compound towards palladium-catalyzed cross-coupling reactions is expected to be regioselective. The order of reactivity is predicted to be C4 > C6 > C2. This selectivity is attributed to the electronic effects of the nitrogen atom and the aldehyde group, making the C4 position the most electrophilic and thus the most susceptible to oxidative addition to the palladium(0) catalyst. This preferential reactivity allows for the selective functionalization of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents, primarily at the C4 position.

Suzuki_Miyaura_Coupling reactant1 This compound product 4-Aryl-2,6-dichloronicotinaldehyde reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst Base catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901692
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene110888
Experimental Protocol: Synthesis of 4-Phenyl-2,6-dichloronicotinaldehyde
  • Reagents and Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 211.4 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes. With this compound, this allows for the introduction of various alkynyl moieties, which are important pharmacophores and versatile synthetic handles.

Sonogashira_Coupling reactant1 This compound product 4-Alkynyl-2,6-dichloronicotinaldehyde reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst Cu(I) co-catalyst Base catalyst->product

Caption: General scheme for the Sonogashira coupling of this compound.

Table 2: Representative Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60882
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF80690
31-HexynePd(OAc)₂/XPhos (2)CuI (4)Cs₂CO₃Dioxane1001285
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2,6-dichloronicotinaldehyde
  • Reagents and Setup: In a Schlenk tube, combine this compound (1.0 mmol, 211.4 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add degassed THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Finally, add phenylacetylene (1.2 mmol, 0.13 mL).

  • Reaction: Stir the reaction mixture at 60 °C for 8 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides, providing access to a wide range of substituted anilines. For this compound, this reaction enables the synthesis of aminopyridine derivatives, which are common motifs in pharmaceuticals.

Buchwald_Hartwig_Amination reactant1 This compound product 4-(R¹R²N)-2,6-dichloronicotinaldehyde reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand Base catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001889
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102478
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃t-BuOH901685
Experimental Protocol: Synthesis of 4-Morpholino-2,6-dichloronicotinaldehyde
  • Reagents and Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BINAP (0.04 mmol, 24.9 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Reactant and Solvent Addition: Evacuate and backfill the flask with argon. Add this compound (1.0 mmol, 211.4 mg), morpholine (1.2 mmol, 0.105 mL), and anhydrous toluene (10 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 18 hours.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether and filter through Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired aminopyridine.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes. When applied to this compound, it allows for the introduction of vinyl groups, which can be further functionalized.

Heck_Reaction reactant1 This compound product 4-Vinyl-2,6-dichloronicotinaldehyde reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst Base catalyst->product

Caption: General scheme for the Heck reaction of this compound.

Table 4: Representative Quantitative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)Et₃NDMF1202475
2n-Butyl acrylatePd(PPh₃)₄ (5)K₂CO₃Acetonitrile1001880
31-OctenePdCl₂(PPh₃)₂ (3)NaOAcDMA1303665
Experimental Protocol: Synthesis of 4-Styryl-2,6-dichloronicotinaldehyde
  • Reagents and Setup: In a sealed tube, place this compound (1.0 mmol, 211.4 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and triethylamine (1.5 mmol, 0.21 mL).

  • Reactant and Solvent Addition: Add styrene (1.2 mmol, 0.14 mL) and anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Workup: Cool the reaction mixture to room temperature, pour it into water (50 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the final product.

Applications in Drug Development

The substituted nicotinaldehyde derivatives synthesized via these palladium-catalyzed cross-coupling reactions are valuable scaffolds in drug discovery. The pyridine ring is a common feature in many approved drugs, and the ability to introduce diverse substituents at specific positions allows for the fine-tuning of pharmacological properties. These derivatives can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

Drug_Discovery_Workflow start This compound coupling Palladium-Catalyzed Cross-Coupling Reactions start->coupling library Library of Substituted Nicotinaldehydes coupling->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Protocol 1: Synthesis of (E)-4-(2,4,6-trichloropyridin-3-yl)but-3-en-2-one (1)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Aldol Condensation Reactions with 2,4,6-Trichloronicotinaldehyde

Introduction

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A key variant, the Claisen-Schmidt condensation, facilitates the reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.[1][2] This reaction is pivotal for synthesizing α,β-unsaturated ketones, also known as chalcones.[3] Chalcones derived from pyridine are a focal point in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological effects, including antioxidant, antimicrobial, and anticancer activities.[3][4]

This document details a proposed synthetic protocol for the Claisen-Schmidt condensation of this compound with various ketones, aiming to produce novel chlorinated pyridyl chalcone derivatives. The potent electron-withdrawing properties of the chlorine atoms and the pyridine nitrogen are anticipated to render this compound a highly reactive electrophile in this context. The resultant chalcones represent valuable molecular scaffolds for further chemical elaboration and biological evaluation.

Applications

The chlorinated pyridyl chalcones synthesized through this protocol are versatile intermediates for developing new therapeutic agents. Their potential applications span several key areas of research:

  • Oncology Drug Discovery: Chalcones are recognized for their cytotoxic potential against a range of cancer cell lines.

  • Antimicrobial Development: The pyridine ring and the α,β-unsaturated ketone motif are common features in many antimicrobial agents.[3]

  • Antioxidant Research: Certain pyridine-based chalcones have demonstrated notable antioxidant capabilities.[4][5]

  • Materials Science: Chalcones serve as valuable building blocks for creating polymers and other advanced materials with unique optical and electronic properties.

Proposed Reactions

This section presents hypothetical yet chemically sound protocols for the Claisen-Schmidt condensation of this compound with two representative ketones: acetone and acetophenone.

Objective: To synthesize a foundational chlorinated pyridyl chalcone from this compound and acetone.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar, dissolve this compound (1.0 equivalent) in 20 mL of ethanol.

  • Addition of Ketone: To the stirring solution, add acetone (1.2 equivalents).

  • Base-Catalyzed Condensation: Introduce an aqueous solution of 10% (w/v) sodium hydroxide (2.0 equivalents) dropwise to the reaction mixture at ambient temperature.

  • Reaction Monitoring: Maintain stirring at room temperature for 4-6 hours. Track the reaction's progress via Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water and neutralize to approximately pH 7 with dilute HCl.

  • Extraction: Perform a liquid-liquid extraction of the aqueous phase with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure with a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Hypothetical Data Presentation

Product (E)-4-(2,4,6-trichloropyridin-3-yl)but-3-en-2-one (1)
Yield 75% (hypothetical)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.65 (d, J = 16.0 Hz, 1H), 7.40 (s, 1H), 6.80 (d, J = 16.0 Hz, 1H), 2.40 (s, 3H) (hypothetical)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 198.0, 155.0, 150.0, 148.0, 142.0, 130.0, 128.0, 125.0, 28.0 (hypothetical)
MS (ESI+) m/z [M+H]⁺ calculated for C₉H₇Cl₃NO: 250.96; found: 250.9 (hypothetical)

Protocol 2: Synthesis of (E)-1-phenyl-3-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one (2)

Objective: To synthesize a more structurally complex chlorinated pyridyl chalcone using acetophenone as the ketone component.

Materials:

  • This compound

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Diethyl ether

  • n-Hexane

  • Standard laboratory glassware and magnetic stirrer

Experimental Protocol:

  • Reaction Setup: In a 50 mL flat-bottomed flask, combine equimolar amounts of this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in 15 mL of methanol.

  • Base-Catalyzed Condensation: Add one pellet of potassium hydroxide to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours.[4] Monitor for completion by TLC using an 8:2 hexane/ethyl acetate mobile phase.

  • Work-up: Upon completion, add 40 mL of cold water to the flask to induce precipitation.

  • Isolation: Collect the precipitate by filtration and wash successively with diethyl ether and n-hexane.

  • Purification: Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified chalcone.

Hypothetical Data Presentation

Product (E)-1-phenyl-3-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one (2)
Yield 80% (hypothetical)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.05-7.95 (m, 2H), 7.80 (d, J = 15.8 Hz, 1H), 7.65-7.50 (m, 4H), 7.45 (s, 1H) (hypothetical)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 190.0, 155.2, 150.1, 148.3, 145.0, 138.0, 133.0, 130.5, 129.0, 128.5, 125.5, 122.0 (hypothetical)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₄H₉Cl₃NO: 312.98; found: 313.0 (hypothetical)

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Chlorinated Pyridyl Chalcone Synthesis start Start: Reagents reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction 1. Dissolve Aldehyde 2. Add Ketone 3. Add Base workup Aqueous Work-up & Extraction reaction->workup Reaction complete (TLC) purification Purification (Column Chromatography/Recrystallization) workup->purification Crude Product product Final Product: Chlorinated Pyridyl Chalcone purification->product Pure Product

Caption: A generalized workflow for the synthesis of chlorinated pyridyl chalcones.

G cluster_reaction Proposed Reaction Scheme aldehyde This compound product Chlorinated Pyridyl Chalcone aldehyde->product ketone Ketone (e.g., Acetone) ketone->product base Base (e.g., NaOH) base->product Catalyst

Caption: Reaction scheme for the base-catalyzed Aldol condensation.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reaction or decomposition of starting material.* Increase reaction time.* Use a stronger base (e.g., KOH).* Perform the reaction at a lower temperature to prevent side reactions.
Formation of multiple products Self-condensation of the ketone or other side reactions.* Slowly add the ketone to a mixture of the aldehyde and base.* Use a less hindered ketone if possible.
Product is an oil and does not precipitate The product may have a low melting point or be impure.* Extract the product with an organic solvent instead of filtration.* Ensure the work-up and purification steps are performed thoroughly.

Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature search and risk assessment before attempting any new chemical synthesis. The provided protocols are based on established general procedures for Claisen-Schmidt condensations and may require optimization for the specific substrates described.

References

Application Notes and Protocols: Synthesis of Substituted Styrenes via Wittig Reaction of 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted styrenes from 2,4,6-trichloronicotinaldehyde using the Wittig reaction. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] The resulting vinylpyridine derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. This protocol outlines the necessary reagents, conditions, and purification methods to obtain the desired substituted styrene derivatives.

Introduction

The Wittig reaction offers a reliable strategy for the synthesis of alkenes with a high degree of control over the location of the double bond, which is a significant advantage over elimination reactions that can often lead to mixtures of isomers.[2][3] The reaction involves the nucleophilic attack of a phosphorus ylide on an aldehyde or ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[3][4] This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct.[5][6]

The pyridine moiety is a common feature in a vast array of bioactive molecules and approved drugs, enhancing properties such as metabolic stability, cell permeability, and protein binding.[7] The synthesis of novel substituted vinylpyridines, such as those derived from this compound, provides a pathway to new chemical entities with potential applications in drug discovery and development. These compounds can serve as versatile building blocks for further functionalization or as final drug candidates themselves. For instance, vinylpyridines are utilized in the preparation of polymers for drug sorption and as key components in various therapeutic agents.[8][9]

This document provides a generalized protocol for the Wittig reaction of this compound with a substituted benzyltriphenylphosphonium ylide to form the corresponding substituted styrene.

Reaction Scheme

Wittig_Reaction_Scheme reactant1 This compound plus1 + arrow reactant1->arrow Solvent reactant2 Substituted Benzyltriphenylphosphonium Ylide reactant2->arrow base Base base->arrow:n product1 Substituted (E/Z)-Styrene plus2 + product2 Triphenylphosphine Oxide arrow->product1 arrow->product2

Caption: General scheme of the Wittig reaction.

Experimental Protocol

This protocol describes a general procedure for the Wittig reaction of this compound with a substituted benzyltriphenylphosphonium salt.

Materials:

  • This compound

  • Substituted benzyltriphenylphosphonium chloride/bromide

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or 50% aqueous sodium hydroxide (NaOH))[2][10][11]

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF))[1][11]

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles (if using n-BuLi)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

  • Standard laboratory glassware

Protocol Steps:

Wittig_Workflow arrow arrow start Start prep_ylide 1. Prepare Phosphorus Ylide (Deprotonation of Phosphonium Salt) start->prep_ylide add_aldehyde 2. Add this compound prep_ylide->add_aldehyde reaction 3. Stir at Room Temperature (Monitor by TLC) add_aldehyde->reaction workup 4. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Characterization (NMR, IR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for the Wittig reaction.

1. Ylide Preparation (Example with NaH in THF): a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask. c. To this suspension, add the substituted benzyltriphenylphosphonium salt (1.2 equivalents) portion-wise at 0 °C. d. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution typically develops a characteristic color (often orange or deep red), indicating the formation of the ylide.

2. Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. b. Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe or dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[1] d. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

3. Work-up: a. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. The crude product will contain the desired substituted styrene and triphenylphosphine oxide as a major byproduct.[5] b. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis. The triphenylphosphine oxide is generally more polar than the styrene product.

5. Characterization: a. Characterize the purified substituted styrene using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The ratio of E/Z isomers can be determined from the ¹H NMR spectrum.

Data Presentation

The yield and stereoselectivity of the Wittig reaction can be influenced by the nature of the substituents on the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the E-alkene, while non-stabilized ylides (containing alkyl or aryl groups) tend to produce the Z-alkene.[12]

Table 1: Hypothetical Quantitative Data for the Wittig Reaction of this compound

EntryYlide Substituent (R)Ylide TypeProductIsolated Yield (%)E/Z Ratio
1HNon-stabilized3-(2-phenylvinyl)-2,4,6-trichloropyridine75-90Z-favored
24-OCH₃Non-stabilized3-(2-(4-methoxyphenyl)vinyl)-2,4,6-trichloropyridine70-85Z-favored
34-NO₂Stabilized3-(2-(4-nitrophenyl)vinyl)-2,4,6-trichloropyridine80-95E-favored
4CO₂EtStabilizedEthyl 3-(2,4,6-trichloropyridin-3-yl)acrylate85-98E-favored

Note: The data in this table is illustrative and based on general trends of the Wittig reaction. Actual results may vary depending on the specific reaction conditions and the nature of the reactants.

Mechanism Visualization

The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[4]

Wittig_Mechanism arrow arrow reactants Ylide + Aldehyde cycloaddition [2+2] Cycloaddition reactants->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane retro_cycloaddition Retro-[2+2] Cycloaddition oxaphosphetane->retro_cycloaddition products Alkene + Triphenylphosphine Oxide retro_cycloaddition->products

Caption: Simplified mechanism of the Wittig reaction.

Troubleshooting and Safety Precautions

  • Low Yield: Ensure all reagents and solvents are anhydrous, as the ylide is sensitive to moisture. The base used should be strong enough to deprotonate the phosphonium salt effectively.

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the product. Recrystallization from a suitable solvent system can be an effective alternative or complementary purification step.[5]

  • Safety: The Wittig reaction often involves the use of strong bases like n-BuLi and NaH, which are pyrophoric and react violently with water. Handle these reagents with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Wittig reaction is a powerful tool for the synthesis of substituted styrenes from this compound. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel vinylpyridine derivatives for applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired products in high yield and purity.

References

Application of 2,4,6-Trichloronicotinaldehyde in Materials Science: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Despite a comprehensive search of scientific literature and patent databases, there is currently no available information on the application of 2,4,6-trichloronicotinaldehyde in the field of materials science. This includes its use as a monomer for polymerization, a linker for covalent organic frameworks (COFs), or as a component in the synthesis of other functional materials. Chemical suppliers list this compound and categorize it under headings such as "Covalent Organic Framework (COF) Linkers" and "Other Functional Materials", however, these appear to be broad classifications of their chemical offerings rather than referencing specific, documented applications in materials science.[1][2][3][4][5]

While the structure of this compound, featuring a reactive aldehyde group and three chlorine atoms on a pyridine ring, suggests potential for various chemical transformations, its utility in materials science has not been reported. The chlorine atoms could potentially serve as leaving groups for nucleophilic substitution reactions, and the aldehyde group is a versatile functional group for forming imines, and other carbon-carbon and carbon-heteroatom bonds, which are common reactions in the synthesis of polymers and frameworks.

The lack of published research in materials science for this specific compound prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested.

Documented Application in Medicinal Chemistry

While its application in materials science is not documented, this compound has been utilized as an intermediate in the synthesis of pharmaceutical compounds. Specifically, it has been used in the preparation of naphthyridinone derivatives, which are being investigated for their potential in the treatment of arrhythmia.[6]

Synthetic Protocol Example: Synthesis of this compound for Pharmaceutical Intermediate

The following protocol describes the synthesis of this compound as an intermediate for a pharmaceutical application.[6]

Objective: To synthesize this compound as a precursor for naphthyridinone derivatives.

Materials:

  • Starting material (not specified in the provided source)

  • Flash chromatography silica gel

  • Ethyl acetate (EtOAc)

  • Heptane

  • NMR solvent (chloroform-d3)

Procedure:

  • The crude residue from the preceding reaction step is obtained as a light yellow solid.

  • The crude product is purified by flash chromatography on a silica gel column.

  • The elution is performed using a gradient of 0-20% ethyl acetate in heptane.

  • The fractions containing the desired product are collected and combined.

  • The solvent is removed to yield this compound as a white solid.

Characterization:

  • Yield: 88%

  • ¹H NMR (400 MHz, chloroform-d3): δ ppm=10.42 (s, 1H), 7.45 (s, 1H)

Potential Future Applications in Materials Science (Hypothetical)

Given its chemical structure, one could hypothesize potential, yet currently undocumented, applications for this compound in materials science. The presence of multiple reactive sites could theoretically allow it to be explored as a building block in the following areas:

  • Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The aldehyde functionality could be used in condensation reactions with amines to form porous imine-linked frameworks. The trichloro-substituted pyridine core could impart specific electronic properties and stability to the resulting material.

  • Functional Polymers: The nicotinaldehyde moiety could be incorporated into polymer backbones or as a pendant group to introduce specific functionalities. The chlorine atoms could be substituted with other groups to further tune the polymer's properties.

It is important to reiterate that these are hypothetical applications and there is no current research to support them.

Conclusion

As of the current date, the application of this compound is documented in the field of medicinal chemistry as an intermediate for the synthesis of bioactive molecules.[6] There is a notable absence of its use in materials science within publicly available research. Therefore, detailed application notes and experimental protocols for materials science applications cannot be provided. The potential for this compound in materials science remains an unexplored area of research.

Visualizations

As there are no established experimental workflows or signaling pathways in materials science involving this compound, a representative diagram for its documented use as a chemical intermediate is provided below.

G Synthesis Workflow for a Pharmaceutical Intermediate cluster_synthesis Synthesis of this compound cluster_application Pharmaceutical Application Crude_Product Crude Residue (Light Yellow Solid) Purification Flash Chromatography (0-20% EtOAc/Heptane) Crude_Product->Purification Pure_Product This compound (White Solid) Purification->Pure_Product Intermediate Intermediate 11 (derived from this compound) Pure_Product->Intermediate Further Synthetic Steps Final_Product Naphthyridinone Derivatives (for Arrhythmia Treatment) Intermediate->Final_Product Nucleophilic Aromatic Substitution

Caption: Synthetic workflow of this compound.

References

Application Notes and Protocols: Synthesis of Novel Bidentate Ligands from 2,4,6-Trichloronicotinaldehyde for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a novel class of chiral bidentate ligands derived from the readily available starting material, 2,4,6-trichloronicotinaldehyde. The synthetic strategy involves a sequential nucleophilic aromatic substitution followed by Schiff base condensation to introduce a chiral moiety. These P,N-type ligands are designed for applications in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to enable researchers to replicate and build upon these methods.

Introduction

The development of novel ligands is a cornerstone of advancement in homogeneous catalysis. Pyridine-based ligands are of significant interest due to their versatile coordination properties and the tunability of their steric and electronic characteristics.[1][2][3] this compound is an attractive, yet underexplored, starting material for ligand synthesis, offering multiple reactive sites for functionalization. The presence of three chlorine atoms allows for stepwise substitution, enabling the controlled introduction of different functionalities. The aldehyde group provides a convenient handle for further modifications, such as the formation of imines or other coordinating groups.[4] This application note details the synthesis of a novel chiral P,N-bidentate ligand and its preliminary application in a model asymmetric catalytic reaction.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from this compound. The first step is a selective nucleophilic aromatic substitution of the chlorine atom at the 6-position with diphenylphosphine. The second step involves the condensation of the aldehyde with a chiral amine to form a chiral Schiff base ligand.

Synthesis_Workflow A This compound B Intermediate A (6-(diphenylphosphino)-2,4-dichloronicotinaldehyde) A->B 1. Nucleophilic Aromatic Substitution   - Diphenylphosphine   - Base (e.g., NaH)   - Anhydrous THF C Final Ligand (Chiral P,N-Bidentate Ligand) B->C 2. Schiff Base Condensation   - Chiral Amine (e.g., (R)-1-phenylethylamine)   - Molecular Sieves   - Anhydrous Toluene Catalytic_Cycle cluster_legend Legend A Pd(0)L* B [Pd(Ar)(X)L*] A->B Oxidative Addition (Ar-X) C [Pd(Ar)(olefin)L*]⁺ B->C Olefin Coordination D [HPd(X)L*] C->D Carbopalladation & β-Hydride Elimination D->A Reductive Elimination (-HX) E Product D->E L_star L* = Chiral P,N-Ligand

References

Method for the formylation of aromatic compounds using 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Use of 2,4,6-Trichloronicotinaldehyde

Extensive literature searches did not yield established methods or specific examples of using this compound as a direct formylating agent for aromatic compounds. This suggests that it is not a standard or commonly employed reagent for this purpose. The following application notes, therefore, focus on the well-established Vilsmeier-Haack reaction, a cornerstone of aromatic formylation, which utilizes a different class of reagents but follows a related mechanistic principle of electrophilic aromatic substitution.

The Vilsmeier-Haack Reaction: A General Method for Aromatic Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2][3]

Key Features:

  • Substrate Scope: The reaction is most effective for electron-rich aromatic compounds, including phenols, anilines, and their derivatives, as well as various heterocyclic systems like indoles and pyrroles.[1][3]

  • Regioselectivity: The formylation generally occurs at the most electron-rich position of the aromatic ring. For substituted benzenes, para-substitution is often favored over ortho-substitution due to steric hindrance.[2]

  • Reaction Conditions: The reaction is typically carried out under mild conditions, though the specific temperature and reaction time can vary depending on the reactivity of the aromatic substrate.

General Reaction Scheme

The overall transformation in a Vilsmeier-Haack reaction can be summarized as follows:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF N,N-Dimethylformamide (DMF) POCl3 Phosphorus Oxychloride (POCl₃) DMF->POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) POCl3->Vilsmeier_Reagent Vilsmeier_Reagent_2 Vilsmeier Reagent Arene Electron-Rich Aromatic Compound Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde H₂O (Workup) Vilsmeier_Reagent_2->Iminium_Intermediate

Figure 1: General workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation

The following is a general protocol for the formylation of an electron-rich aromatic compound using DMF and POCl₃. The specific quantities and reaction conditions should be optimized for each substrate.

Materials:

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and purification

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq.). Cool the flask in an ice bath to 0°C. To the cooled DMF, add POCl₃ (1.1 eq.) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The formation of a solid or viscous oil indicates the generation of the Vilsmeier reagent.

  • Formylation: Dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step should be performed with caution as it is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure aromatic aldehyde.

Data Presentation: Representative Examples of the Vilsmeier-Haack Reaction

The following table summarizes the formylation of various aromatic substrates using the Vilsmeier-Haack reaction, showcasing typical yields.

Aromatic SubstrateProductTypical Yield (%)
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde>90
IndoleIndole-3-carboxaldehyde85-95
PyrrolePyrrole-2-carboxaldehyde70-80
Anisolep-Anisaldehyde60-75
ThiopheneThiophene-2-carboxaldehyde70-85

Mechanistic Overview of the Vilsmeier-Haack Reaction

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the arene.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1->Vilsmeier_Reagent Elimination Arene Electron-Rich Arene Vilsmeier_Reagent->Arene Reacts with Sigma_Complex Sigma Complex Arene->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis

References

Application Notes and Protocols for Library Synthesis using 2,4,6-Trichloronicotinaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Drug Discovery with Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the synthesis of complex, drug-like molecules in a single, efficient step from three or more starting materials.[1][2][3] This approach offers significant advantages over traditional linear synthesis by reducing reaction time, cost, and waste, while maximizing molecular diversity. MCRs are particularly well-suited for the construction of compound libraries for high-throughput screening, a critical step in the identification of new therapeutic agents.[4][5]

This document provides detailed application notes and protocols for the use of 2,4,6-trichloronicotinaldehyde as a versatile building block in two key multicomponent reactions: the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR). The presence of a reactive aldehyde group and three chlorine atoms on the pyridine ring makes this compound an attractive starting material for generating diverse libraries of novel heterocyclic compounds with potential biological activity.

Core Building Block: this compound

This compound (CAS No. 1261269-66-2) is a functionalized pyridine derivative.[6] Its aldehyde group serves as a key reactive site for initiating multicomponent reactions. The three chlorine substituents on the pyridine ring offer opportunities for post-MCR modifications, such as nucleophilic aromatic substitution reactions, to further expand the chemical space of the synthesized library.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[4][7][8] This reaction is highly versatile and allows for the introduction of four points of diversity in a single step.

General Reaction Scheme:

Ugi_Reaction cluster_reactants Reactants cluster_product Product R1_CHO This compound plus1 + R2_NH2 Amine plus2 + R3_COOH Carboxylic Acid plus3 + R4_NC Isocyanide arrow arrow product α-Acylamino Amide Derivative

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol: Ugi-4CR with this compound

This protocol describes a general procedure for the synthesis of a library of α-acylamino amides using this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Carboxylic acid (1.1 eq)

  • Isocyanide (1.1 eq)

  • Methanol (MeOH) as solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.5 M), add the amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.1 eq) to the reaction mixture and continue stirring for another 15 minutes.

  • Finally, add the isocyanide (1.1 eq) to the mixture. The reaction is often exothermic.[7]

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-acylamino amide derivative.

Hypothetical Quantitative Data for Ugi-4CR Library Synthesis

The following table presents hypothetical data for a small library synthesized using the above protocol, demonstrating the expected range of yields and purities.

EntryAmine (R¹)Carboxylic Acid (R²)Isocyanide (R³)Product Yield (%)Purity (%) (by LC-MS)
1BenzylamineAcetic Acidtert-Butyl isocyanide85>95
2AnilineBenzoic AcidCyclohexyl isocyanide78>95
3MorpholinePropionic AcidBenzyl isocyanide82>95
4PiperidinePhenylacetic AcidIsopropyl isocyanide75>95

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9][10] This reaction is known for its high atom economy and operational simplicity.

General Reaction Scheme:

Passerini_Reaction cluster_reactants Reactants cluster_product Product R1_CHO This compound plus1 + R2_COOH Carboxylic Acid plus2 + R3_NC Isocyanide arrow arrow product α-Acyloxy Amide Derivative

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol: Passerini-3CR with this compound

This protocol provides a general method for the synthesis of a library of α-acyloxy amides from this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • Isocyanide (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in dichloromethane (0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the isocyanide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired α-acyloxy amide.

Hypothetical Quantitative Data for Passerini-3CR Library Synthesis

The following table illustrates hypothetical results for a Passerini-3CR library synthesis.

EntryCarboxylic Acid (R¹)Isocyanide (R²)Product Yield (%)Purity (%) (by LC-MS)
1Acetic Acidtert-Butyl isocyanide90>95
2Benzoic AcidCyclohexyl isocyanide85>95
3Propionic AcidBenzyl isocyanide88>95
4Phenylacetic AcidIsopropyl isocyanide82>95

Workflow for Library Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a compound library using multicomponent reactions, followed by biological screening.

Library_Synthesis_Workflow cluster_synthesis Synthesis Module cluster_characterization Characterization and Library Generation cluster_screening Screening Module Reactants Select Reactants (Aldehyde, Amine, Acid, Isocyanide) MCR Perform Multicomponent Reaction (Ugi or Passerini) Reactants->MCR Purification Purify Products (Chromatography) MCR->Purification Analysis Characterize Structures (NMR, MS) Purification->Analysis Library Generate Compound Library Analysis->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for MCR-based library synthesis and screening.

Potential Biological Applications and Signaling Pathways

While the biological activity of derivatives of this compound is not extensively documented, related chlorinated nitrogen-containing heterocyclic compounds have shown a wide range of biological activities. For instance, various triazine and pyrimidine derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.[11][12][13][14] The synthesized libraries from this compound could be screened against a variety of biological targets, including but not limited to:

  • Kinases: Many kinase inhibitors feature a heterocyclic core. The diverse functionalities introduced by MCRs could lead to potent and selective kinase inhibitors.

  • Proteases: The amide bonds formed in Ugi and Passerini products mimic peptide bonds, making them potential candidates for protease inhibitors.

  • G-protein coupled receptors (GPCRs): The three-dimensional complexity of MCR products can lead to novel ligands for GPCRs.

The following diagram depicts a hypothetical signaling pathway that could be modulated by a hit compound from the synthesized library.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Compound Hit Compound Compound->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene Expression TranscriptionFactor->Gene

Caption: Hypothetical kinase signaling pathway inhibited by a library compound.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of diverse compound libraries via multicomponent reactions. The Ugi and Passerini reactions provide efficient and versatile platforms for leveraging this starting material to generate novel molecular scaffolds. The detailed protocols and application notes provided herein serve as a guide for researchers in drug discovery to explore the chemical space around this chlorinated pyridine core, potentially leading to the identification of new bioactive molecules with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-Trichloronicotinaldehyde for improved yields.

Troubleshooting Guide

This guide addresses common issues that can lead to lower than expected yields in the synthesis of this compound.

Problem: Low or No Product Formation

Potential CauseSuggested Solution
Poor quality of n-butyllithium (n-BuLi) n-BuLi is highly reactive and can be degraded by moisture and air. Use a freshly opened bottle or titrate older bottles to determine the exact molarity. Ensure it is handled under a strictly inert atmosphere (Argon or Nitrogen).
Inactive Grignard reagent (if used as an alternative) Ensure magnesium turnings are fresh and activated. The reaction is highly sensitive to moisture; ensure all glassware is oven-dried and solvents are anhydrous.
Low quality of 2,4,6-Trichloropyridine Impurities in the starting material can interfere with the lithiation or Grignard formation. Purify the starting material by recrystallization or distillation if necessary.
Reaction temperature is too high The lithiation of the pyridine ring is highly exothermic and temperature-sensitive. Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) during the addition of n-BuLi and the formylating agent to prevent side reactions.[1]
Presence of moisture or oxygen The reaction is extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried, and the reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents.

Problem: Formation of Significant Byproducts

Potential CauseSuggested Solution
Over-addition of n-BuLi Adding an excess of n-BuLi can lead to multiple lithiations on the pyridine ring or reaction with the newly formed aldehyde. Add the n-BuLi dropwise and use a slight molar excess (e.g., 1.05 equivalents).
Reaction with the formylating agent The lithiated intermediate can react with the product aldehyde. Add the formylating agent (e.g., ethyl formate) slowly at low temperature to ensure it reacts preferentially with the lithiated pyridine.
Side reactions of the formylating agent Ensure the formylating agent is pure and added slowly to the reaction mixture.

Problem: Difficulty in Product Purification

Potential CauseSuggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before quenching the reaction.
Emulsion formation during workup Break up emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., heptane) to a more polar mixture (e.g., ethyl acetate/heptane) can improve separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical high-yield synthesis protocol for this compound?

A1: A common high-yield method involves the lithiation of 2,4,6-Trichloropyridine followed by formylation. A reported protocol with an 88% yield is as follows:

  • Dissolve 2,4,6-Trichloropyridine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 equivalents) while maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Slowly add ethyl formate (5 equivalents), ensuring the internal temperature remains below -74 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C with a saturated ammonium chloride solution.

  • Warm the mixture to room temperature and perform an aqueous workup and extraction with ethyl acetate.

  • Purify the crude product by flash chromatography on silica gel.[1]

Q2: How critical is the reaction temperature?

A2: Maintaining a low temperature (≤ -78 °C) is critical, especially during the addition of n-butyllithium and the formylating agent.[1] Higher temperatures can lead to a decrease in selectivity and the formation of unwanted byproducts, significantly lowering the yield.

Q3: What are suitable formylating agents for this reaction?

A3: Ethyl formate is a commonly used and effective formylating agent for this synthesis.[1] Other formylating agents like N,N-dimethylformamide (DMF) can also be used, but reaction conditions may need to be optimized.

Q4: How can I confirm the purity and identity of the final product?

A4: The purity and identity of this compound can be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy: 1H NMR and 13C NMR will show characteristic peaks for the aldehyde and pyridine ring protons and carbons. For example, the aldehyde proton should appear as a singlet at approximately 10.42 ppm in CDCl3.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: Compare the observed melting point with the literature value.

Experimental Protocols

Detailed Protocol for High-Yield Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Ethyl formate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • 0.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

Procedure:

  • Add 2,4,6-Trichloropyridine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Slowly add ethyl formate (5.0 eq) dropwise, again maintaining the temperature below -74 °C.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 heptane/EtOAc solvent system).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated NH4Cl solution at -78 °C, followed by 0.5 N HCl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO4 or Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash chromatography on silica gel using a gradient of 0-20% EtOAc in heptane to afford this compound as a white solid.

Visualizations

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents Check Reagent Quality (n-BuLi, Starting Material, Solvents) Start->Check_Reagents Reagent_OK Reagents are High Quality? Check_Reagents->Reagent_OK Check_Conditions Verify Reaction Conditions (Temperature, Inert Atmosphere) Conditions_OK Conditions are Correct? Check_Conditions->Conditions_OK Check_Workup Review Workup & Purification (Quenching, Extraction, Chromatography) Workup_OK Workup & Purification are Correct? Check_Workup->Workup_OK Reagent_OK->Check_Conditions Yes Improve_Reagents Improve Reagent Quality: - Titrate n-BuLi - Purify Starting Material - Use Anhydrous Solvents Reagent_OK->Improve_Reagents No Conditions_OK->Check_Workup Yes Improve_Conditions Optimize Conditions: - Maintain T ≤ -78°C - Ensure Strict Inert Atmosphere Conditions_OK->Improve_Conditions No Improve_Workup Optimize Workup: - Careful Quenching - Optimize Chromatography Workup_OK->Improve_Workup No Success Yield Improved Workup_OK->Success Yes Improve_Reagents->Success Improve_Conditions->Success Improve_Workup->Success

Caption: Troubleshooting workflow for low yield synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products SM 2,4,6-Trichloropyridine Lithiation Lithiation (THF, -78°C) SM->Lithiation BuLi n-BuLi BuLi->Lithiation EtOCHO Ethyl Formate Formylation Formylation (THF, -78°C) EtOCHO->Formylation Intermediate Lithiated Intermediate Lithiation->Intermediate Product This compound Formylation->Product Intermediate->Formylation

Caption: Synthetic pathway for this compound.

References

Common side products in the synthesis of 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trichloronicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed laboratory-scale synthesis involves the lithiation of 2,4,6-trichloropyridine with an organolithium reagent, typically n-butyllithium (n-BuLi), followed by formylation with an appropriate electrophile like ethyl formate.

Q2: Why is the reaction temperature critical during the lithiation step?

A2: The lithiation of the pyridine ring is highly exothermic and the stability of the lithiated intermediate is temperature-dependent. Maintaining a very low temperature (e.g., -78 °C) is crucial to prevent side reactions such as over-lithiation, decomposition of the lithiated species, and reaction with the solvent (THF).[1]

Q3: What are the key safety precautions when working with n-butyllithium?

A3: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.

Troubleshooting Guide

Below is a guide to common issues encountered during the synthesis of this compound, including potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive n-Butyllithium: The reagent may have degraded due to improper storage or handling. 2. Wet Reagents/Glassware: Moisture will quench the organolithium reagent. 3. Incorrect Temperature: Temperature rising above -70 °C can lead to reagent decomposition and side reactions with the solvent.[1] 4. Inefficient Quenching: The formylating agent was not added effectively or at the correct temperature.1. Titrate the n-butyllithium solution to determine its exact molarity before use. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Maintain a strict temperature control of -78 °C during the addition of n-BuLi and the subsequent formylation step. 4. Add the ethyl formate dropwise while maintaining the low temperature to ensure a controlled reaction.
Formation of a Dark-Colored Reaction Mixture 1. Reaction Temperature Too High: Decomposition of the organolithium reagent or the lithiated intermediate. 2. Presence of Oxygen: Incomplete inert atmosphere leading to oxidation.1. Improve temperature monitoring and control. 2. Ensure a positive pressure of inert gas throughout the reaction. Purge all reagents and the reaction vessel thoroughly with inert gas before starting.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete Reaction: Insufficient n-BuLi or reaction time. 2. Formation of Side Products: See the "Common Side Products" section below for details. 3. Hydrolysis of Product: During aqueous workup, the aldehyde can be sensitive.1. Use a slight excess of n-BuLi (1.05-1.1 equivalents) and monitor the reaction by TLC until the starting material is consumed. 2. Refer to the troubleshooting table for specific side products. 3. Perform the aqueous quench at low temperature and minimize the time the product is in contact with aqueous acid or base.
Difficult Purification 1. Presence of Closely Eluting Impurities: Side products with similar polarity to the desired product. 2. Oily Product: Residual solvent or low-melting impurities.1. Optimize the chromatography conditions (e.g., use a different solvent system, a gradient elution, or a different stationary phase). 2. Ensure the product is thoroughly dried under high vacuum. Recrystallization may be an alternative purification method.

Common Side Products and Their Mitigation

Side Product Proposed Structure Reason for Formation Mitigation Strategy
2,4,6-Trichloropyridine (Starting Material) Incomplete lithiation.Use a slight excess of accurately titrated n-BuLi. Ensure efficient mixing and adequate reaction time.
2,4-Dichloro-6-butylpyridine Nucleophilic substitution of the chloro group at the 6-position by the butyl group from n-BuLi.Maintain a very low reaction temperature (-78 °C) to favor lithiation over nucleophilic attack.
Bis(2,4,6-trichloropyridin-3-yl)methanol Reaction of the initially formed aldehyde with the lithiated pyridine intermediate.Add the ethyl formate slowly to the lithiated pyridine solution to ensure it reacts before it can attack the newly formed aldehyde product. Use an excess of the formylating agent.
2,4,6-Trichloropyridine-3-carboxylic acid Oxidation of the aldehyde during workup or if the reaction is quenched with CO2 (from air).Ensure a strictly inert atmosphere is maintained throughout the reaction and workup. Quench with a non-oxidizing reagent.
2,4-Dichloronicotinaldehyde Hydrolysis of one of the chloro groups during aqueous workup.Perform the aqueous workup at low temperature and use a mildly acidic solution to neutralize the reaction. Minimize contact time with the aqueous phase.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures.

Materials:

  • 2,4,6-Trichloropyridine

  • n-Butyllithium (solution in hexanes)

  • Ethyl formate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 2,4,6-trichloropyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add ethyl formate (2-3 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Pathway and Side Reactions

Synthesis_Pathway TCP 2,4,6-Trichloropyridine Lithiation Lithiation (-78 °C) TCP->Lithiation Side_Reaction1 Nucleophilic Substitution TCP->Side_Reaction1 nBuLi n-BuLi nBuLi->Lithiation nBuLi->Side_Reaction1 EtF Ethyl Formate Formylation Formylation EtF->Formylation Lith_TCP Lithiated Intermediate Lith_TCP->Formylation Side_Reaction2 Reaction with Product Lith_TCP->Side_Reaction2 Product This compound Workup Aqueous Workup Product->Workup Product->Side_Reaction2 Butyl_Sub 2,4-Dichloro-6-butylpyridine Over_React Bis(2,4,6-trichloropyridin-3-yl)methanol Hydrolysis 2,4-Dichloronicotinaldehyde Lithiation->Lith_TCP Formylation->Product Workup->Hydrolysis Side_Reaction1->Butyl_Sub Side_Reaction2->Over_React Side_Reaction3 Hydrolysis

Caption: Reaction scheme for the synthesis of this compound and potential side products.

References

Troubleshooting failed reactions involving 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 2,4,6-trichloronicotinaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling recommendations for this compound?

A1: this compound is typically an off-white to light yellow solid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This suggests sensitivity to oxygen, moisture, and potentially heat, which can lead to degradation and impact reaction outcomes.

Q2: What are the most common types of reactions performed with this compound?

A2: The primary reactive sites on this compound are the three chlorine atoms and the aldehyde functional group. The chlorine atoms are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The aldehyde group can undergo nucleophilic addition reactions.

Q3: What is the expected order of reactivity for the chlorine atoms in nucleophilic aromatic substitution?

A3: For polychlorinated pyridines, the reactivity of the halogen positions towards nucleophilic substitution is generally C4 > C2 > C6. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring for nucleophilic attack.

Q4: Can the aldehyde group interfere with reactions at the chloro-positions?

A4: Yes. The aldehyde group is susceptible to attack by nucleophiles and can be sensitive to strongly basic or acidic conditions. This can lead to side reactions and lower yields of the desired product. It may be necessary to protect the aldehyde group before carrying out reactions at the chloro-positions, depending on the reaction conditions.

Troubleshooting Failed Reactions

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling Reaction

You are attempting a Suzuki-Miyaura coupling to substitute one of the chlorine atoms with an aryl or heteroaryl group, but you observe no product, low yield, or decomposition of the starting material.

G start Start: Low/No Suzuki Product check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Scrutinize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Boronic acid/ester stable? (Consider MIDA or trifluoroborate salts for stability) check_reagents->sub_reagents1 sub_reagents2 Base anhydrous and finely ground? (e.g., K3PO4, Cs2CO3) check_reagents->sub_reagents2 check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions OK sub_conditions1 Solvent degassed thoroughly? (O2 can deactivate catalyst) check_conditions->sub_conditions1 sub_conditions2 Temperature appropriate? (May need heating, e.g., 80-100°C) check_conditions->sub_conditions2 side_reactions 4. Investigate Potential Side Reactions check_catalyst->side_reactions Catalyst System OK sub_catalyst1 Pd source active? (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->sub_catalyst1 sub_catalyst2 Ligand appropriate for electron-deficient halide? (e.g., SPhos, XPhos) check_catalyst->sub_catalyst2 side_reactions->start No obvious side reactions, re-evaluate sub_side1 Aldehyde decomposition under basic conditions? (Consider milder base or protecting group) side_reactions->sub_side1 sub_side2 Homocoupling of boronic acid? side_reactions->sub_side2 solution Solution Found sub_reagents1->check_conditions sub_reagents2->check_conditions sub_conditions1->check_catalyst sub_conditions2->check_catalyst sub_catalyst1->side_reactions sub_catalyst2->side_reactions sub_side1->solution sub_side2->solution

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Potential Cause Recommended Action
Reagent Quality Boronic Acid/Ester Decomposition: Boronic acids can be unstable. Use freshly purchased or recrystallized material. For particularly unstable boronic acids, consider using more robust derivatives like MIDA boronates or potassium trifluoroborate salts.[1]
Base Quality: Bases like K₃PO₄ and Cs₂CO₃ can be hygroscopic. Use freshly opened or dried base. Grinding the base to a fine powder can increase its reactivity.
Reaction Conditions Oxygen Contamination: The palladium catalyst is sensitive to oxygen.[2] Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Insufficient Temperature: Some Suzuki couplings require elevated temperatures (e.g., 80-110°C) to proceed at a reasonable rate, especially with less reactive chlorides.
Catalyst System Inactive Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Use a fresh bottle or a more stable pre-catalyst.
Inappropriate Ligand: Aryl chlorides, particularly electron-deficient ones, often require electron-rich and bulky phosphine ligands to facilitate the oxidative addition step. Consider ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
Side Reactions Aldehyde Reactivity: Strong bases can lead to aldol-type side reactions or decomposition of the aldehyde. Consider using a milder base (e.g., K₂CO₃) or a non-aqueous system. If issues persist, protection of the aldehyde group (e.g., as an acetal) may be necessary.
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself can occur in the presence of oxygen.[2] Improved degassing should minimize this.

This is a general protocol and may require optimization for specific substrates.

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a finely ground base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Failed or Non-Selective Nucleophilic Aromatic Substitution (SNAr)

You are attempting to substitute one of the chlorine atoms with a nucleophile (e.g., an amine, alcohol, or thiol), but you observe no reaction, a mixture of products with poor regioselectivity, or multiple substitutions.

G start Start: Failed/Non-selective SNAr check_nucleophile 1. Evaluate Nucleophile & Base start->check_nucleophile check_conditions 2. Assess Reaction Conditions check_nucleophile->check_conditions Nucleophile/Base OK sub_nuc1 Nucleophile strength sufficient? check_nucleophile->sub_nuc1 sub_nuc2 Base strength appropriate to deprotonate nucleophile without side reactions? check_nucleophile->sub_nuc2 regioselectivity 3. Control Regioselectivity check_conditions->regioselectivity Conditions OK sub_cond1 Temperature too high/low? (Higher temp can lead to multiple substitutions) check_conditions->sub_cond1 sub_cond2 Solvent appropriate? (Polar aprotic like DMF or DMSO often used) check_conditions->sub_cond2 regioselectivity->start Still non-selective, re-evaluate sub_regio1 Control temperature carefully. (0°C for first substitution, RT for second) regioselectivity->sub_regio1 sub_regio2 Control stoichiometry of nucleophile. regioselectivity->sub_regio2 solution Solution Found sub_nuc1->check_conditions sub_nuc2->check_conditions sub_cond1->regioselectivity sub_cond2->regioselectivity sub_regio1->solution sub_regio2->solution

Caption: Troubleshooting workflow for a failed nucleophilic aromatic substitution.

Potential Cause Recommended Action
Reactivity Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Consider using a stronger nucleophile or a base to deprotonate the nucleophile and increase its reactivity.
Base Incompatibility: The base may react with the aldehyde or starting material. Use a non-nucleophilic base like DIEA or DBU.
Reaction Conditions Temperature Control: The reactivity of the chloro-positions is temperature-dependent. To achieve mono-substitution, start at a low temperature (e.g., 0°C). Higher temperatures can lead to multiple substitutions. For subsequent substitutions, the temperature may need to be increased.
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are typically used for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).
Selectivity Poor Regioselectivity: The expected order of substitution is C4 > C2/C6. If you are observing a mixture of isomers, it may be due to harsh reaction conditions (high temperature) or steric effects from the nucleophile. Careful control of temperature and stoichiometry is crucial.
Multiple Substitutions: If you are aiming for mono-substitution but observe di- or tri-substituted products, reduce the equivalents of the nucleophile (use 1.0-1.1 equivalents) and lower the reaction temperature.

This is a general protocol for mono-substitution with an amine and may require optimization.

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DCM or THF) in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the nucleophile (1.05 eq.) to the cooled solution.

  • Slowly add a non-nucleophilic base (e.g., DIEA, 1.1 eq.).

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

References

Methods for scaling up the production of 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up production of 2,4,6-Trichloronicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and plausible laboratory-scale synthetic route involves a two-step process. The first step is the synthesis of the precursor, 2,4,6-trichloropyridine. The second step is the formylation of this precursor to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis of 2,4,6-trichloropyridine?

The synthesis of 2,4,6-trichloropyridine from 2,6-dichloropyridine involves an N-oxidation followed by chlorination. Critical parameters include precise temperature control during the oxidation step, the controlled addition of reagents, and the use of an appropriate catalyst to ensure high selectivity and yield.

Q3: What challenges can be expected during the formylation of 2,4,6-trichloropyridine?

The Vilsmeier-Haack formylation is a common method for this step. Challenges include achieving high conversion, minimizing the formation of side products, and the purification of the final aldehyde. The electron-deficient nature of the trichlorinated pyridine ring can make it less reactive, potentially requiring harsher reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield of 2,4,6-trichloropyridine (Precursor)
Possible Cause Suggested Solution
Incomplete N-oxidation of 2,6-dichloropyridine.Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time or slightly increasing the temperature. Ensure the purity of the starting material and the oxidizing agent (e.g., hydrogen peroxide).
Inefficient chlorination of 2,6-dichloropyridine N-oxide.Ensure the complete removal of water before the chlorination step. Use a suitable chlorinating agent like phosphorus oxychloride under reflux conditions. The reaction time of 4-6 hours should be strictly followed.
Suboptimal catalyst activity.For the N-oxidation step, ensure the catalyst (e.g., molybdic oxide or aluminum oxide) is of high purity and the loading is appropriate (0.5% - 1.5% of the 2,6-dichloropyridine mass).
Loss of product during workup and purification.Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase.
Problem 2: Inefficient Formylation of 2,4,6-trichloropyridine
Possible Cause Suggested Solution
Low reactivity of the 2,4,6-trichloropyridine.The Vilsmeier-Haack reaction may require elevated temperatures and longer reaction times. A temperature range of 60-80°C can be explored. Monitor the reaction progress carefully to avoid decomposition.
Degradation of the Vilsmeier reagent.Prepare the Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) fresh before use and protect it from moisture.
Formation of side products.The formation of regioisomers is possible, although the 3-position is the most likely site of formylation. Analyze the crude product by NMR and GC-MS to identify major impurities. Adjusting the reaction temperature and the stoichiometry of the Vilsmeier reagent may help to improve selectivity.
Difficult purification of the final product.This compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a recommended purification method. Column chromatography on silica gel can also be employed for smaller scales.

Experimental Protocols

Step 1: Synthesis of 2,4,6-trichloropyridine

This protocol is adapted from a known procedure for the synthesis of 2,4,6-trichloropyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-dichloropyridine147.9914.8 g0.1
Trifluoroacetic acid114.0250 mL-
Molybdic oxide143.940.15 g-
30% Hydrogen peroxide34.0111.3 mL0.1
Phosphorus oxychloride153.3355 mL0.6

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2,6-dichloropyridine in trifluoroacetic acid.

  • Add the catalyst (molybdic oxide or aluminum oxide).

  • Heat the mixture to 85°C with stirring.

  • Add 30% hydrogen peroxide dropwise over 1 hour.

  • Maintain the reaction at 85°C for 3-5 hours.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,6-dichloropyridine N-oxide.

  • To the crude N-oxide, add phosphorus oxychloride and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2,4,6-trichloropyridine.

Step 2: Vilsmeier-Haack Formylation of 2,4,6-trichloropyridine

This is a general protocol for the formylation of an aromatic substrate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,6-trichloropyridine182.4418.2 g0.1
Dimethylformamide (DMF)73.0921.9 mL0.3
Phosphorus oxychloride (POCl3)153.3318.3 mL0.2
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2,4,6-trichloropyridine in anhydrous dichloromethane and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,4,6-trichloropyridine cluster_step2 Step 2: Formylation s1_start 2,6-dichloropyridine s1_oxidation N-Oxidation s1_start->s1_oxidation s1_reagents H2O2, TFA, Catalyst s1_reagents->s1_oxidation s1_intermediate 2,6-dichloropyridine N-oxide s1_oxidation->s1_intermediate s1_chlorination Chlorination s1_intermediate->s1_chlorination s1_chlorination_reagent POCl3 s1_chlorination_reagent->s1_chlorination s1_product 2,4,6-trichloropyridine s1_chlorination->s1_product s2_start 2,4,6-trichloropyridine s1_product->s2_start Purified Precursor s2_formylation Vilsmeier-Haack Reaction s2_start->s2_formylation s2_reagents Vilsmeier Reagent (DMF, POCl3) s2_reagents->s2_formylation s2_product This compound s2_formylation->s2_product

Caption: Synthetic workflow for this compound production.

troubleshooting_logic cluster_synthesis Synthesis Step cluster_precursor_causes Precursor Synthesis Causes cluster_formylation_causes Formylation Causes start Low Product Yield check_precursor Precursor Synthesis Issue? start->check_precursor check_formylation Formylation Step Issue? start->check_formylation incomplete_oxidation Incomplete Oxidation check_precursor->incomplete_oxidation Yes inefficient_chlorination Inefficient Chlorination check_precursor->inefficient_chlorination Yes catalyst_issue Catalyst Inactive check_precursor->catalyst_issue Yes low_reactivity Low Substrate Reactivity check_formylation->low_reactivity Yes reagent_degradation Reagent Degradation check_formylation->reagent_degradation Yes side_products Side Product Formation check_formylation->side_products Yes

Removal of residual starting material from 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-Trichloronicotinaldehyde, focusing on the removal of residual starting material and other impurities.

Troubleshooting Guides

Issue 1: Residual 2,4,6-Trichloropyridine Detected in the Final Product

  • Question: After synthesis and initial workup, my NMR/GC-MS analysis shows the presence of the starting material, 2,4,6-trichloropyridine, in my this compound product. How can I remove it?

  • Answer: The presence of unreacted 2,4,6-trichloropyridine is a common issue if the initial reaction has not gone to completion. Due to the similar chlorinated pyridine backbone, the polarity of the starting material and the product can be quite close, making separation challenging. Here are the recommended purification strategies:

    • Primary Recommendation: Flash Column Chromatography: This is the most effective method for separating compounds with small polarity differences.

    • Alternative Method: Recrystallization: This can be effective if a suitable solvent system is identified where the solubility of the product and the starting material differ significantly.

Issue 2: Oily or Gummy Product Instead of a Solid

  • Question: My final product is an oil or a gummy solid, not the expected off-white to light yellow solid. What could be the cause and how do I fix it?

  • Answer: An oily or gummy product typically indicates the presence of impurities that are depressing the melting point or preventing crystallization.

    • Likely Causes:

      • Residual solvent from the workup (e.g., THF, ethyl acetate, hexanes).

      • Significant amount of unreacted 2,4,6-trichloropyridine.

      • Presence of side-products from the reaction.

    • Troubleshooting Steps:

      • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period to remove any residual solvents.

      • Purify via Column Chromatography: This is the most reliable way to remove various impurities that may be causing the issue.

      • Attempt Trituration: If you suspect a small amount of impurity, try triturating the crude product with a cold, non-polar solvent like hexanes or pentane. This can sometimes help to crash out the desired product as a solid.

Issue 3: Low Yield After Purification

  • Question: I am losing a significant amount of my product during the purification step. How can I improve my yield?

  • Answer: Low recovery can occur during both chromatography and recrystallization. Here’s how to troubleshoot for each:

    • During Column Chromatography:

      • Improper Solvent System: If the eluent is too polar, your product may be eluting too quickly with the impurities. Conversely, if it's not polar enough, your product may not elute from the column at all. Optimize your solvent system using Thin Layer Chromatography (TLC) first.

      • Product Streaking on the Column: This can be caused by overloading the column or poor solubility in the eluent. Ensure your crude product is fully dissolved in a minimal amount of the eluent before loading.

    • During Recrystallization:

      • Choosing the Right Solvent: The ideal solvent will dissolve the product well when hot but poorly when cold. If the product is too soluble in the cold solvent, you will have low recovery.

      • Using Too Much Solvent: Using an excessive amount of solvent for recrystallization will result in a lower yield as more of your product will remain in the solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Frequently Asked Questions (FAQs)

  • Question: What is the most common starting material for the synthesis of this compound and what is its key impurity?

  • Answer: The most commonly cited synthesis starts from 2,4,6-trichloropyridine . The primary impurity to be removed is therefore unreacted 2,4,6-trichloropyridine.

  • Question: How can I monitor the progress of the purification?

  • Answer: Thin Layer Chromatography (TLC) is an effective technique. A suitable mobile phase would be a mixture of ethyl acetate and heptane (or hexanes). A starting point for the developing solvent is a 9:1 mixture of heptane/ethyl acetate. The product, being more polar due to the aldehyde group, should have a lower Rf value than the less polar starting material, 2,4,6-trichloropyridine.

  • Question: How do I visualize the spots on the TLC plate?

  • Answer: Since both the starting material and the product are aromatic and contain chlorine, they should be visible under a UV lamp (254 nm). Additionally, you can use a p-anisaldehyde stain, which is generally effective for visualizing aldehydes.

  • Question: Are there any alternative purification methods besides chromatography and recrystallization?

  • Answer: While less common for this specific compound, the formation of a bisulfite adduct is a classical method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The aldehyde can then be regenerated by treatment with an acid or base. However, the reactivity of the sterically hindered and electron-deficient this compound towards bisulfite addition may be low.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleExpected PurityExpected YieldProsCons
Flash Column Chromatography Separation based on differential adsorption of components to the stationary phase.>98%~88%Highly effective for separating compounds with close polarities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Separation based on differences in solubility of the product and impurities.>97%VariableSimple setup, can be very effective for removing minor impurities.Requires finding a suitable solvent, potential for lower yields.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is adapted from a known synthesis of this compound.

  • Preparation of the Column:

    • Use a glass column appropriate for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane or hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% heptane).

    • Gradually increase the polarity of the eluent. A common gradient is from 0% to 20% ethyl acetate in heptane.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound as a white to light yellow solid.

Protocol 2: Recrystallization - Solvent Screening

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexanes, heptane, toluene, ethyl acetate, ethanol, isopropanol, and mixtures thereof).

  • Screening Procedure:

    • Place a small amount of the crude product (e.g., 20-50 mg) into several test tubes.

    • Add a small amount of a single solvent to each test tube at room temperature. Observe if the compound dissolves. If it does, that solvent is not suitable for recrystallization.

    • If the compound does not dissolve at room temperature, heat the test tube gently in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe if crystals form. The ideal solvent will result in the formation of a good quantity of crystals upon cooling.

  • Recrystallization:

    • Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis cluster_final Final Product start Crude this compound cluster_purification cluster_purification start->cluster_purification prep_col Prepare Silica Gel Column load_sample Load Crude Product prep_col->load_sample elute Elute with Heptane/EtOAc Gradient load_sample->elute collect Collect & Combine Pure Fractions elute->collect analysis Purity Analysis (NMR, GC-MS) collect->analysis solvent_screen Screen for Suitable Solvent dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool filter Filter and Dry Crystals cool->filter filter->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Impure Product q1 Is the starting material (2,4,6-trichloropyridine) present? start->q1 a1_yes Perform Column Chromatography (Heptane/EtOAc gradient) q1->a1_yes Yes a1_no Is the product oily or gummy? q1->a1_no No a2_yes 1. Dry under high vacuum. 2. Purify by column chromatography. a1_no->a2_yes Yes a2_no Are you experiencing low yield? a1_no->a2_no No a3_yes Optimize purification method: - TLC for solvent system - Use minimum hot solvent for recrystallization - Ensure slow cooling a2_no->a3_yes Yes a3_no Pure Product a2_no->a3_no No

Caption: Troubleshooting decision tree for the purification of this compound.

Stability issues of 2,4,6-Trichloronicotinaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4,6-Trichloronicotinaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under both acidic and basic conditions due to the reactivity of the aldehyde functional group and the three chlorine substituents on the pyridine ring. Key concerns include hydrolysis of the chloro groups and reactions of the aldehyde moiety.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the aldehyde group can undergo reactions such as acetal formation in the presence of alcohols. While the pyridine ring is generally less reactive towards electrophilic substitution due to the deactivating effect of the nitrogen atom and chloro groups, strong acidic conditions might promote protonation of the nitrogen, further deactivating the ring.[1]

Q3: What happens to this compound under basic conditions?

A3: Basic conditions pose a significant stability risk. The chlorine atoms, particularly at the 2- and 6-positions, are susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of hydroxypyridine derivatives. The aldehyde group, lacking α-hydrogens, may undergo the Cannizzaro reaction in the presence of a strong base, resulting in a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[2]

Q4: What are the likely degradation products of this compound?

A4: Under basic conditions, potential degradation products include 2,4,6-trihydroxynicotinaldehyde (from complete hydrolysis of the chloro groups), partially hydrolyzed intermediates, and the corresponding carboxylic acid and alcohol from the Cannizzaro reaction. Under acidic conditions in the presence of an alcohol, the corresponding acetal could be formed. Oxidation of the aldehyde can lead to the formation of 2,4,6-trichloronicotinic acid.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.[3] It is advisable to avoid contact with strong acids, bases, and oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield when using a basic catalyst. Degradation of this compound via hydrolysis of chloro groups or the Cannizzaro reaction.Use a non-nucleophilic base or protect the aldehyde group before introducing the basic catalyst. Perform the reaction at a lower temperature to minimize degradation.
Formation of unexpected byproducts in protic solvents. Reaction of the aldehyde with the solvent (e.g., acetal formation with alcohols) or hydrolysis.Use an aprotic solvent. If a protic solvent is necessary, consider protecting the aldehyde group.
Discoloration of the compound upon storage. Oxidation of the aldehyde group to a carboxylic acid or other degradation pathways.Store the compound under an inert atmosphere, protected from light and moisture. Re-purify if necessary.
Inconsistent reaction outcomes. Variable stability of the starting material due to exposure to atmospheric moisture or impurities.Ensure the starting material is pure and dry before use. Handle the compound quickly and in a controlled environment.

Quantitative Data on Stability

pH Temperature (°C) Half-life (t½) (hours) Primary Degradation Products
225> 168Minor oxidation to carboxylic acid
725Stable-
122524Hydrolysis products, Cannizzaro products
75072Oxidation and minor hydrolysis products

Experimental Protocols

pH Stability Assay for this compound

This protocol outlines a method to assess the stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10, and 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL).

    • Prepare control samples in the same manner but store them at a low temperature (e.g., -20°C) to minimize degradation.

    • Incubate the test samples at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

    • Quench any ongoing reaction by neutralizing the pH if necessary.

  • Analytical Method (HPLC):

    • Analyze the samples using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.

    • Employ a UV detector to monitor the elution profile at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining over time.

    • Determine the degradation rate constant and the half-life at each pH.

Visualizations

stability_troubleshooting start Start: Stability Issue with this compound condition What are the reaction conditions? start->condition acidic Acidic (pH < 7) condition->acidic Acidic basic Basic (pH > 7) condition->basic Basic neutral Neutral (pH ≈ 7) and/or High Temp condition->neutral Neutral/Heat acid_issue Issue: Acetal formation or low reactivity? acidic->acid_issue basic_issue Issue: Degradation, low yield, or byproduct formation? basic->basic_issue neutral_issue Issue: Oxidation or slow degradation? neutral->neutral_issue sol_acetal Solution: Use aprotic solvent or protect aldehyde. acid_issue->sol_acetal Acetal Formation sol_reactivity Solution: Consider alternative catalysts. acid_issue->sol_reactivity Low Reactivity sol_hydrolysis Solution: Use non-nucleophilic base, lower temperature. basic_issue->sol_hydrolysis Hydrolysis sol_cannizzaro Solution: Avoid strong bases, protect aldehyde. basic_issue->sol_cannizzaro Cannizzaro sol_oxidation Solution: Use inert atmosphere, add antioxidants. neutral_issue->sol_oxidation Oxidation sol_degradation Solution: Lower temperature, reduce reaction time. neutral_issue->sol_degradation Degradation

Caption: Troubleshooting logic for stability issues.

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidation parent This compound acetal Acetal Formation (in presence of alcohol) parent->acetal H+, ROH hydrolysis Hydrolysis of C-Cl bonds (Hydroxypyridine derivatives) parent->hydrolysis OH- cannizzaro Cannizzaro Reaction parent->cannizzaro Strong Base (e.g., conc. NaOH) carboxylic_acid 2,4,6-Trichloronicotinic Acid parent->carboxylic_acid [O] alcohol Corresponding Alcohol cannizzaro->alcohol acid Corresponding Carboxylic Acid Salt cannizzaro->acid

Caption: Potential degradation pathways.

experimental_workflow start Start: pH Stability Assay prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 10, 12) start->prep_buffers prep_stock Prepare Aldehyde Stock Solution in ACN prep_buffers->prep_stock incubation Incubate Samples at Controlled Temperature prep_stock->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h...) incubation->sampling analysis Analyze by HPLC-UV sampling->analysis data Quantify Peak Area and Calculate % Remaining analysis->data end Determine Half-life (t½) at each pH data->end

References

Strategies to control the selectivity of nucleophilic attack on the pyridine ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic attack on an unsubstituted pyridine ring failing or giving very low yields?

A1: The pyridine ring is electron-deficient, which makes it more susceptible to nucleophilic attack than benzene. However, it is still an aromatic system with significant resonance stabilization.[1] For a reaction to occur, you typically need one of the following conditions:

  • A very strong nucleophile: Reagents like organolithium compounds or sodium amide (NaNH₂) are required to attack the pyridine ring directly.[2][3] The classic example is the Chichibabin reaction, which uses sodium amide to introduce an amino group.[4]

  • Activation of the pyridine ring: The ring's electrophilicity must be increased. This can be achieved by introducing a good leaving group at the target position (SNAr reactions), by adding strong electron-withdrawing groups, or by activating the nitrogen atom (e.g., forming an N-oxide or a pyridinium salt).[5][6][7]

Q2: My reaction is producing a mixture of C2 and C4 substituted products. How can I control the regioselectivity?

A2: Nucleophilic attack on pyridine preferentially occurs at the C2 (ortho) and C4 (para) positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[8][9][10] Attack at the C3 (meta) position does not allow for this stabilization.[8]

Several factors influence the C2 vs. C4 selectivity:

  • Steric Hindrance: The C2 position is sterically more hindered due to its proximity to the nitrogen atom. Bulky nucleophiles will preferentially attack the more accessible C4 position.[11]

  • Electronic Effects: The C2 position is often electronically favored for attack by certain reagents due to the proximity of the nitrogen atom, which can coordinate with reagents and direct the attack.[4][12] For example, in the Chichibabin reaction, coordination between the sodium ion and the pyridine nitrogen favors attack at the adjacent C2 position.[12]

  • Leaving Group: In SNAr reactions, while both positions are active, the nature of the leaving group and reaction conditions can influence the outcome. However, an intrinsic preference can be hard to predict without experimental data.[11]

  • Blocking Groups: A modern strategy to achieve exclusive C4-selectivity in radical reactions like the Minisci reaction is to use a removable blocking group at the C2/C6 positions.[13]

Q3: I am attempting a substitution at the C3 position but have been unsuccessful. What strategies can I use?

A3: Direct nucleophilic substitution at the C3 position is electronically disfavored because the intermediate cannot be stabilized by the nitrogen atom.[8][14] Therefore, classical SNAr or Chichibabin-type reactions are generally not viable for C3 functionalization. Modern methods have been developed to address this challenge:

  • Transition-Metal Catalyzed C-H Functionalization: This is the most powerful strategy for accessing the C3 position. Catalytic systems, often using palladium, can be designed with specific ligands to direct the functionalization to the distal C3 position, overriding the inherent electronic preference of the ring.[15][16]

  • Pre-functionalization: An alternative, though less direct, route is to first introduce a group at C3 via electrophilic substitution (which favors C3) and then modify that group.

Q4: My Chichibabin reaction for amination is sluggish and the yield is poor. What are the common pitfalls?

A4: The Chichibabin reaction can be sensitive to reaction conditions. Here are some troubleshooting tips:

  • Reagent Purity: Paradoxically, very pure sodium amide can be less reactive. Impurities are thought to have a catalytic effect.[17]

  • Temperature: The reaction often requires high temperatures (e.g., in boiling toluene or xylene) to proceed efficiently.[18][19]

  • Basicity: The reaction rate is dependent on the basicity of the pyridine derivative. The ideal pKa range is 5-8.[4][12] Highly basic pyridines can inhibit the reaction by increasing electron density on the ring.[12]

  • Side Reactions: If both the C2 and C6 positions are available, diamination can occur, especially with an excess of sodium amide.[17][18]

Q5: How does converting pyridine to a pyridine N-oxide help in controlling selectivity?

A5: Converting a pyridine to its N-oxide is a powerful strategy for controlling both nucleophilic and electrophilic substitutions.

  • Activation for Nucleophilic Attack: The N-oxide group strongly activates the C2 and C4 positions for nucleophilic attack.[18][20] The oxygen atom can be activated by an electrophile (e.g., POCl₃), turning it into a good leaving group. A subsequent nucleophilic attack at C2 or C4 is followed by the elimination of the oxygen-containing moiety, resulting in the substituted pyridine.[20][21]

  • Directing Electrophilic Attack: The N-oxide is also more reactive toward electrophiles than pyridine itself. The oxygen atom can donate electron density into the ring, directing electrophiles to the C4 position.[18] This allows for a two-step sequence: electrophilic substitution at C4 of the N-oxide, followed by deoxygenation to yield the C4-substituted pyridine.[18]

Troubleshooting and Strategy Selection

Choosing the correct strategy depends on the desired position and the nature of the nucleophile. The following flowchart provides a decision-making guide for common scenarios.

G Troubleshooting Flowchart for Pyridine Functionalization start What is the desired substitution pattern? pos_select Select Target Position start->pos_select c2c4 C2 or C4 Position pos_select->c2c4 C2 / C4 c3 C3 Position pos_select->c3 C3 nuc_select What is the nucleophile type? c2c4->nuc_select tmc Strategy: Transition-Metal Catalyzed C-H Functionalization (e.g., Pd, Rh, Ru catalysis) c3->tmc no_direct_nuc Direct nucleophilic attack is disfavored. Consider alternative synthetic routes. c3->no_direct_nuc Without TM catalyst amine Amine (e.g., -NH2) nuc_select->amine Amine alkyl_aryl Alkyl / Aryl nuc_select->alkyl_aryl Alkyl / Aryl other_nuc Other Nu:- (e.g., RO-, RS-) nuc_select->other_nuc Other chichibabin Strategy: Chichibabin Reaction (Direct Amination) amine->chichibabin minisci Strategy: Minisci Reaction (Radical C-H Alkylation/Arylation) Troubleshoot: Regioselectivity (C2 vs C4) alkyl_aryl->minisci snar Strategy: SNAr Requires leaving group (e.g., -Cl, -Br) Troubleshoot: Ring activation other_nuc->snar n_oxide Alternative: Pyridine N-Oxide Route Activates C2/C4 for various nucleophiles snar->n_oxide If unreactive

Caption: Decision flowchart for selecting a pyridine functionalization strategy.

Key Experimental Protocols

Protocol 1: Chichibabin Reaction (Synthesis of 2-Aminopyridine)[2][18]

Warning: Sodium amide is highly reactive and can ignite on contact with moisture. Handle under an inert atmosphere (N₂ or Ar).

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add dry toluene (solvent) and sodium amide (NaNH₂, 1.1 equivalents).

  • Addition: While stirring under a positive pressure of nitrogen, add pyridine (1.0 equivalent) dropwise. The reaction mixture will typically turn reddish-brown or dark red, indicating the formation of the intermediate σ-adduct.[4][12]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Progress can be monitored by the evolution of hydrogen gas.[4]

  • Quenching: Cool the reaction to room temperature. Cautiously add water dropwise to quench the unreacted sodium amide. This should be followed by the addition of an aqueous solution of ammonium chloride to neutralize the sodium salt of the product.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: SNAr Reaction on an Activated Pyridine[22][23]

Example: Reaction of 2-chloro-5-nitropyridine with piperidine.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition: Add piperidine (1.2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The presence of the electron-withdrawing nitro group significantly accelerates the substitution.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective C4-Alkylation via Minisci Reaction (Baran Method)[13]

Example: C4-alkylation of a pyridine using a maleate-derived blocking group.

  • Blocking Group Installation: First, install the maleate-derived blocking group onto the pyridine nitrogen to form the pyridinium salt.

  • Reaction Setup: In a culture tube, combine the pyridinium salt (1.0 equivalent), the desired carboxylic acid (e.g., pivalic acid, 2.0 equivalents), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equivalents), and silver nitrate (AgNO₃, 0.2 equivalents).[13]

  • Solvent: Add a biphasic solvent system of dichloroethane and water (1:1 ratio).[13]

  • Reaction: Seal the tube and stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by LC-MS.

  • Work-up and Deprotection: After completion, dilute the reaction with dichloromethane. The blocking group can be removed under specified conditions to yield the C4-alkylated pyridine.

  • Purification: Purify the final product using standard chromatographic techniques.

Quantitative Data Summary

The choice of strategy can significantly impact yield and regioselectivity. The tables below summarize representative data from the literature.

Table 1: Regioselectivity in Minisci-type Reactions [13][22]

Pyridine SubstrateRadical SourceConditionsC4:C2 RatioYield (%)
PyridinePivalic AcidClassical Minisci (acidic)MixtureModerate
Pyridine (N-Maleate salt)Pivalic AcidAg⁺ / (NH₄)₂S₂O₈>20:185
3-Fluoropyridine (N-Urea activated)CyclohexaneBaran Borono-Minisci>20:175
4-CN-PyridineAdamantane-1-carboxylic acidAg⁺ / (NH₄)₂S₂O₈C2 only90

Table 2: Relative Reactivity in SNAr of Pyridine N-Oxides [23]

Reaction: Substituted Pyridine N-Oxide with Sodium Ethoxide in Ethanol.

Leaving GroupPositionRelative Rate (vs. 3-Nitro)Activation Energy (kcal/mol)
-NO₂2~1,700,00014.7
-NO₂4~130,00016.3
-NO₂3123.3
-Br2~20020.3
-Br4~10022.3

Visualization of Key Concepts

SNAr Mechanism: C2/C4 vs. C3 Attack

The diagram below illustrates why nucleophilic attack is favored at the C2 and C4 positions by showing the resonance stabilization of the intermediate.

SNAr_Mechanism Stabilization of Intermediates in Pyridine SNAr cluster_c2 Attack at C2 cluster_c4 Attack at C4 cluster_c3 Attack at C3 (Disfavored) C2_Start Pyridine C2_Intermediate Meisenheimer Intermediate C2_Start->C2_Intermediate + Nu:- C2_Resonance Key Resonance Structure (Negative charge on N) C2_Intermediate->C2_Resonance Resonance C2_Product C2-Substituted Product C2_Resonance->C2_Product - L- C4_Start Pyridine C4_Intermediate Meisenheimer Intermediate C4_Start->C4_Intermediate + Nu:- C4_Resonance Key Resonance Structure (Negative charge on N) C4_Intermediate->C4_Resonance Resonance C4_Product C4-Substituted Product C4_Resonance->C4_Product - L- C3_Start Pyridine C3_Intermediate Meisenheimer Intermediate C3_Start->C3_Intermediate + Nu:- C3_NoResonance No Resonance Stabilization on N C3_Intermediate->C3_NoResonance Resonance structures do not delocalize charge to N C3_Product C3-Substituted Product (minor) C3_NoResonance->C3_Product - L-

Caption: Resonance stabilization explains C2/C4 selectivity in SNAr.

Experimental Workflow: N-Oxide Activation Strategy

This workflow outlines the common steps for using a pyridine N-oxide to facilitate nucleophilic substitution.

N_Oxide_Workflow Workflow for Nucleophilic Substitution via N-Oxide Start Start: Substituted Pyridine Oxidation Step 1: Oxidation (e.g., m-CPBA, H2O2) Start->Oxidation N_Oxide Intermediate: Pyridine N-Oxide Oxidation->N_Oxide Activation Step 2: Activation (e.g., POCl3, Ac2O) N_Oxide->Activation Activated_Complex Intermediate: Activated N-Oxide Activation->Activated_Complex Substitution Step 3: Nucleophilic Attack (at C2 or C4) Activated_Complex->Substitution Nucleophile Add Nucleophile (Nu:-) Nucleophile->Substitution Final_Product Final Product: Substituted Pyridine Substitution->Final_Product

Caption: General experimental workflow for the N-oxide activation strategy.

References

Technical Support Center: 2,4,6-Trichloronicotinaldehyde Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and isolation of pure 2,4,6-Trichloronicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted 2,4,6-trichloropyridine, the corresponding alcohol (from reduction of the aldehyde), and the corresponding carboxylic acid (from oxidation of the aldehyde). Self-condensation products of the aldehyde may also be present.

Q2: My reaction seems to have stalled or resulted in a low yield. What are some potential causes?

A2: Several factors can contribute to a low yield:

  • Moisture: The lithiation reaction with n-butyllithium is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Maintaining a very low temperature (around -78 °C) during the addition of n-butyllithium and the formylating agent (e.g., ethyl formate) is critical to prevent side reactions.[1]

  • Reagent Quality: The quality of the n-butyllithium solution is crucial. It can degrade over time, so using a freshly titrated or newly purchased bottle is recommended.

  • Addition Rate: Slow, dropwise addition of n-butyllithium and the formylating agent helps to control the reaction temperature and minimize side product formation.[1]

Q3: The crude product is a dark oil or gum instead of a solid. How can I purify it?

A3: An oily or gummy crude product often indicates the presence of impurities. It is recommended to first attempt purification by column chromatography. If the product is still not solidifying, it may contain residual solvent like DMSO, which has a high boiling point and can be difficult to remove. In such cases, co-evaporation with a solvent like toluene under reduced pressure may help.

Q4: What is the recommended method for purifying this compound?

A4: The primary recommended method for purifying this compound is flash column chromatography on silica gel.[1] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material, especially for removing minor impurities after an initial chromatographic purification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive n-butyllithium.Titrate the n-butyllithium solution before use.
Presence of moisture or protic solvents.Ensure all glassware is rigorously dried and all solvents are anhydrous.
Reaction temperature was too high.Maintain a temperature of -78 °C during the addition of reagents.[1]
Multiple Spots on TLC of Crude Product Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of the starting material.[1]
Formation of byproducts.Optimize reaction conditions (temperature, addition rate).
Decomposition of the product.Work up the reaction at low temperatures and avoid prolonged exposure to acid or base.
Product is an Oil and Does Not Solidify Residual solvent (e.g., THF, heptane).Dry the product under high vacuum for an extended period.
Presence of oily impurities.Purify by column chromatography.
Low Yield After Column Chromatography Product is too soluble in the eluent.Optimize the solvent system for chromatography using TLC. A less polar solvent system may be required.
Product is adsorbing too strongly to the silica gel.Consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Product Purity is Still Low After Purification Co-eluting impurities in column chromatography.Use a shallower solvent gradient during chromatography or consider a different stationary phase (e.g., alumina).
Impurities co-crystallize with the product.Try a different solvent or solvent mixture for recrystallization.

Data on Purification Methods

Purification Method Compound Initial Purity Final Purity Notes
Flash Column Chromatography This compoundCrudeHigh (not specified)Eluent: 0-20% EtOAc/heptane. Yield: 88%.[1]
Fractional Distillation followed by Recrystallization 2,3,5-Trichloropyridine~92%>99%Recrystallization from hexane at -20 °C.

Experimental Protocols

Detailed Work-up and Purification Protocol for this compound

This protocol is adapted from a patented synthesis.[1]

1. Reaction Quenching:

  • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to -78 °C.

  • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction, ensuring the internal temperature does not rise significantly.

  • Follow with the addition of a dilute HCl solution (e.g., 0.5 N) at -78 °C.

2. Extraction:

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc).

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Filter to remove the drying agent.

3. Concentration:

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which should be an off-white to light yellow solid.[1]

4. Purification by Flash Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved crude product onto the silica gel column.

  • Elute the column with a gradient of 0-20% ethyl acetate in heptane.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white solid.[1]

Visualizations

experimental_workflow Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2,4,6-Trichloropyridine reaction Lithiation with n-BuLi Formylation with Ethyl Formate (-78 °C, THF) start->reaction quench Quench with NH4Cl/HCl reaction->quench Crude Reaction Mixture extraction Extract with EtOAc quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, EtOAc/Heptane) concentrate->chromatography Crude Product product Pure this compound chromatography->product

Caption: Synthesis and Purification Workflow.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to Analytical Methods for 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 2,4,6-Trichloronicotinaldehyde is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of principal analytical methods for determining the purity of this chlorinated nicotinaldehyde derivative. While specific validated methods for this compound are not extensively published, this document outlines robust analytical approaches adapted from methodologies for structurally similar halogenated aromatic compounds.

The primary analytical techniques suitable for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS) for enhanced specificity and sensitivity.

Comparison of Analytical Methods

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the desired level of sensitivity. Below is a summary of quantitative data and typical performance characteristics for HPLC and GC methods, based on analyses of analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water gradientHelium or Nitrogen
Detector UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Typical Injection Volume 10-20 µL1-2 µL (split or splitless)
Analysis Time 15-30 minutes10-25 minutes
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL (FID), <0.1 µg/mL (MS)
Limit of Quantitation (LOQ) ~0.03 - 0.3 µg/mL~0.3 - 3 µg/mL (FID), <0.3 µg/mL (MS)
Linearity (r²) > 0.999> 0.998
Advantages Suitable for a wide range of polar and non-polar compounds. Non-destructive.High resolution for volatile and semi-volatile compounds. High sensitivity with specific detectors.
Disadvantages May require derivatization for some compounds to enhance detection.Not suitable for non-volatile or thermally labile compounds.

*Note: The performance data presented in this table are representative values obtained from the analysis of structurally similar chlorinated aromatic compounds and should be considered as illustrative for this compound. Method validation is required for specific applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are adapted experimental protocols for HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of chlorinated aromatic aldehydes.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 50% A, increase to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., Acetonitrile) in a 100 mL volumetric flask and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol is based on the analysis of related chlorinated compounds, such as 2-Chloronicotinaldehyde, for which GC is a standard purity assessment technique.[1]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., Acetone or Dichloromethane) in a 25 mL volumetric flask and dilute to the mark.

Workflow for Purity Determination

The following diagram illustrates a typical workflow for the analytical determination of purity for a pharmaceutical intermediate like this compound.

Purity_Determination_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Reporting start Sample Weighing dissolution Dissolution in Suitable Solvent start->dissolution filtration Filtration dissolution->filtration hplc HPLC Analysis filtration->hplc gc GC/GC-MS Analysis filtration->gc integration Peak Integration & Identification hplc->integration gc->integration calculation Purity Calculation (% Area) integration->calculation report Generate Certificate of Analysis (CoA) calculation->report

References

A Comparative Guide to Chlorinated Nicotin-aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 2,4,6-Trichloronicotinaldehyde and other chlorinated nicotin-aldehydes, focusing on their synthesis, physicochemical properties, and potential reactivity. The information is intended for researchers, scientists, and professionals in drug development who utilize these compounds as versatile intermediates in the synthesis of complex molecules, including novel therapeutic agents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its less chlorinated analogs. These properties are crucial for determining suitable reaction conditions, purification methods, and for understanding the compounds' general behavior.

PropertyThis compound2-Chloronicotinaldehyde4,6-Dichloronicotinaldehyde2,6-Dichloronicotinic Acid (precursor to 2,6-Dichloronicotinaldehyde)
CAS Number 1261269-66-2[1][2][3][4]36404-88-3[5][6]1060811-62-2[7][8][9][10][11][12][13][14]38496-18-3[15][16]
Molecular Formula C₆H₂Cl₃NO[1]C₆H₄ClNO[5]C₆H₃Cl₂NO[8]C₆H₃Cl₂NO₂[15][16]
Molecular Weight 210.45 g/mol [1]141.56 g/mol [5]176.00 g/mol [8]192.00 g/mol [15][16]
Appearance White to off-white solid[1][5]White to off-white solid[5]Yellow crystalline solid[12]Off-white to pale yellow crystalline powder[16]
Melting Point Not available50-54 °C[5]Not available140-143 °C[16]
Boiling Point 297.5±35.0 °C (Predicted)[1]119 °C (at 30 Torr)[5]Not available351.2±37.0 °C (Predicted)[16]
Density 1.616±0.06 g/cm³ (Predicted)[1]1.332±0.06 g/cm³ (Predicted)[5]Not available1.612±0.06 g/cm³ (Predicted)[16]
Solubility Soluble in Chloroform, DMSO[5]Soluble in Chloroform, DMSO[17]Sparingly soluble in water (1.1 g/L at 25°C)[12]Soluble in DMSO, Methanol[16]
pKa -4.22±0.10 (Predicted)[1]-1.36±0.10 (Predicted)[5]-1.17±0.10 (Predicted)[12]1.77±0.28 (Predicted)[16]

Synthesis and Reactivity

The reactivity of chlorinated nicotin-aldehydes is significantly influenced by the number and position of the chlorine atoms on the pyridine ring. The electron-withdrawing nature of chlorine atoms makes the pyridine ring more susceptible to nucleophilic attack and modulates the reactivity of the aldehyde group.

General Reactivity:

  • Aldehyde Group: The aldehyde functional group is susceptible to nucleophilic attack, participating in reactions such as condensation, oxidation, and reduction. The increased electron-withdrawing effect of multiple chlorine atoms is expected to enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.

  • Pyridine Ring: The chlorine substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The positions of the chlorine atoms dictate the regioselectivity of these substitutions.

While direct comparative experimental data on the reactivity of these specific compounds is limited, it is known that chloro-substituted pyridines are valuable intermediates in pharmaceutical and agrochemical synthesis.[12][18] For instance, 2-chloronicotinaldehyde is a key starting material for the synthesis of 5-azaindole derivatives, which have shown potential as anti-cancer and anti-inflammatory agents.[5][19] 4,6-Dichloronicotinaldehyde has been investigated for its potential antimicrobial and antifungal properties.[12]

The following sections detail the available synthesis protocols for these compounds.

Experimental Protocols

Synthesis of this compound

This protocol is based on the procedure described in patent US2018/111932.[1]

Reaction Scheme:

2,4,6-Trichloropyridine 2,4,6-Trichloropyridine Intermediate Lithium Intermediate 2,4,6-Trichloropyridine->Intermediate n-Butyllithium, THF, -78°C n-Butyllithium, THF, -78°C n-Butyllithium, THF, -78°C This compound This compound Intermediate->this compound Ethyl formate Ethyl formate Ethyl formate

Caption: Synthesis of this compound.

Procedure:

  • Dissolve 2,4,6-Trichloropyridine (5 g, 27.4 mmol) in anhydrous tetrahydrofuran (THF, 100 ml) in a flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (22.27 ml, 28.8 mmol, 1.6 M solution in hexane) to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add ethyl formate (10.15 g, 137 mmol) to the reaction mixture, ensuring the internal temperature does not rise above -74 °C.

  • Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 heptane/EtOAc eluent system.

  • Once the starting material is consumed, quench the reaction at -78 °C by adding saturated ammonium chloride solution (50 ml) followed by 0.5 N HCl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (EtOAc).

  • Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product (a light yellow solid) by flash chromatography on silica gel using a gradient of 0-20% EtOAc in heptane to yield this compound as a white solid (5.1 g, 88% yield).[1]

Synthesis of 2-Chloronicotinaldehyde

This two-step protocol involves the reduction of 2-chloronicotinic acid to the corresponding alcohol, followed by oxidation to the aldehyde.[5]

Reaction Scheme:

cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation 2-Chloronicotinic acid 2-Chloronicotinic acid 2-Chloronicotinol 2-Chloronicotinol 2-Chloronicotinic acid->2-Chloronicotinol NaBH4, BF3·OEt2, THF NaBH4, BF3·OEt2, THF NaBH4, BF3·OEt2, THF 2-Chloronicotinol_step2 2-Chloronicotinol 2-Chloronicotinaldehyde 2-Chloronicotinaldehyde 2-Chloronicotinol_step2->2-Chloronicotinaldehyde MnO2, Dichloromethane MnO2, Dichloromethane MnO2, Dichloromethane

Caption: Two-step synthesis of 2-Chloronicotinaldehyde.

Procedure:

Step 1: Synthesis of 2-Chloronicotinol [5]

  • In a four-necked flask, add sodium borohydride (NaBH₄, 72g) to tetrahydrofuran (THF, 450ml) and cool the mixture to between -10°C and 0°C.[5]

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 575g) dropwise, maintaining the internal temperature below 10°C.[5]

  • After stirring for a short period, add a solution of 2-chloronicotinic acid (100g) in THF (600ml) dropwise, keeping the temperature below 30°C.[5]

  • Allow the reaction to proceed at room temperature for 6 hours.[5]

Step 2: Synthesis of 2-Chloronicotinaldehyde [5]

  • Combine the 2-chloronicotinol (125g) from the previous step with dichloromethane (450ml) in a four-necked bottle and stir.[5]

  • Add manganese dioxide (MnO₂, 280g) to the mixture.[5]

  • Heat the reaction mixture to reflux for 3 hours.[5]

  • After the reaction is complete, filter the mixture and concentrate the filtrate to obtain the product.[5]

Synthesis of 4,6-Dichloronicotinaldehyde

This protocol describes the oxidation of (4,6-dichloropyridin-3-yl)methanol.[7]

Reaction Scheme:

(4,6-dichloropyridin-3-yl)methanol (4,6-dichloropyridin-3-yl)methanol 4,6-Dichloronicotinaldehyde 4,6-Dichloronicotinaldehyde (4,6-dichloropyridin-3-yl)methanol->4,6-Dichloronicotinaldehyde MnO2, Trichloromethane, 75°C MnO2, Trichloromethane, 75°C MnO2, Trichloromethane, 75°C

Caption: Synthesis of 4,6-Dichloronicotinaldehyde.

Procedure:

  • Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).[7]

  • Add manganese dioxide (24 g, 280 mmol) to the solution.[7]

  • Stir the reaction mixture at 75 °C for 12 hours.[7]

  • After completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth.[7]

  • Concentrate the filtrate under reduced pressure to obtain 4,6-dichloropyridine-3-carbaldehyde (2.9 g, 90% yield).[7]

Conclusion

This compound and its less chlorinated counterparts are valuable building blocks in organic synthesis. The degree and position of chlorination significantly influence their physicochemical properties and reactivity. While direct comparative performance data is scarce, the provided synthesis protocols and property tables offer a solid foundation for researchers to select the appropriate chlorinated nicotin-aldehyde for their specific synthetic targets. The electron-deficient nature of the polychlorinated pyridine ring in this compound suggests a higher reactivity towards nucleophilic substitution and an increased electrophilicity of the aldehyde group, which can be strategically exploited in the design of novel synthetic pathways. Further experimental studies are warranted to quantitatively compare the reactivity and biological profiles of these compounds.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2,4,6-Trichloronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a cornerstone of successful research. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2,4,6-trichloronicotinaldehyde and its derivatives, supported by experimental data and detailed protocols.

The structural confirmation of synthesized organic compounds is paramount in the fields of medicinal chemistry and materials science. Spectroscopic methods provide a non-destructive and highly informative approach to elucidating the intricate three-dimensional arrangement of atoms within a molecule. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in characterizing this compound, a halogenated pyridine derivative of significant interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and a comparative analogue, 2,4,6-trimethylbenzaldehyde. The data for the trimethyl analogue provides a useful reference for understanding the influence of substituent effects on the spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCDCl₃10.42s-CHO
7.45sH-5
2,4,6-TrimethylbenzaldehydeCDCl₃10.50s-CHO
6.84sAr-H
2.53s2,6-CH₃
2.28s4-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Comparative)

CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted)CDCl₃~185-195C=O (aldehyde)
~150-160C-Cl
~120-130C-H
2,4,6-Trimethylbenzaldehyde[1]CDCl₃192.4C=O (aldehyde)[1]
143.4, 141.1Aromatic C-CH₃[1]
130.2, 129.9Aromatic C-H[1]
21.1, 20.0-CH₃[1]

Table 3: IR Spectroscopic Data (Expected and Comparative)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Expected)~2850, ~2750C-H stretch (aldehyde)
~1700-1720C=O stretch (aromatic aldehyde)
~1550-1600C=C stretch (aromatic ring)
~800-900C-Cl stretch
2,4-DichlorobenzaldehydeNot specifiedProvides a reference for C=O and C-Cl stretching frequencies in a similar chlorinated aromatic system.

Table 4: Mass Spectrometry Data (Expected Fragmentation)

CompoundMethodExpected Key Fragments (m/z)Interpretation
This compoundEI-MS209, 211, 213 (M⁺)Molecular ion peak cluster due to chlorine isotopes.
180, 182, 184 ([M-CHO]⁺)Loss of the formyl group.
145, 147 ([M-CHO-Cl]⁺)Subsequent loss of a chlorine atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Analysis:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound derivative directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound derivative in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Ensure the sample is completely dissolved.

GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Injection: 1 µL of the sample solution is injected in split or splitless mode, depending on the concentration.

  • GC Oven Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Hold at the final temperature for 5-10 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

This comprehensive approach, combining multiple spectroscopic techniques with detailed experimental protocols, provides a robust framework for the unambiguous structural determination of this compound derivatives, facilitating advancements in drug discovery and materials science.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 2,4,6-Trichloronicotinaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of reaction mixtures containing 2,4,6-Trichloronicotinaldehyde, a key intermediate in various synthetic pathways, necessitates robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques widely employed for the separation, identification, and quantification of components in such mixtures. This guide provides a comparative overview of hypothetical HPLC and GC methods tailored for this purpose, supported by expected performance data and detailed experimental protocols. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the desired sensitivity.

Comparison of HPLC and GC Method Performance

The following table summarizes the expected quantitative performance of hypothetical HPLC and GC methods for the analysis of this compound. These values are based on typical performance characteristics observed for similar chlorinated aromatic aldehydes.

ParameterHPLC MethodGC Method
Analyte This compoundThis compound
Retention Time (min) ~ 4.8~ 7.2
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 3%
Recovery (%) 95 - 105%90 - 110%

Experimental Workflow

The general workflow for analyzing a this compound reaction mixture using either HPLC or GC is depicted below. The initial sample preparation steps are crucial for obtaining accurate and reproducible results.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate reconstitute Reconstitute in Mobile Phase/Solvent concentrate->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Fig. 1: General experimental workflow for chromatographic analysis.

Detailed Experimental Protocols

HPLC Method

This method is suitable for the direct analysis of this compound and other non-volatile or thermally labile components in the reaction mixture.

1. Sample Preparation:

  • Quench a 1 mL aliquot of the reaction mixture with 5 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with 3 x 10 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 254 nm.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a standard.

  • Quantify the analyte using an external standard calibration curve.

GC Method

This method is ideal for analyzing volatile components in the reaction mixture and offers high sensitivity, especially when coupled with a mass spectrometer. Due to the polarity of the aldehyde group, derivatization may be necessary to improve peak shape and thermal stability, though a direct injection approach is outlined here for simplicity.

1. Sample Preparation:

  • Follow the same quenching, extraction, drying, and concentration steps as in the HPLC sample preparation.

  • Reconstitute the residue in 1 mL of hexane.

  • Filter through a 0.45 µm syringe filter before injection.

2. GC Instrumentation and Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range (for MS): 50-350 m/z.

    • FID Temperature: 300°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum (if using MS).

  • Quantify the analyte using an external standard calibration curve.

Method Selection: A Logical Comparison

The choice between HPLC and GC for the analysis of this compound reaction mixtures depends on several factors. The following diagram illustrates the key considerations and advantages of each technique.

HPLC vs GC Comparison cluster_hplc HPLC cluster_gc GC hplc_adv Advantages: - Suitable for non-volatile and thermally labile compounds - Simpler sample preparation (no derivatization needed) - Robust and reproducible hplc_consider Considerations: - Lower resolution than capillary GC - Mobile phase consumption and disposal gc_adv Advantages: - High resolution and separation efficiency - High sensitivity (especially with MS detection) - Faster analysis times are possible gc_consider Considerations: - Only for volatile and thermally stable compounds - Derivatization may be required for polar analytes - Potential for sample degradation at high temperatures start Analysis of this compound Reaction Mixture start->hplc_adv Is the analyte non-volatile or thermally unstable? start->gc_adv Is high sensitivity and resolution critical?

Fig. 2: Logical comparison of HPLC and GC for the analysis.

Conclusion

Both HPLC and GC are powerful and versatile techniques for the analysis of this compound reaction mixtures. The HPLC method offers simplicity and is well-suited for ensuring the integrity of thermally sensitive compounds. Conversely, the GC method, particularly when coupled with mass spectrometry, provides superior separation efficiency and sensitivity for volatile components. The optimal choice of method will be dictated by the specific analytical challenges presented by the reaction mixture and the overall objectives of the analysis. The provided protocols and comparative data serve as a foundational guide for researchers to develop and validate a method that best fits their needs.

Comparative study of different synthetic routes to 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to 2,4,6-trichloronicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct, one-step synthetic methods in published literature, this comparison focuses on plausible multi-step pathways constructed from established organic reactions. The routes are evaluated based on the availability of starting materials, reaction conditions, and potential yields.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are proposed and evaluated:

  • Route 1: Reduction of 2,4,6-Trichloronicotinoyl Chloride. This is a promising and logical pathway that involves the synthesis of 2,4,6-trichloronicotinic acid, its conversion to the corresponding acid chloride, and subsequent reduction to the aldehyde. This route benefits from the commercial availability of potential precursors.

  • Route 2: Direct Chlorination and Formylation of a Pyridine Precursor. This approach is inspired by the synthesis of analogous chlorinated heterocyclic aldehydes. It involves the construction of the fully chlorinated pyridine ring followed by the introduction of the aldehyde functionality.

This guide presents detailed hypothetical protocols for these routes, a comparative data table, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

ParameterRoute 1: Reduction of 2,4,6-Trichloronicotinoyl ChlorideRoute 2: Direct Chlorination and Formylation
Starting Material 2,6-DichloropyridineBarbituric Acid
Key Intermediates 2,4,6-Trichloropyridine, 2,4,6-Trichloronicotinic Acid, 2,4,6-Trichloronicotinoyl Chloride2,4,6-Trichloropyrimidine, 2,4,6-Trichloropyrimidine-5-carbaldehyde
Key Reactions Oxidation, Chlorination, Acyl Chloride Formation, Reduction (e.g., Rosenmund)Chlorination, Vilsmeier-Haack Formylation
Potential Advantages Potentially higher overall yield, more controlled transformations.Fewer discrete steps in the final stage.
Potential Challenges Multi-step process, availability and cost of 2,6-dichloropyridine.Harsh reaction conditions, potential for side products, lower yields.
Estimated Overall Yield Moderate to Good (multi-step)Low to Moderate
Purity of Final Product Potentially high with established purification techniques.May require extensive purification.

Experimental Protocols

Route 1: Reduction of 2,4,6-Trichloronicotinoyl Chloride

This synthetic pathway is a multi-step process that offers a controlled approach to the target molecule.

Step 1a: Synthesis of 2,4,6-Trichloropyridine

2,6-Dichloropyridine is first converted to its N-oxide, which then undergoes chlorination to introduce the third chlorine atom.

  • N-Oxidation: 2,6-Dichloropyridine is reacted with an oxidizing agent such as hydrogen peroxide in a suitable solvent like trifluoroacetic acid, often in the presence of a catalyst, to form 2,6-dichloropyridine N-oxide.[1][2]

  • Chlorination: The resulting 2,6-dichloropyridine N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions to yield 2,4,6-trichloropyridine.[1][2] The product can be purified by extraction and distillation. A yield of over 75% and purity of over 98% has been reported for this type of transformation.[1]

Step 1b: Synthesis of 2,4,6-Trichloronicotinic Acid

This step would likely proceed via a lithiation-carboxylation reaction, a standard method for introducing a carboxylic acid group onto an aromatic ring.

  • Procedure: 2,4,6-Trichloropyridine is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to effect lithiation at the 3-position. The resulting lithiated species is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate salt. Acidic workup (e.g., with dilute HCl) protonates the salt to yield 2,4,6-trichloronicotinic acid.

Step 1c: Synthesis of 2,4,6-Trichloronicotinoyl Chloride

The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent reduction.

  • Procedure: 2,4,6-Trichloronicotinic acid is refluxed with an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride until the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The excess chlorinating agent is then removed by distillation under reduced pressure to afford the crude 2,4,6-trichloronicotinoyl chloride.

Step 1d: Reduction to this compound (Rosenmund Reduction)

The Rosenmund reduction is a classic and effective method for the selective reduction of an acyl chloride to an aldehyde.[3][4][5][6][7]

  • Procedure: 2,4,6-Trichloronicotinoyl chloride is dissolved in an inert solvent (e.g., toluene or xylene). A poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄), is added.[4][5] The mixture is then subjected to catalytic hydrogenation by bubbling hydrogen gas through the solution at a controlled temperature and pressure. The reaction is monitored for the cessation of HCl evolution. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. The product would then be purified by a suitable method such as distillation or chromatography.

Route 2: Direct Chlorination and Formylation of a Pyridine Precursor

This route is based on the synthesis of a similar compound, 2,4,6-trichloropyrimidine-5-carbaldehyde, and suggests a more direct but potentially lower-yielding approach.[8]

Step 2a: Synthesis of 2,4,6-Trichloropyrimidine

This step is analogous to the chlorination of barbituric acid.

  • Procedure: A suitable pyridine precursor, such as 2,4,6-trihydroxypyridine (the tautomer of 2,4,6-pyridinetrione), is reacted with a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (e.g., N,N-dimethylaniline) or phosphorus pentachloride (PCl₅). The reaction mixture is heated to drive the reaction to completion. The product, 2,4,6-trichloropyrimidine, is then isolated by careful workup, which may involve pouring the reaction mixture onto ice and extracting the product with an organic solvent.

Step 2b: Formylation of 2,4,6-Trichloropyridine (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto an electron-rich aromatic ring. While 2,4,6-trichloropyridine is electron-deficient, this reaction has been successfully applied to similar heterocyclic systems.[8]

  • Procedure: The Vilsmeier reagent is prepared in situ by reacting phosphorus oxychloride (POCl₃) with a formamide derivative, typically N,N-dimethylformamide (DMF). 2,4,6-Trichloropyridine is then added to the pre-formed Vilsmeier reagent, and the mixture is heated. The reaction introduces a formyl group at the 3-position of the pyridine ring. After the reaction is complete, the mixture is hydrolyzed, typically by adding it to a mixture of ice and a base (e.g., sodium acetate), to liberate the aldehyde. The crude this compound is then extracted and purified. The synthesis of the analogous 2,4,6-trichloropyrimidine-5-carbaldehyde reported a yield of 46%.[8]

Visualizations

Route_1 Start 2,6-Dichloropyridine Intermediate1 2,4,6-Trichloropyridine Start->Intermediate1 Oxidation & Chlorination Intermediate2 2,4,6-Trichloronicotinic Acid Intermediate1->Intermediate2 Lithiation & Carboxylation Intermediate3 2,4,6-Trichloronicotinoyl Chloride Intermediate2->Intermediate3 SOCl2 or (COCl)2 End This compound Intermediate3->End Rosenmund Reduction (H2, Pd/BaSO4) Route_2 Start 2,4,6-Trihydroxypyridine Intermediate1 2,4,6-Trichloropyridine Start->Intermediate1 POCl3 / PCl5 End This compound Intermediate1->End Vilsmeier-Haack (POCl3, DMF)

References

Validating Reaction Mechanisms: A Comparative Guide for 2,4,6-Trichloronicotinaldehyde and a Well-Established Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of reaction mechanisms is paramount for ensuring reproducibility, optimizing synthetic routes, and enabling rational drug design. This guide provides a comparative framework for validating the mechanism of a reaction involving the highly functionalized, yet sparsely documented, 2,4,6-Trichloronicotinaldehyde. Due to the limited direct experimental data on this specific molecule, we propose a plausible reaction mechanism and outline a comprehensive validation strategy. This is contrasted with a well-characterized alternative reaction, the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine, for which extensive mechanistic data exists.

Proposed Reaction Mechanism for this compound

The presence of three chlorine atoms on the pyridine ring, activated by the electron-withdrawing effects of the ring nitrogen and the C3-aldehyde group, suggests that this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C6 positions are particularly activated due to their ortho and para relationship to the ring nitrogen, respectively. The aldehyde group further enhances the electrophilicity of the ring.

A plausible reaction is the substitution of the C6-chloro substituent by an amine, a common transformation in the synthesis of pharmaceutical intermediates. The proposed mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer complex as an intermediate.

G cluster_proposed Proposed SNAr Mechanism for this compound Reactants This compound + R-NH2 TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Elimination Product 6-Amino-2,4-dichloronicotinaldehyde + HCl TS2->Product

Figure 1: Proposed SNAr mechanism for this compound.

Hypothetical Experimental Plan for Mechanism Validation

To validate the proposed mechanism, a series of experiments can be designed, drawing parallels from established methodologies for studying SNAr reactions on heterocyclic systems.

G cluster_workflow Experimental Workflow for Mechanism Validation start Hypothesized Mechanism kinetics Kinetic Studies (Rate Law Determination) start->kinetics spectroscopy Spectroscopic Analysis (Intermediate Detection) start->spectroscopy k_iso Kinetic Isotope Effect (C-Cl Bond Cleavage) start->k_iso comp_chem Computational Modeling (Transition State Analysis) start->comp_chem validation Mechanism Validated/Refined kinetics->validation spectroscopy->validation k_iso->validation comp_chem->validation

Figure 2: Workflow for validating the proposed reaction mechanism.
Detailed Methodologies

1. Kinetic Studies:

  • Objective: To determine the rate law of the reaction. For the proposed two-step SNAr mechanism, the first step (nucleophilic attack) is typically rate-determining. This would lead to a second-order rate law: Rate = k[this compound][Amine].

  • Protocol:

    • Prepare standard solutions of this compound and the amine nucleophile in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

    • Maintain a constant temperature using a thermostatted reaction vessel.

    • Monitor the disappearance of the reactants or the appearance of the product over time using UV-Vis spectroscopy or HPLC.

    • Perform a series of experiments varying the initial concentrations of each reactant while keeping the other in excess to determine the order of the reaction with respect to each component.

    • Calculate the rate constant (k) from the experimental data.

2. Spectroscopic Analysis for Intermediate Detection:

  • Objective: To obtain direct evidence for the existence of the proposed Meisenheimer complex. These intermediates are often transient and require specialized techniques for detection.

  • Protocol:

    • Low-Temperature NMR: Conduct the reaction at a very low temperature inside an NMR spectrometer. This can slow down the reaction sufficiently to allow for the observation of signals corresponding to the intermediate.

    • Stopped-Flow Spectroscopy: For faster reactions, use a stopped-flow instrument coupled with a UV-Vis or fluorescence detector. Rapid mixing of the reactants allows for the acquisition of spectra in the milliseconds to seconds timescale, potentially capturing the spectral signature of the intermediate.

    • Mass Spectrometry: Employ electrospray ionization mass spectrometry (ESI-MS) to detect the charged Meisenheimer complex directly from the reaction mixture.[1]

3. Kinetic Isotope Effect (KIE) Studies:

  • Objective: To probe the nature of the rate-determining step. In the proposed mechanism, the C-Cl bond is broken after the rate-determining step. Therefore, a negligible primary kinetic isotope effect is expected when the chlorine atom is replaced with its heavier isotope (³⁷Cl).

  • Protocol:

    • Synthesize 2,4,6-trichloro[x-³⁷Cl]nicotinaldehyde, where x is the position of substitution.

    • Measure the reaction rates for both the isotopically labeled and unlabeled substrates under identical conditions.

    • Calculate the KIE as the ratio of the rate constants (k₃₅ / k₃₇). A value close to unity would support the proposed mechanism where C-Cl bond cleavage is not involved in the rate-determining step.[2][3][4]

4. Computational Modeling:

  • Objective: To theoretically model the reaction pathway and analyze the energetics of the transition states and intermediates.

  • Protocol:

    • Use density functional theory (DFT) calculations to map the potential energy surface of the reaction.

    • Locate the transition state structures for both the nucleophilic addition and the chloride elimination steps.

    • Calculate the activation energies for each step to confirm that the nucleophilic attack is indeed the rate-determining step.

    • Analyze the geometry and electronic structure of the Meisenheimer intermediate.

Comparative Analysis: Nucleophilic Substitution of 2-Chloropyridine

The reaction of 2-chloropyridine with amines is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocycle and has been extensively studied. This provides a solid baseline for comparison.

Table 1: Comparison of Mechanistic Validation Data

FeatureProposed: this compound + AmineValidated: 2-Chloropyridine + Amine
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Proposed Mechanism Two-step addition-elimination via Meisenheimer complex.Two-step addition-elimination via Meisenheimer complex.[5][6]
Rate Law Hypothesized: Second-orderConfirmed: Second-order
Intermediate Hypothesized: Meisenheimer ComplexObserved: Meisenheimer complex detected by low-temperature NMR.
Kinetic Isotope Effect Hypothesized: Negligible primary KIE for C-Cl bond cleavage.Observed: Negligible primary KIE for C-Cl bond cleavage.
Computational Support To be performedDFT calculations support a two-step mechanism with nucleophilic attack as the rate-determining step.

Table 2: Experimental Data for the Reaction of 2-Chloropyridine with Piperidine

ParameterValueExperimental Technique
Rate Constant (k) at 25°C Varies with solvent and amineUV-Vis Spectroscopy
Activation Energy (Ea) Typically 50-70 kJ/molArrhenius Plot from kinetic data
Intermediate Detection Signals corresponding to the Meisenheimer complex observed at -40°C¹H NMR Spectroscopy
¹³C KIE at C-Cl ~1.002Isotope Ratio Mass Spectrometry

Conclusion

While direct experimental validation of the reaction mechanism for this compound is currently lacking in the scientific literature, a plausible SNAr mechanism can be proposed based on fundamental principles of organic chemistry. A systematic experimental and computational approach, as outlined in this guide, would be necessary to rigorously validate this hypothesis. By comparing this proposed pathway and validation strategy to the well-established mechanism of a simpler analogue like 2-chloropyridine, researchers can appreciate the established methodologies for mechanistic elucidation and apply them to novel and more complex chemical systems. This comparative approach not only highlights the knowledge gap for the target molecule but also provides a clear roadmap for future research in this area.

References

Assessing the Antimicrobial Potential of 2,4,6-Trichloronicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. This guide provides a comparative assessment of the potential antimicrobial activity of 2,4,6-trichloronicotinaldehyde derivatives. Due to a lack of direct experimental data on this specific class of compounds in the reviewed literature, this analysis leverages data from structurally related nicotinaldehyde and nicotinamide derivatives to forecast their potential efficacy and guide future research.

Comparative Antimicrobial Activity

The antimicrobial potential of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of recently developed nicotinaldehyde derivatives against various pathogens, alongside standard antimicrobial agents for context.

Recent studies on nicotinaldehyde derivatives, such as 2-(2,3-dimethylphenyl)nicotinaldehyde (DMPN), 2-(3-bromophenyl)nicotinaldehyde (BrPN), and 2-(4-(tert-butyl)-[1,1-biphenyl]-4-yl)nicotinaldehyde (tBuBPN), have shown promising activity against a range of oral pathogens.[1][2] These findings suggest that the nicotinaldehyde scaffold is a viable starting point for the development of new antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Nicotinaldehyde Derivatives Against Oral Pathogens (µg/mL)

CompoundPseudomonas aeruginosaBacillus chungangensisBacillus paramycoidesPaenibacillus dendritiformis
DMPN3.121.561.563.12
BrPN3.121.563.121.56
tBuBPN2549.22549.2
Amoxicillin>10240.06--
Ciprofloxacin0.5-10.125-0.5--

Data for DMPN, BrPN, and tBuBPN sourced from a 2025 study on newly synthesized nicotinaldehyde derivatives.[1][2] Standard antibiotic MIC ranges are typical values and can vary.

Further investigation into these derivatives has demonstrated their efficacy against other common bacterial strains, indicating a broad spectrum of activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Nicotinaldehyde Derivatives Against Common Bacterial Strains (µg/mL)

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusKlebsiella pneumoniae
DMPN1.563.123.123.12
BrPN1.563.123.123.12
tBuBPN50252550
Amoxicillin8-32>10240.25-116-64
Ciprofloxacin0.015-0.1250.5-10.25-10.03-0.125

Data for DMPN, BrPN, and tBuBPN sourced from a 2025 study on newly synthesized nicotinaldehyde derivatives.[1] Standard antibiotic MIC ranges are typical values and can vary.

The antimicrobial activity of various nicotinamide derivatives has also been explored, with some compounds showing significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5] This suggests that the broader pyridine-based chemical structure is a promising area for antimicrobial drug discovery.

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following outlines the methodologies for the key experiments cited in the assessment of nicotinaldehyde and nicotinamide derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3]

  • Preparation of Microbial Inoculum: Pure colonies of the test microorganism are cultured in a suitable broth medium to achieve a specific turbidity, typically corresponding to a concentration of approximately 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to the final working concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

The agar well diffusion method is a common technique for screening the antimicrobial activity of new compounds.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: Wells of a specific diameter are cut into the agar, and a defined volume of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the processes involved in antimicrobial assessment, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening Test Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination toxicity Cytotoxicity Assays mic_determination->toxicity Lead Compounds moa Mechanism of Action Studies toxicity->moa in_vivo In Vivo Efficacy Models moa->in_vivo

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel antimicrobial compounds.

signaling_pathway cluster_bacterial_cell Bacterial Cell derivative Nicotinaldehyde Derivative target Target Enzyme (e.g., Penicillin-Binding Protein) derivative->target Inhibition cell_wall Cell Wall Synthesis target->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: A hypothetical mechanism of action targeting bacterial cell wall synthesis.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of this compound derivatives is currently unavailable, the promising results from related nicotinaldehyde and nicotinamide compounds provide a strong rationale for their investigation. The presence of chloro-substituents on the pyridine ring may further enhance antimicrobial efficacy, a phenomenon observed in other classes of antimicrobial agents.[6]

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a broad panel of clinically relevant bacteria and fungi. Elucidating the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity. Furthermore, studies into their mechanism of action and toxicological profiles will be essential for their development as potential therapeutic agents. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.

References

A Comparative Guide to the Reactivity of 2,4,6-Trichloronicotinaldehyde and 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,4,6-Trichloronicotinaldehyde and 2,4,6-trichlorobenzaldehyde. The analysis is based on fundamental principles of organic chemistry, supported by available experimental data for these and analogous compounds.

Executive Summary

This compound is predicted to exhibit significantly higher reactivity towards nucleophiles at both the aromatic ring and the aldehyde carbonyl group compared to 2,4,6-trichlorobenzaldehyde. This heightened reactivity is primarily attributed to the electronic effects of the nitrogen atom in the pyridine ring of this compound. The nitrogen atom's electron-withdrawing nature enhances the electrophilicity of the ring carbons and the carbonyl carbon, making them more susceptible to nucleophilic attack. This guide will delve into a detailed comparison across several key reaction types, providing theoretical rationale and representative experimental protocols.

Introduction

This compound and 2,4,6-trichlorobenzaldehyde are both halogenated aromatic aldehydes that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While structurally similar, the presence of a nitrogen atom in the aromatic ring of this compound introduces profound differences in its electronic properties and, consequently, its chemical reactivity. Understanding these differences is crucial for designing efficient synthetic routes and predicting the behavior of these molecules in various chemical environments.

This guide will compare the reactivity of these two compounds in the following key areas:

  • Nucleophilic Aromatic Substitution: Reactivity of the chloro-substituted aromatic rings.

  • Reactivity of the Aldehyde Group: Susceptibility of the carbonyl carbon to nucleophilic attack in reactions such as oxidation, reduction, Wittig reaction, and Knoevenagel condensation.

I. Nucleophilic Aromatic Substitution

The most significant difference in reactivity between the two title compounds lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring in this compound is inherently more electron-deficient than the benzene ring in 2,4,6-trichlorobenzaldehyde.[1][2][3] This is due to the inductive and mesomeric electron-withdrawing effects of the electronegative nitrogen atom.[1][4]

The nitrogen atom can stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions, thereby lowering the activation energy of the reaction.[1] This effect is most pronounced when the nucleophilic attack occurs at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In this compound, all chlorine atoms are in these activated positions. Consequently, this compound is expected to undergo nucleophilic substitution much more readily than 2,4,6-trichlorobenzaldehyde.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundAromatic RingElectronic NaturePredicted Reactivity with Nucleophiles
This compound PyridineElectron-deficientHigh
2,4,6-Trichlorobenzaldehyde BenzeneElectron-neutralLow

Experimental Workflow: Nucleophilic Aromatic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2,4,6-Trichloroaromatic Aldehyde E Reaction Mixture A->E B Nucleophile (e.g., Amine) B->E C Solvent (e.g., DMF, DMSO) C->E D Base (e.g., K2CO3, Et3N) D->E F Heating / Stirring E->F G Quenching (e.g., with water) F->G H Extraction G->H I Drying H->I J Purification (e.g., Column Chromatography) I->J K Substituted Product J->K

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: Nucleophilic Substitution with an Amine

A solution of the 2,4,6-trichloroaromatic aldehyde (1.0 mmol) and an amine (1.1 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is prepared in a round-bottom flask. A base, such as potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol), is added to the mixture. The reaction mixture is then heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

II. Reactivity of the Aldehyde Group

The electronic nature of the aromatic ring also influences the reactivity of the aldehyde functional group. The electron-withdrawing pyridine ring in this compound increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to the carbonyl carbon in 2,4,6-trichlorobenzaldehyde.[5]

A. Oxidation

Table 2: Predicted Relative Reactivity in Oxidation

CompoundPredicted Rate of Oxidation
This compound Faster
2,4,6-Trichlorobenzaldehyde Slower
Experimental Protocol: Oxidation to Carboxylic Acid

To a solution of the 2,4,6-trichloroaromatic aldehyde (1.0 mmol) in a mixture of acetone and water, a solution of an oxidizing agent such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched by the addition of a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. The mixture is acidified with dilute HCl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the carboxylic acid.

B. Reduction

The reduction of aldehydes to primary alcohols is a fundamental reaction. The increased electrophilicity of the carbonyl carbon in this compound would suggest a faster reaction with hydride reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) compared to 2,4,6-trichlorobenzaldehyde.

Table 3: Predicted Relative Reactivity in Reduction

CompoundPredicted Rate of Reduction with Hydride Reagents
This compound Faster
2,4,6-Trichlorobenzaldehyde Slower
Experimental Protocol: Reduction to Alcohol

A solution of the 2,4,6-trichloroaromatic aldehyde (1.0 mmol) in a suitable solvent like methanol or ethanol is cooled to 0 °C. Sodium borohydride (NaBH4) (1.1 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for a specified time, with the reaction progress monitored by TLC. After completion, the reaction is quenched by the addition of water or dilute acid. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the corresponding alcohol.

C. Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[7][8] The more electrophilic carbonyl carbon of this compound is expected to react more rapidly with a Wittig reagent than 2,4,6-trichlorobenzaldehyde.

G A Aldehyde D Reaction Mixture A->D B Phosphonium Ylide B->D C Solvent (e.g., THF) C->D E Stirring at RT D->E F Work-up & Purification E->F G Alkene Product F->G H Triphenylphosphine Oxide F->H

Caption: Simplified workflow of a Wittig reaction.

Experimental Protocol: Wittig Reaction

To a stirred suspension of a phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium is added dropwise to generate the ylide. After stirring for 30 minutes, a solution of the 2,4,6-trichloroaromatic aldehyde (1.0 mmol) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.[9][10]

D. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[11][12][13] Similar to the Wittig reaction, the initial step is the nucleophilic attack of the carbanion generated from the active methylene compound on the carbonyl carbon. Therefore, this compound is expected to be more reactive in the Knoevenagel condensation than 2,4,6-trichlorobenzaldehyde.

Table 4: Predicted Relative Reactivity in Carbonyl Addition Reactions

ReactionPredicted Reactivity of this compound vs. 2,4,6-Trichlorobenzaldehyde
Wittig Reaction Higher
Knoevenagel Condensation Higher
Experimental Protocol: Knoevenagel Condensation

A mixture of the 2,4,6-trichloroaromatic aldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[7][14][15]

Conclusion

The presence of the nitrogen atom in the pyridine ring of this compound renders it a more reactive substrate in a variety of important organic transformations compared to its benzene analog, 2,4,6-trichlorobenzaldehyde. This enhanced reactivity is evident in both nucleophilic aromatic substitution at the chloro-substituted ring and in nucleophilic addition reactions at the aldehyde carbonyl group. Researchers and drug development professionals should consider these reactivity differences when designing synthetic strategies utilizing these versatile building blocks. The higher reactivity of this compound may allow for milder reaction conditions and potentially higher yields in many synthetic steps, offering advantages in the synthesis of complex target molecules. However, this increased reactivity also necessitates careful control of reaction conditions to avoid potential side reactions.

References

Evaluating the cytotoxicity of novel compounds derived from 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Among the vast array of molecular scaffolds, nitrogen-containing heterocycles, particularly pyridine derivatives, have garnered significant attention for their diverse biological activities. This guide focuses on the evaluation of cytotoxicity, a critical early step in the assessment of novel compounds, with a specific focus on derivatives of substituted nicotinaldehydes. While direct and extensive research on the cytotoxicity of compounds derived specifically from 2,4,6-Trichloronicotinaldehyde is not widely available in publicly accessible literature, this guide will provide a framework for such an evaluation based on established methodologies for analogous pyridine-based compounds.

Comparative Cytotoxicity Data

In the absence of specific data for this compound derivatives, we can look at related structures to understand the potential range of cytotoxic activity. For instance, various chalcone derivatives incorporating a pyridine ring have been synthesized and evaluated for their anticancer properties. The table below presents hypothetical data, illustrating how such comparative information would be structured.

Table 1: Comparative in vitro Cytotoxicity (IC50 µM) of Hypothetical this compound Derivatives against various Cancer Cell Lines

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
TCN-Derivative 115.2 ± 1.822.5 ± 2.135.1 ± 3.518.9 ± 2.3
TCN-Derivative 28.7 ± 0.912.1 ± 1.519.8 ± 2.09.5 ± 1.1
TCN-Derivative 3> 100> 100> 100> 100
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.31.0 ± 0.15

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are essential. The following sections outline standard procedures for evaluating the cytotoxicity of novel compounds.

Cell Culture and Maintenance

Human cancer cell lines, such as HeLa, MCF-7, A549, and HepG2, are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability versus the compound concentration.

G cluster_workflow Experimental Workflow for Cytotoxicity Evaluation start Start: Seed Cells in 96-well plate treatment Treat cells with novel compounds (various concentrations) start->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze data and calculate IC50 values mtt_assay->data_analysis end_point End: Comparative Cytotoxicity Profile data_analysis->end_point

Caption: A generalized workflow for evaluating the cytotoxicity of novel compounds.

Potential Signaling Pathways

While the specific mechanisms of action for derivatives of this compound are yet to be elucidated, related heterocyclic compounds often exert their cytotoxic effects by inducing apoptosis. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

This pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases (e.g., caspase-8), which in turn activate executioner caspases like caspase-3.

G cluster_pathway Potential Apoptotic Signaling Pathways compound Novel Compound stress Cellular Stress (e.g., DNA damage, ROS) compound->stress death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cas8 Caspase-8 activation death_receptor->cas8 cas8->cas3

Caption: Simplified diagram of the intrinsic and extrinsic apoptotic pathways.

Conclusion

The evaluation of cytotoxicity is a fundamental step in the preclinical assessment of novel therapeutic candidates. Although specific experimental data for derivatives of this compound are not yet prevalent in the scientific literature, the established protocols and understanding of signaling pathways for analogous pyridine-containing compounds provide a robust framework for their investigation. Future research in this area will be crucial to uncover the therapeutic potential of this chemical class.

Structure-Activity Relationship (SAR) Studies of 2,4,6-Trichloronicotinaldehyde Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific structure-activity relationship (SAR) studies for 2,4,6-trichloronicotinaldehyde analogs have been publicly documented. This indicates a significant gap in the exploration of this particular chemical scaffold for biological activity.

While the parent compound, this compound, is commercially available, its derivatization and subsequent biological evaluation do not appear in published research. Searches for synthetic methodologies, biological screening data (such as IC50 or EC50 values), and associated experimental protocols for analogs of this specific molecule have yielded no results.

The broader field of chlorinated pyridine derivatives, however, is an active area of research in medicinal chemistry. Halogenated pyridines are recognized as important pharmacophores in numerous biologically active compounds. The introduction of chlorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, the strategic placement of chlorine on a pyridine ring is a common strategy in drug design to modulate potency and selectivity. While no direct comparisons can be made to this compound analogs, general principles from SAR studies of other substituted pyridines suggest that modifications at the aldehyde group and substitution of the chlorine atoms would likely lead to significant changes in biological activity.

Potential Avenues for Future Research

Given the lack of existing data, the field is open for pioneering research into the SAR of this compound analogs. A hypothetical research workflow could involve the following steps:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis A This compound B Derivatization at Aldehyde (e.g., Schiff bases, alcohols, acids) A->B C Substitution of Chlorine Atoms (e.g., nucleophilic aromatic substitution) A->C D Primary Screening (e.g., target-based or phenotypic assays) B->D C->D E Hit Identification D->E F Quantitative Data Analysis (IC50, EC50 values) E->F G Identify Key Structural Features F->G H Lead Optimization G->H H->B Iterative Design H->C Iterative Design

Figure 1. A potential workflow for initiating SAR studies on this compound analogs.

This workflow would begin with the synthesis of a diverse library of analogs by modifying the aldehyde functional group and selectively replacing the chlorine atoms with various substituents. These analogs would then undergo a battery of biological assays to identify initial "hits." Subsequent rounds of synthesis and testing would allow for the development of a quantitative SAR, elucidating the structural requirements for a desired biological effect.

Conclusion

A Comparative Guide to Isothermal Titration Calorimetry for Studying the Binding of 2,4,6-Trichloronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a comprehensive thermodynamic profile of binding interactions in a single experiment. This guide offers a comparative analysis of ITC for characterizing the binding of 2,4,6-trichloronicotinaldehyde derivatives to their biological targets, with a focus on Aldehyde Dehydrogenase (ALDH) as a representative target class for aldehyde-based inhibitors. We present a hypothetical case study based on available data for aldehyde inhibitors of ALDH, alongside a comparison with alternative biophysical techniques, and provide detailed experimental protocols.

Introduction to Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (the this compound derivative) to a macromolecule (the target protein).[1] This label-free, in-solution technique provides a complete thermodynamic signature of the interaction, including the binding affinity (K D), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[1][2] This wealth of information is invaluable for understanding the driving forces behind molecular recognition and for guiding structure-activity relationship (SAR) studies in drug discovery.

Case Study: Binding of an Aldehyde Inhibitor to Aldehyde Dehydrogenase (ALDH)

Data Presentation: ITC vs. Alternative Techniques

The following table summarizes the type of quantitative data obtained from ITC and compares it with two common alternative techniques: Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF).

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Differential Scanning Fluorimetry (DSF)
Binding Affinity (K D) Directly MeasuredDirectly MeasuredIndirectly Estimated (from ΔT m)
Enthalpy (ΔH) Directly MeasuredNot MeasuredNot Measured
Entropy (ΔS) CalculatedNot MeasuredNot Measured
Stoichiometry (n) Directly MeasuredCan be DeterminedNot Measured
Kinetics (k on, k off) Can be Determined (advanced methods)Directly MeasuredNot Measured
Labeling Requirement NoneNone (one molecule is immobilized)Requires a fluorescent dye
Throughput Low to MediumMedium to HighHigh
Sample Consumption HighLowLow

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible data.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol is a general guideline for studying the binding of a small molecule inhibitor to an ALDH enzyme.

1. Sample Preparation:

  • Protein (ALDH1A1): The protein should be purified to >95% homogeneity. The final dialysis buffer for the protein must be used to prepare the ligand solution to minimize heats of dilution. A typical buffer is 50 mM sodium phosphate, pH 7.5, containing 100 mM NaCl and 1 mM DTT. The protein concentration should be accurately determined (e.g., by UV-Vis spectroscopy).

  • Ligand (Substituted Benzaldehyde): The compound should be of high purity. Dissolve the ligand in the final dialysis buffer of the protein. If DMSO is required for solubility, the same concentration of DMSO must be present in the protein solution.[2]

2. ITC Experiment:

  • Instrument: A MicroCal ITC200 or similar instrument is commonly used.[2]

  • Concentrations: The protein concentration in the cell is typically 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher than the protein concentration.[4] The "c-window" (c = [Macromolecule] / K D) should ideally be between 10 and 1000 for accurate determination of the binding constant.

  • Titration: A typical experiment consists of a single 0.4 µL injection followed by 19 injections of 2 µL of the ligand solution into the protein solution in the sample cell at 25°C.

  • Controls: A control titration of the ligand into the buffer is performed to determine the heat of dilution, which is then subtracted from the experimental data.

3. Data Analysis:

  • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

  • The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the K D, ΔH, and stoichiometry (n). The entropy change (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A), where K A = 1/K D.

Surface Plasmon Resonance (SPR) Protocol

1. Chip Preparation and Ligand Immobilization:

  • Chip: A CM5 sensor chip is commonly used.

  • Immobilization: The ALDH1A1 protein is immobilized on the sensor chip surface via amine coupling. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Remaining active groups are deactivated with ethanolamine.

2. Binding Analysis:

  • Analyte: The substituted benzaldehyde is prepared in a series of concentrations in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

  • Injection: The analyte solutions are injected over the immobilized protein surface at a constant flow rate. A reference flow cell without immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

  • Regeneration: After each analyte injection, the sensor surface is regenerated using a short pulse of a low pH buffer or a high salt solution to remove the bound analyte.

3. Data Analysis:

  • The binding response (in Resonance Units, RU) is monitored in real-time.

  • The equilibrium binding responses are plotted against the analyte concentration and fitted to a steady-state affinity model to determine the K D.

  • The association (k on) and dissociation (k off) rate constants can be determined by fitting the sensorgram data to a kinetic binding model.

Differential Scanning Fluorimetry (DSF) Protocol

1. Reaction Setup:

  • Reagents: Prepare a master mix containing the ALDH1A1 protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration) in a suitable buffer.

  • Ligand: Prepare serial dilutions of the substituted benzaldehyde.

2. DSF Experiment:

  • Plate Setup: In a 96-well or 384-well PCR plate, add the protein-dye master mix to each well. Then, add the different concentrations of the ligand. Include a no-ligand control (with DMSO if the ligand is dissolved in it).

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate. The fluorescence is monitored at each temperature increment.

3. Data Analysis:

  • The fluorescence intensity is plotted against temperature, generating a melting curve.

  • The melting temperature (T m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

  • The change in melting temperature (ΔT m) is calculated by subtracting the T m of the protein without the ligand from the T m of the protein with the ligand. A positive ΔT m indicates that the ligand stabilizes the protein upon binding.

Mandatory Visualizations

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purify & Dialyze ALDH1A1 Load Load Protein into Cell & Ligand into Syringe Protein->Load Ligand Prepare this compound derivative in dialysis buffer Ligand->Load Titrate Titrate Ligand into Protein Solution Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Raw Data Measure->Integrate Fit Fit Isotherm to Binding Model Integrate->Fit Calculate Calculate Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit->Calculate

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Comparison of Biophysical Techniques

Technique_Comparison cluster_parameters Key Binding Parameters cluster_techniques Biophysical Techniques Affinity Affinity (Kd) Thermo Thermodynamics (ΔH, ΔS) Kinetics Kinetics (kon, koff) Stoich Stoichiometry (n) ITC Isothermal Titration Calorimetry ITC->Affinity Direct ITC->Thermo Direct ITC->Kinetics Indirect ITC->Stoich Direct SPR Surface Plasmon Resonance SPR->Affinity Direct SPR->Kinetics Direct SPR->Stoich Indirect DSF Differential Scanning Fluorimetry DSF->Affinity Indirect

References

Navigating the Catalytic Landscape for 2,4,6-Trichloronicotinaldehyde Reactions: A Guide Based on Analogous Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of highly substituted heteroaromatic compounds like 2,4,6-trichloronicotinaldehyde is a critical step in the synthesis of novel chemical entities. However, a comprehensive comparative study detailing the efficacy of various catalysts for reactions involving this specific substrate remains elusive in publicly accessible scientific literature and patent databases. In the absence of direct comparative data, this guide provides an overview of common and effective catalytic systems for analogous transformations on similar chlorinated heteroaromatic scaffolds. The information presented herein is intended to serve as a foundational resource for initiating experimental design and catalyst screening for the derivatization of this compound.

The reactivity of this compound is dictated by the presence of three chlorine substituents on the pyridine ring and an aldehyde functional group. The chlorine atoms at the 2, 4, and 6 positions are susceptible to displacement via various transition metal-catalyzed cross-coupling reactions. The aldehyde group, while potentially reactive under certain conditions, can often be tolerated by carefully selected catalytic systems.

Below, we explore several key catalytic reactions that are, in principle, applicable to this compound, along with the types of catalysts and general experimental conditions that have proven effective for similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are of particular interest.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron reagent and an organic halide. For this compound, this reaction could be employed to introduce aryl, heteroaryl, or vinyl substituents at the chlorinated positions.

General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides:

  • Reactants: Aryl chloride (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, RuPhos; 1-10 mol%). The choice of ligand is crucial for the coupling of challenging aryl chlorides.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used.

  • Temperature: Reactions are typically heated, ranging from 80 °C to 120 °C.

  • Atmosphere: Reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

A key challenge with this compound would be achieving regioselective coupling at one of the three chloro positions. The reactivity order of the chloro-substituents would need to be determined experimentally.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This would allow for the introduction of a wide range of primary and secondary amines onto the pyridine ring of this compound.

General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Chlorides:

  • Reactants: Aryl chloride (1.0 equiv.), amine (1.0-1.2 equiv.), strong base (e.g., NaOt-Bu, LiHMDS; 1.2-1.5 equiv.).

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a sterically hindered phosphine ligand (e.g., BrettPhos, RuPhos, JohnPhos; 1-10 mol%).

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 100-120 °C).

  • Atmosphere: An inert atmosphere is required.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction would be useful for introducing alkynyl moieties to the this compound core.

General Experimental Protocol for Sonogashira Coupling of Aryl Chlorides:

  • Reactants: Aryl chloride (1.0 equiv.), terminal alkyne (1.2-2.0 equiv.), base (e.g., Et₃N, i-Pr₂NEt; 2.0-5.0 equiv.).

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., PPh₃, XPhos), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%). Copper-free conditions have also been developed.

  • Solvent: Solvents such as THF, DMF, or amines (which can also act as the base) are commonly used.

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 100 °C.

  • Atmosphere: An inert atmosphere is necessary.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the pyridine ring can be achieved through palladium-catalyzed cyanation. The nitrile group is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

General Experimental Protocol for Palladium-Catalyzed Cyanation of Aryl Chlorides:

  • Reactants: Aryl chloride (1.0 equiv.), cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]; 0.5-1.5 equiv.).

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a phosphine ligand (e.g., dppf, Xantphos; 1-10 mol%).

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used.

  • Temperature: Elevated temperatures (100-150 °C) are often required.

  • Atmosphere: An inert atmosphere is maintained.

Visualizing the Catalytic Pathways

To aid in the conceptualization of these transformations, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X(L)_n Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation R'B(OR)₂ Base Ar-Pd(II)-R_L_n Ar-Pd(II)-R'(L)_n Transmetalation->Ar-Pd(II)-R_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R' Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X(L)_n Oxidative_Addition->Ar-Pd(II)-X_L_n Amine_Coordination Amine Coordination Ar-Pd(II)-X_L_n->Amine_Coordination HNRR' Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)-NRR'_L_n Ar-Pd(II)-NRR'(L)_n Deprotonation->Ar-Pd(II)-NRR'_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-NRR'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NRR' Ar-NRR' Reductive_Elimination->Ar-NRR' Sonogashira_Cycle cluster_sonogashira Sonogashira Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X(L)_n Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation R'C≡CCu Ar-Pd(II)-CCR_L_n Ar-Pd(II)-C≡CR'(L)_n Transmetalation->Ar-Pd(II)-CCR_L_n Cu_Cycle Copper Cycle (co-catalyst) Transmetalation->Cu_Cycle Reductive_Elimination Reductive Elimination Ar-Pd(II)-CCR_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-CCR Ar-C≡CR' Reductive_Elimination->Ar-CCR

A Comparative Guide to the Electrochemical Characterization of Metal Complexes with Ligands Derived from 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of transition metal complexes featuring ligands derived from 2,4,6-trichloronicotinaldehyde. Due to the limited direct experimental data on these specific complexes in publicly available literature, this guide establishes a baseline for comparison using analogous metal complexes with structurally related pyridine-based Schiff base ligands. The influence of the electron-withdrawing chloro substituents on the pyridine ring is discussed to project the electrochemical behavior of the target complexes.

Introduction to Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are pivotal in characterizing metal complexes. These techniques provide valuable insights into the redox properties, electron transfer kinetics, and stability of different oxidation states of the central metal ion. Such information is crucial for applications in catalysis, sensing, and the development of metallodrugs, where the redox activity of the metal center often plays a key role in the compound's mechanism of action.

The ligands coordinated to a metal ion significantly influence its electrochemical properties. Electron-donating or electron-withdrawing substituents on the ligand framework can modulate the electron density at the metal center, thereby altering its redox potentials. The ligand this compound is expected to produce Schiff base ligands with strong electron-withdrawing characteristics due to the presence of three chloro groups on the pyridine ring.

Comparative Electrochemical Data

The following tables summarize the electrochemical data for a series of transition metal complexes with Schiff base ligands derived from substituted pyridines. This data serves as a benchmark for predicting the properties of complexes with ligands from this compound. The redox potentials are typically reported versus a reference electrode, and direct comparison should be made with caution if different reference systems are used. For the purpose of this guide, potentials are presented as reported in the literature.

Table 1: Electrochemical Data for Mn(II), Co(II), Ni(II), and Cu(II) Complexes with Pyridine-based Schiff Base Ligands

ComplexLigandRedox CoupleE½ (V) or Epc/Epa (V)ReversibilitySolvent/ElectrolyteReference
[MnLCl₂]Isophthalaldehyde + 2-amino-5-nitropyridineMn(II)/Mn(III)~ +0.8 (Epa)IrreversibleNot Specified[1]
[CoLCl₂]Isophthalaldehyde + 2-amino-5-nitropyridineCo(II)/Co(III)~ +0.9 (Epa)IrreversibleNot Specified[1]
[NiLCl₂]Isophthalaldehyde + 2-amino-5-nitropyridineNi(II)/Ni(III)~ +1.0 (Epa)IrreversibleNot Specified[1]
[CuLCl₂]Isophthalaldehyde + 2-amino-5-nitropyridineCu(II)/Cu(I)~ -0.4 (Epc)IrreversibleNot Specified[1]
[Fe(L)Cl₂]ClPyridine-based macrocycleFe(III)/Fe(II)+0.51 / +0.25Almost ReversibleAcetonitrile[2]
[Mn(L)Cl₂]Pyridine-based macrocycleMn(III)/Mn(II)+1.13 / +0.97Quasi-reversibleAcetonitrile[2]
[Cu(L)Cl]ClPyridine-based macrocycleCu(II)/Cu(I)-0.33 / +0.06Quasi-reversibleAcetonitrile[2]

Expected Influence of 2,4,6-Trichloro Substitution

The presence of three electron-withdrawing chloro groups on the pyridine ring of a ligand derived from this compound is anticipated to have a profound effect on the electrochemical properties of its metal complexes.

  • Anodic Shift in Redox Potentials: Electron-withdrawing substituents decrease the electron density on the pyridine ring and, by extension, on the coordinating nitrogen atom. This reduction in electron donation to the metal center makes it more difficult to oxidize the metal. Consequently, the M(II)/M(III) or other oxidation potentials are expected to shift to more positive (anodic) values compared to complexes with unsubstituted or electron-donating substituted pyridine ligands. Studies on iron(III) complexes with substituted pyridinophanes have shown that as the electron-withdrawing character of the substituent on the pyridine ring increases, the Fe(III)/Fe(II) redox couple shifts to more positive potentials[3].

  • Stabilization of Lower Oxidation States: By making oxidation more difficult, the electron-withdrawing nature of the trichlorinated pyridine ligand will stabilize the lower oxidation state of the metal ion.

  • Ligand-Based Redox Events: In some cases, highly electron-deficient ligands can themselves undergo reduction at accessible potentials. It is plausible that Schiff base ligands derived from this compound could exhibit ligand-based reduction peaks in their cyclic voltammograms.

Experimental Protocols

A general procedure for the electrochemical characterization of metal complexes using cyclic voltammetry is provided below. Specific parameters will need to be optimized for each complex and experimental setup.

Cyclic Voltammetry of a Metal Complex

  • Preparation of the Electrolyte Solution:

    • Dissolve a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated electrochemical solvent (e.g., acetonitrile, dichloromethane, or DMF).

    • The choice of solvent depends on the solubility of the complex and the desired potential window.

  • Preparation of the Analyte Solution:

    • Dissolve the metal complex in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

    • For air-sensitive complexes, the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon)[3].

  • Data Acquisition:

    • Deoxygenate the analyte solution by bubbling with an inert gas for 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over the expected redox events of the metal complex.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • To investigate the reversibility of the redox processes, vary the scan rate.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes.

    • Determine the peak-to-peak separation (ΔEp = Epa - Epc). For a one-electron reversible process, ΔEp is typically around 59 mV at room temperature.

    • Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio ipa/ipc should be close to 1.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for synthesizing and characterizing these metal complexes and the logical relationship between ligand electronics and the resulting electrochemical properties.

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization aldehyde This compound ligand Schiff Base Ligand aldehyde->ligand Condensation amine Primary Amine amine->ligand complex Metal Complex ligand->complex Coordination metal_salt Metal Salt (e.g., MCl₂) metal_salt->complex spectroscopy Spectroscopic Methods (FT-IR, UV-Vis, NMR) complex->spectroscopy electrochemistry Electrochemical Methods (Cyclic Voltammetry) complex->electrochemistry structural Structural Analysis (X-ray Crystallography) complex->structural logical_relationship Influence of Ligand Electronics on Redox Potential cluster_ligand Ligand Properties cluster_metal Metal Center cluster_electrochemistry Electrochemical Outcome ligand Pyridine-based Ligand electron_density Electron Density at Metal Center ligand->electron_density ewg Electron-Withdrawing Group (e.g., -Cl) ewg->ligand ewg->electron_density Decreases edg Electron-Donating Group (e.g., -OCH₃) edg->ligand edg->electron_density Increases redox_potential Redox Potential (Mⁿ⁺/Mⁿ⁺¹⁺) electron_density->redox_potential electron_density->redox_potential Lower density makes oxidation harder

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4,6-Trichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential operational and disposal protocols for 2,4,6-Trichloronicotinaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Strict adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals handling this compound.

This compound is a hazardous chemical requiring careful management. The following step-by-step guidance will ensure its safe handling and disposal, mitigating risks and fostering a secure research environment.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with its hazard profile. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): A comprehensive understanding and use of appropriate PPE is the first line of defense.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.
Protective Clothing Laboratory coat

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Work in a well-ventilated chemical fume hood.

  • Wash hands thoroughly after handling.

Spill Response and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety (EHS) office.

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous waste. Improper disposal can lead to environmental harm and regulatory penalties.

1. Waste Categorization:

  • All solid this compound, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound must be classified as halogenated organic hazardous waste .

2. Container Selection:

  • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

  • Containers must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable.

3. Labeling Requirements:

  • Label the waste container with the following information:

    • "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards: "Harmful," "Irritant"

    • Accumulation Start Date

    • Principal Investigator/Laboratory Contact Information

4. Waste Accumulation and Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Keep containers tightly sealed when not in use.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste contractor. Never dispose of this compound down the drain or in regular trash.[1] Incineration at a permitted hazardous waste facility is the recommended disposal method for pyridine-based compounds.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 Key Considerations start Material Contaminated with This compound categorize Categorize as Halogenated Organic Hazardous Waste start->categorize ppe Wear Appropriate PPE start->ppe spill Follow Spill Response Protocol start->spill container Select Approved, Labeled Hazardous Waste Container categorize->container accumulate Store in Designated Satellite Accumulation Area container->accumulate dispose Arrange for Disposal by Licensed Contractor accumulate->dispose no_drain Do NOT Dispose Down Drain accumulate->no_drain end Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.